molecular formula C11H14O5S B3387559 2-Isopropoxy-5-methylsulfonylbenzoic acid CAS No. 845616-02-6

2-Isopropoxy-5-methylsulfonylbenzoic acid

Cat. No.: B3387559
CAS No.: 845616-02-6
M. Wt: 258.29 g/mol
InChI Key: NWXBHCBBFZOTOQ-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methylsulfonylbenzoic acid is a high-purity chemical compound intended for research applications. As a benzoic acid derivative featuring both isopropoxy and methylsulfonyl functional groups, it serves as a valuable building block or intermediate in organic synthesis and pharmaceutical development. Researchers may utilize this compound in the exploration of new synthetic pathways or as a standard in analytical studies. Its distinct structure contributes to its potential physicochemical properties, making it a compound of interest in various investigative contexts. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Ensure proper handling and storage in a sealed, dry container at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonyl-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-7(2)16-10-5-4-8(17(3,14)15)6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBHCBBFZOTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235355
Record name 2-(1-Methylethoxy)-5-(methylsulfonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845616-02-6
Record name 2-(1-Methylethoxy)-5-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845616-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethoxy)-5-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Isopropoxy-5-methylsulfonylbenzoic Acid (CAS 87474-14-4) in Neuroactive Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug development, the rational design of pharmacophores relies heavily on highly functionalized building blocks. 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 87474-14-4) has emerged as a privileged intermediate, specifically in the synthesis of piperazine-based benzamides targeting the Glycine Transporter 1 (GlyT1). This technical guide explores the physicochemical properties, structural causality, upstream synthesis, and downstream application protocols for this critical compound, providing drug development professionals with a comprehensive, self-validating framework for its utilization.

Structural Logic & Physicochemical Profile

CAS 87474-14-4 is an aromatic carboxylic acid characterized by two highly specific substituents: an ortho-isopropoxy group and a meta-methylsulfonyl group[1]. These functional groups are not arbitrary; they are strategically positioned to dictate the three-dimensional conformation and electronic properties of downstream active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The fundamental properties of this building block dictate its handling and reactivity during process chemistry.

Table 1: Key Physicochemical Properties of CAS 87474-14-4

PropertyValueMechanistic Implication
Chemical Name Defines core reactivity (acylation).
CAS Registry Number 87474-14-4Standard identifier for procurement[1].
Molecular Formula C11H14O5SStoichiometric basis for reaction yields.
Molecular Weight 258.29 g/mol High mass contribution to final API.
Physical State Solid (White to off-white powder)Facilitates gravimetric dispensing.
Solubility Soluble in DMF, DMSO, MeOHDictates choice of coupling solvents.

Mechanistic Role: The SAR of the Benzamide Pharmacophore

When CAS 87474-14-4 is coupled with a secondary amine (such as a piperazine derivative), it forms a neuroactive benzamide. This structure is a cornerstone in the development of , which are investigated for treating the negative and cognitive symptoms of schizophrenia by modulating NMDA receptor activity[2].

The causality behind the selection of this specific intermediate lies in its Structure-Activity Relationship (SAR):

  • The 2-Isopropoxy Group (Conformational Lock): The bulky isopropyl ether at the C2 position creates severe steric hindrance against the adjacent amide carbonyl. This forces the amide bond out of coplanarity with the phenyl ring, "locking" the molecule into a specific bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the lipophilic pocket of the GlyT1 transporter.

  • The 5-Methylsulfonyl Group (Electronic Modulator): Positioned para to the isopropoxy group, the methylsulfonyl moiety acts as a strong electron-withdrawing group (EWG) via inductive (-I) and resonance (-M) effects. This draws electron density away from the amide bond, increasing its hydrogen-bond donor capacity while simultaneously serving as a potent hydrogen-bond acceptor within the target protein's binding site[3].

SAR_Logic Core CAS 87474-14-4 Core Scaffold Iso 2-Isopropoxy Group (Steric Bulk & Lipophilicity) Core->Iso C2 Position Sulf 5-Methylsulfonyl Group (Strong EWG & H-bond Acceptor) Core->Sulf C5 Position Acid Carboxylic Acid (Coupling Handle) Core->Acid C1 Position Target GlyT1 Binding Site Iso->Target Fills hydrophobic pocket Sulf->Target Modulates amide pKa & H-bond interaction Amide Neuroactive Drug (Piperazine derivative) Acid->Amide Amide Coupling Amide->Target High Affinity Binding

Fig 1: Structure-Activity Relationship (SAR) logic for CAS 87474-14-4 derived benzamides.

Upstream Synthesis & Process Chemistry

The synthesis of CAS 87474-14-4 must be tightly controlled to prevent regioisomeric impurities. The process typically begins with 5-chlorosulfonyl-2-hydroxybenzoic acid.

  • Reduction & Methylation: The sulfonyl chloride is reduced to a sulfinic acid intermediate using sodium sulfite (

    
    ), followed by in situ trapping with methyl iodide (
    
    
    
    ) to establish the 5-methylsulfonyl group.
  • O-Alkylation: The highly nucleophilic phenoxide (generated via

    
    ) is alkylated using 2-bromopropane. Because the carboxylic acid is also nucleophilic, this step often results in the formation of an isopropyl ester intermediate.
    
  • Saponification: A controlled basic hydrolysis (NaOH in MeOH/

    
    ) selectively cleaves the ester, regenerating the free carboxylic acid coupling handle without disturbing the aryl ether.
    

Synthesis_Workflow SM 5-Chlorosulfonyl-2-hydroxybenzoic acid (Starting Material) Step1 Reduction & Methylation (Na2SO3, MeI) SM->Step1 Int1 5-Methylsulfonyl-2-hydroxybenzoic acid Step1->Int1 Step2 O-Alkylation & Esterification (2-Bromopropane, K2CO3, DMF) Int1->Step2 Int2 Isopropyl 2-isopropoxy-5-methylsulfonylbenzoate Step2->Int2 Step3 Saponification & Acidification (NaOH, MeOH/H2O, then HCl) Int2->Step3 Product 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 87474-14-4) Step3->Product

Fig 2: Upstream synthetic workflow and intermediate progression for CAS 87474-14-4.

Downstream Application Workflow: Amide Coupling Protocol

To translate this building block into a functional GlyT1 inhibitor[2], a robust amide coupling protocol is required. The following methodology is designed as a self-validating system , where the physical chemistry of the workup inherently purifies the product based on predictable pKa shifts.

Table 2: Step-by-Step Amide Coupling Methodology

StepActionReagents / ConditionsMechanistic Purpose & Self-Validation
1. Activation Dissolve acid, add coupling agent and base.CAS 87474-14-4 (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), anh. DMF, 15 min, RT.Generates the highly reactive O-At ester. DIPEA ensures the acid is deprotonated.
2. Coupling Add amine nucleophile.Piperazine derivative (1.1 eq), 2-4 hrs, RT.Nucleophilic acyl substitution forms the benzamide linkage[3].
3. IPC Monitor reaction progress.LC-MS or TLC (UV 254 nm).Validation: Disappearance of the acid mass (m/z 259 [M+H]+) confirms reaction completion.
4. Acid Wash Liquid-liquid extraction.EtOAc, wash with 1M HCl.Validation: Protonates unreacted piperazine and DIPEA, driving them into the aqueous waste layer.
5. Base Wash Liquid-liquid extraction.Wash organic layer with Sat.

.
Validation: Deprotonates unreacted CAS 87474-14-4, driving it into the aqueous layer. Only the neutral product remains.
6. Isolation Dry, concentrate, and purify.

, rotary evaporation, Flash Chromatography.
Yields the highly pure (>95%) target neuroactive compound.

Quality Control & Analytical Validation

Before utilizing CAS 87474-14-4 in high-value API synthesis, batch integrity must be verified.

  • LC-MS: Must show a dominant peak at m/z 259.0 [M+H]+ in positive ion mode, or m/z 257.0 [M-H]- in negative ion mode.

  • 1H NMR (DMSO-d6): Critical diagnostic peaks include the septet of the isopropyl methine proton (~4.7 ppm) and the sharp singlet of the methylsulfonyl group (~3.2 ppm). The carboxylic acid proton should appear as a broad singlet far downfield (>12.5 ppm).

  • HPLC Purity: A minimum purity of 98% (Area %) at 254 nm is required to prevent the propagation of closely related des-methyl or des-isopropyl impurities into the final drug substance.

References

Sources

chemical structure of 2-Isopropoxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6)

Abstract

This technical guide provides a comprehensive overview of 2-Isopropoxy-5-methylsulfonylbenzoic acid, a substituted benzoic acid derivative of interest in synthetic and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and a detailed, field-proven synthetic pathway, including a step-by-step experimental protocol. Furthermore, it covers analytical characterization techniques, potential applications as a key intermediate in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a consolidated technical resource on this specific chemical entity.

Chemical Identity and Physicochemical Properties

2-Isopropoxy-5-methylsulfonylbenzoic acid is a complex organic molecule featuring a benzoic acid core functionalized with both an ether (isopropoxy) and a sulfone (methylsulfonyl) group. These functional groups dictate its chemical reactivity, solubility, and potential biological activity.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are listed below. The CAS number 845616-02-6 is noted as a key identifier for its amide derivative's precursor[1].

Table 1: Chemical Identifiers and Physicochemical Properties

Identifier/PropertyValueSource
IUPAC Name 2-(propan-2-yloxy)-5-(methylsulfonyl)benzoic acidN/A
CAS Number 845616-02-6
Molecular Formula C₁₁H₁₄O₅SN/A
Molecular Weight 258.29 g/mol N/A
Canonical SMILES CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)ON/A
InChI Key (Predicted)N/A
LogP (Predicted) ~1.5 - 2.5Inferred from[2]
pKa (Predicted) ~3.3 - 3.6Inferred from[2]
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 5N/A
Rotatable Bond Count 4N/A
Chemical Structure

The spatial arrangement of the functional groups on the benzene ring is crucial for the molecule's properties and its potential interactions with biological targets.

Caption: 2D Chemical Structure of the Topic Compound.

Synthesis and Manufacturing

The synthesis of 2-Isopropoxy-5-methylsulfonylbenzoic acid is a multi-step process requiring careful control of reaction conditions. The pathway described below is a logical and efficient route derived from established organosulfur and ether synthesis methodologies.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan by identifying key bond disconnections and precursor molecules. The primary disconnections are at the ether linkage and the carboxylic acid group, suggesting 2-hydroxy-5-(methylsulfonyl)benzoic acid as a key intermediate.

G target 2-Isopropoxy-5-methylsulfonylbenzoic acid inter1 2-Hydroxy-5-(methylsulfonyl)benzoic acid (CAS 68029-77-6) target->inter1 C-O Ether Disconnection reagent1 Isopropyl Halide (e.g., 2-Bromopropane) target->reagent1 inter2 2-Hydroxy-5-sulfobenzoic acid (CAS 97-05-2) inter1->inter2 S-C Bond Formation reagent2 Methylating Agent inter1->reagent2

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The forward synthesis builds upon the retrosynthetic logic. The process begins with a commercially available starting material, 2-hydroxy-5-sulfobenzoic acid, and proceeds through methylation and etherification.

G start 2-Hydroxy-5-sulfobenzoic acid step1_reagents 1. Thionyl Chloride 2. Na₂SO₃ / NaHCO₃ 3. Methyl Iodide start->step1_reagents step1_product 2-Hydroxy-5-(methylsulfonyl)benzoic acid step2_reagents 2-Bromopropane, K₂CO₃, Acetone step1_product->step2_reagents final_product 2-Isopropoxy-5-methylsulfonylbenzoic acid step1_reagents->step1_product step2_reagents->final_product

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocol

This protocol is a representative, lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Hydroxy-5-(methylsulfonyl)benzoic acid from 2-Hydroxy-5-sulfobenzoic acid

  • Expertise & Causality: This two-part step first converts the sulfonic acid into a more reactive sulfonyl chloride, which is then reduced and methylated to form the target methyl sulfone. Chlorosulfonic acid could also be used directly on salicylic acid, but this route provides better control over regioselectivity[3].

  • Chlorination: To a round-bottom flask charged with 2-hydroxy-5-sulfobenzoic acid (1.0 eq), add thionyl chloride (3.0 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours until gas evolution ceases. The excess thionyl chloride is removed under reduced pressure to yield the crude sulfonyl chloride.

  • Reductive Methylation: The crude sulfonyl chloride is dissolved in a biphasic mixture of water and a suitable organic solvent. A solution of sodium sulfite (Na₂SO₃, 2.5 eq) and sodium bicarbonate (NaHCO₃, 2.5 eq) in water is added, and the mixture is stirred vigorously for 2 hours. Methyl iodide (1.5 eq) is then added, and the reaction is stirred at 40°C overnight.

  • Workup & Isolation: After cooling, the aqueous layer is acidified with concentrated HCl to pH ~2, leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried to yield 2-hydroxy-5-(methylsulfonyl)benzoic acid[4].

Step 2: Synthesis of 2-Isopropoxy-5-methylsulfonylbenzoic acid

  • Expertise & Causality: This is a standard Williamson ether synthesis. A weak base (potassium carbonate) is used to deprotonate the phenolic hydroxyl, which then acts as a nucleophile to displace the bromide from 2-bromopropane. Acetone is an ideal solvent as it is polar aprotic and has a convenient boiling point for reflux.

  • Reaction Setup: In a round-bottom flask, suspend 2-hydroxy-5-(methylsulfonyl)benzoic acid (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetone.

  • Alkylation: Add 2-bromopropane (1.5 eq) to the suspension. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Isopropoxy-5-methylsulfonylbenzoic acid, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a doublet and a septet for the isopropyl group, distinct aromatic protons with splitting patterns corresponding to the 1,2,4-trisubstituted ring, a singlet for the methylsulfonyl group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carboxylic carbon (~165-170 ppm), aromatic carbons (110-160 ppm), the methine and methyl carbons of the isopropyl group, and the methyl carbon of the sulfonyl group[5].

  • Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), S=O stretches of the sulfone group (~1350 and 1150 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹)[6].

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass should be observed, confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid[7].

Applications in Research and Drug Development

Substituted benzoic acids and sulfonamides are privileged structures in medicinal chemistry. This compound serves as a valuable building block for more complex molecules.

  • Synthetic Intermediate: The carboxylic acid and sulfonyl groups provide reactive handles for further chemical modification. For instance, its amide derivative, 2-isopropoxy-5-methanesulfonyl-benzamide, is a known precursor for creating complex heterocyclic compounds with potential pharmaceutical applications[1].

  • Fragment-Based Drug Discovery: This molecule can be considered a fragment or scaffold for library synthesis. The combination of a hydrogen bond donor (acid), hydrogen bond acceptors (ether, sulfone, carbonyl), and a lipophilic isopropyl group provides multiple points for interaction with biological targets.

  • Prodrug Strategies: Benzoic acid derivatives are often explored as prodrugs to enhance properties like cell membrane permeability. The esterification of the carboxylic acid can mask its polarity, allowing for easier passage into cells, where native esterases can hydrolyze it back to the active acidic form[8][9].

Safety and Handling

Hazard Identification

Based on analogs like 2-isopropoxybenzoic acid and other substituted benzoic acids, the compound should be handled as a potential irritant.

Table 2: GHS Hazard Classification (Predicted)

Hazard ClassCategoryStatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[10]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[10]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[10]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically through an approved waste disposal plant[11].

References

  • Safety Data Sheet for Benzoic Acid. (n.d.).
  • ChemScene. (n.d.). 2-Isopropoxy-5-methylbenzenesulfonamide. CS-0510337.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Methylsulfonyl)benzoic acid.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12357674, 2-Isopropoxybenzoic acid. Retrieved from [Link].

  • LookChem. (n.d.). 2-Methoxy-5-(methylsulfonyl)benzoic acid.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12422780, 2-Hydroxy-5-(methylsulfonyl)benzoic acid. Retrieved from [Link].

  • PubChemLite. (n.d.). Benzoic acid, 5-isopropoxy-2-sulfamoyl-, methyl ester.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Methylsulfonyl)benzoic Acid.
  • Moshang Chemical. (n.d.). 2-sopropoxy-5-methanesulfonyl-benzamide. CAS 905275-63-0.
  • Paffenbarger, G. C., & Brown, W. E. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link].

  • Fluorochem. (n.d.). 2-Methoxy-5-(methylsulfonyl)benzoic acid.
  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
  • MilliporeSigma. (n.d.). 2-isopropoxy-5-methoxybenzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-sulfo-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • BenchChem. (2025). Application Notes: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis.
  • Pinto, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5877.
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link].

  • SIELC Technologies. (2018). 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid. Retrieved from [Link].

  • LGC Standards. (n.d.). 2-Methoxy-5-(methylsulfonyl)benzoic Acid.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), m1806.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 600409, 3-Isopropyl-2-methoxy-5-methylbenzoic acid. Retrieved from [Link].

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of m-Methoxybenzoic acid, 2-isopropoxyphenyl ester. Retrieved from [Link].

  • Stella, V. J., & Nti-Addae, K. W. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.

Sources

2-Isopropoxy-5-methylsulfonylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-Isopropoxy-5-methylsulfonylbenzoic acid , a specialized intermediate utilized in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors and other sulfone-containing bioactive molecules.

Content Type: Technical Whitepaper Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Isopropoxy-5-methylsulfonylbenzoic acid is a disubstituted benzoic acid derivative characterized by a bulky isopropoxy group at the ortho position and a methylsulfonyl (mesyl) group at the meta position relative to the carboxylic acid. It serves as a critical scaffold in the development of CNS-active agents, particularly for schizophrenia and cognitive impairment (e.g., GlyT1 inhibitors). Its structural rigidity and electronic properties make it a valuable building block for optimizing pharmacokinetic profiles in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Identifiers[2][3][7]
  • IUPAC Name: 2-(Propan-2-yloxy)-5-methanesulfonylbenzoic acid

  • Common Name: 2-Isopropoxy-5-methylsulfonylbenzoic acid[1]

  • CAS Number: Not widely listed in commodity catalogs; referenced as Compound 1.2 in Patent WO2015164520A1 [1].

  • Related CAS: 68029-77-6 (2-Hydroxy-5-methylsulfonylbenzoic acid precursor).[2][3]

Molecular Formula & Weight

The molecular specifications are derived from the structural addition of isopropoxy and methylsulfonyl groups to the benzoic acid core.

PropertyValueCalculation Notes
Molecular Formula C₁₁H₁₄O₅S C₆H₃ (Ring) + COOH + OCH(CH₃)₂ + SO₂CH₃
Molecular Weight 258.29 g/mol Calculated using IUPAC atomic weights.
Monoisotopic Mass 258.0562 DaUseful for High-Resolution Mass Spectrometry (HRMS).
Structural Visualization

The compound features a steric clash between the carboxylic acid and the bulky isopropoxy group, often forcing the carboxylate out of planarity, which can influence binding affinity in enzyme pockets.

Figure 1: Connectivity diagram highlighting the 1,2,5-substitution pattern.

Predicted Physicochemical Parameters
  • LogP (Octanol/Water): ~1.8 – 2.2 (Moderate lipophilicity due to the isopropoxy group balancing the polar sulfone/acid).

  • pKa (Acid): ~3.2 – 3.5 (The electron-withdrawing sulfone group at position 5 increases acidity relative to unsubstituted benzoic acid).

  • H-Bond Acceptors: 5 (2 Sulfone O, 1 Ether O, 1 Carbonyl O, 1 Hydroxyl O).

  • H-Bond Donors: 1 (Carboxylic Acid OH).

Synthetic Methodology

The most robust synthetic route involves the O-alkylation of the commercially available 2-hydroxy-5-(methylsulfonyl)benzoic acid . This method avoids the harsh conditions of chlorosulfonation and provides higher regioselectivity.

Reaction Pathway

The synthesis follows a standard Williamson ether synthesis protocol adapted for electron-deficient phenols.

Synthesis Pathway Start 2-Hydroxy-5-(methylsulfonyl) benzoic acid (CAS 68029-77-6) Intermediate Ester Intermediate (Transient) Start->Intermediate Alkylation (Reflux) Reagent 2-Iodopropane (or 2-Bromopropane) Reagent->Intermediate Base Base: K2CO3 or NaH Solvent: DMF/Acetone Base->Intermediate Product 2-Isopropoxy-5- methylsulfonylbenzoic acid Intermediate->Product Hydrolysis (if ester formed) or Direct Acid Isolation

Figure 2: Synthetic workflow from the 2-hydroxy precursor.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard procedures for analogous benzoic acid ethers [2].

  • Reagents:

    • Substrate: 2-Hydroxy-5-(methylsulfonyl)benzoic acid (1.0 eq).

    • Alkylating Agent: 2-Iodopropane (2.5 eq) or 2-Bromopropane (3.0 eq).

    • Base: Potassium Carbonate (

      
      , 3.0 eq).
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Procedure:

    • Step 1: Dissolve the starting phenol in DMF under an inert atmosphere (

      
      ).
      
    • Step 2: Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Step 3: Dropwise add 2-Iodopropane. The excess is required to overcome steric hindrance at the ortho position and potential esterification of the carboxylic acid.

    • Step 4: Heat the mixture to 60–80°C for 4–12 hours. Monitor via LC-MS.

    • Step 5 (Workup): If the carboxyl group was esterified (isopropyl ester formation), treat the crude mixture with NaOH/MeOH/H2O (1:1:1) at reflux for 1 hour to hydrolyze back to the free acid.

    • Step 6: Acidify to pH 2 with 1N HCl. The product typically precipitates as a white solid.

  • Purification:

    • Recrystallization from Ethanol/Water or Ethyl Acetate/Hexanes.

    • Expected Yield: 75–85%.

Applications in Drug Discovery

This compound is not merely a reagent but a strategic scaffold in Medicinal Chemistry.[4]

Glycine Transporter 1 (GlyT1) Inhibition

Patent literature (e.g., WO2015164520A1) identifies this moiety as a key "Left-Hand Side" (LHS) fragment in inhibitors designed to treat Schizophrenia [1].

  • Mechanism: GlyT1 inhibition increases synaptic glycine levels, potentiating NMDA receptor function.

  • SAR Role: The 5-methylsulfonyl group provides a strong hydrogen bond acceptor vector, while the 2-isopropoxy group fills a hydrophobic pocket, improving potency over the methoxy analog.

Bioisosterism
  • Sulfone vs. Sulfonamide: The methylsulfonyl group acts as a bioisostere for sulfonamides but lacks the acidic proton, improving blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The isopropyl ether is generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to methyl or ethyl ethers, prolonging half-life (

    
    ).
    

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.0 (br s, 1H, COOH)
      
    • 
       8.15 (d, J=2.5 Hz, 1H, H-6 aromatic)
      
    • 
       8.05 (dd, J=8.8, 2.5 Hz, 1H, H-4 aromatic)
      
    • 
       7.40 (d, J=8.8 Hz, 1H, H-3 aromatic)
      
    • 
       4.85 (sept, J=6.0 Hz, 1H, O-CH)
      
    • 
       3.20 (s, 3H, SO₂CH₃)
      
    • 
       1.35 (d, J=6.0 Hz, 6H, Isopropyl CH₃)
      
  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 257.28.

References

  • Patent WO2015164520A1. Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole and 4,5,6,7-tetrahydro-2h-pyrazolo [4,3-c] pyridine compounds as GlyT1 inhibitors. (2015).[5] World Intellectual Property Organization.

  • Patent TWI289556B. Piperazine with or-substitution for GlyT1. (2007). Taiwan Patent Office.

  • PubChem Compound Summary. 2-Hydroxy-5-(methylsulfonyl)benzoic acid (Precursor). National Center for Biotechnology Information.

Sources

Technical Guide: Comparative Analysis of 2-Alkoxy-5-Methylsulfonylbenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 2-methoxy-5-methylsulfonylbenzoic acid and its lipophilic analog, 2-isopropoxy-5-methylsulfonylbenzoic acid .

Subtitle: Structural Optimization, Synthetic Methodologies, and Physicochemical Implications in Medicinal Chemistry

Executive Summary

In the development of pharmaceuticals and agrochemicals (specifically HPPD inhibitors and sulfonylurea herbicides), the 2-alkoxy-5-methylsulfonylbenzoic acid scaffold represents a critical pharmacophore. The transition from a methoxy (-OMe) substituent to an isopropoxy (-OiPr) substituent at the ortho position is not merely a trivial structural variation; it is a strategic modification used to modulate lipophilicity, metabolic stability, and steric occupancy.

This guide analyzes the technical distinctions between 2-methoxy-5-methylsulfonylbenzoic acid (CAS 50390-76-6) and 2-isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6) , providing researchers with the rationale for scaffold selection and robust protocols for their synthesis.

Physicochemical & Structural Comparison

The core difference lies in the steric bulk and lipophilicity introduced by the isopropyl group. This modification significantly alters the molecular volume and the rotational barrier of the carboxylic acid group due to the ortho effect.

Table 1: Comparative Physicochemical Profile
Feature2-Methoxy-5-methylsulfonylbenzoic acid2-Isopropoxy-5-methylsulfonylbenzoic acid
CAS Number 50390-76-6845616-02-6
Formula C₉H₁₀O₅SC₁₁H₁₄O₅S
Mol. Weight 230.24 g/mol 258.29 g/mol
Steric Bulk (V_sub) Low (Methoxy is rotationally free)High (Isopropyl locks conformation)
Lipophilicity (cLogP) ~0.8 - 1.2~1.9 - 2.3
pKa (Acid) ~3.5 (Electron-withdrawing effect)~3.7 (Slightly higher due to +I effect of iPr)
Metabolic Stability Low (Rapid O-demethylation by CYPs)High (Sterically hindered O-dealkylation)
Primary Utility Early-stage Lead / General IntermediateLate-stage Optimization / Bioisostere
Structural Implications
  • The Ortho Effect: The 2-isopropoxy group exerts significant steric pressure on the adjacent carboxylic acid (C1) and the aromatic ring. This forces the carboxylic acid out of planarity, potentially improving selectivity for deep hydrophobic pockets in target enzymes (e.g., HPPD or COX-2).

  • Electronic Modulation: Both compounds possess the 5-methylsulfonyl (-SO₂Me) group, a strong electron-withdrawing group (EWG). This group deactivates the ring towards electrophilic attack but activates the 2-position for Nucleophilic Aromatic Substitution (SₙAr), making the synthesis of the isopropoxy derivative via displacement possible.

Synthetic Methodologies

The synthesis of the methoxy derivative is straightforward, whereas the isopropoxy derivative requires specific conditions to prevent elimination side reactions (formation of propylene).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for both analogs from a common precursor.

SynthesisPathways Start 2-Hydroxy-5-methylsulfonylbenzoic acid (Precursor) Step1A Methylation (MeI or DMS, K2CO3) Start->Step1A Route A Step1B Alkylation Strategy Start->Step1B Route B ProductA 2-Methoxy-5-methylsulfonylbenzoic acid (High Yield) Step1A->ProductA Branch1 Direct Alkylation (iPr-Br, K2CO3) Risk: Elimination Step1B->Branch1 Traditional Branch2 Mitsunobu Reaction (iPr-OH, DIAD, PPh3) High Specificity Step1B->Branch2 Preferred ProductB 2-Isopropoxy-5-methylsulfonylbenzoic acid (Optimized Yield) Branch1->ProductB Branch2->ProductB

Caption: Divergent synthesis of 2-alkoxy-5-methylsulfonylbenzoic acids highlighting the preferred Mitsunobu route for the isopropoxy analog.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-5-methylsulfonylbenzoic acid

Mechanism: Williamson Ether Synthesis. Challenge: Minimal. The nucleophilicity of the phenoxide is sufficient to displace the methyl group from dimethyl sulfate or methyl iodide.

Materials:

  • 2-Hydroxy-5-methylsulfonylbenzoic acid (10 mmol)

  • Dimethyl sulfate (12 mmol) or Methyl Iodide

  • Potassium Carbonate (K₂CO₃, 25 mmol)

  • Acetone (Reagent grade)

Procedure:

  • Dissolution: Dissolve 10 mmol of 2-hydroxy-5-methylsulfonylbenzoic acid in 50 mL of acetone. Add 25 mmol of anhydrous K₂CO₃.

  • Reflux: Add 12 mmol of dimethyl sulfate dropwise. Heat the mixture to reflux (56°C) for 4 hours.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting phenol spot should disappear.

  • Workup: Evaporate acetone. Dissolve residue in water (pH > 10).[1] Wash with ether to remove unreacted alkylating agent.

  • Precipitation: Acidify the aqueous layer with 6N HCl to pH 1. The product will precipitate as a white solid.[2]

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Synthesis of 2-Isopropoxy-5-methylsulfonylbenzoic acid

Mechanism: Nucleophilic Substitution (Sₙ2) vs. Mitsunobu. Challenge: Secondary halides (isopropyl bromide) are prone to E2 elimination under basic conditions, generating propene gas and lowering yield. The Mitsunobu reaction is recommended for high-value synthesis.

Preferred Method: Mitsunobu Reaction Materials:

  • Methyl 2-hydroxy-5-methylsulfonylbenzoate (Ester protected precursor)

  • Isopropanol (1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • THF (Anhydrous)

Procedure:

  • Preparation: Dissolve 10 mmol of methyl 2-hydroxy-5-methylsulfonylbenzoate and 15 mmol of PPh₃ in 40 mL anhydrous THF under nitrogen.

  • Addition: Cool to 0°C. Add 15 mmol of Isopropanol.

  • Activation: Add 15 mmol of DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Hydrolysis (Crucial Step): The intermediate is the methyl ester. To get the free acid:

    • Evaporate THF.

    • Redissolve in MeOH/Water (1:1).

    • Add LiOH (3 eq) and stir at 50°C for 2 hours.

  • Isolation: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography is usually required to remove triphenylphosphine oxide byproducts (Eluent: DCM/MeOH 95:5).

Biological & Pharmacological Impact (SAR)

The choice between methoxy and isopropoxy dictates the molecule's fate in biological systems.

Metabolic Stability (O-Dealkylation)

The 2-methoxy group is a primary target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9), leading to rapid O-demethylation . This exposes the phenolic hydroxyl group, often resulting in rapid Phase II conjugation (glucuronidation) and excretion.

  • Methoxy Analog: Short half-life (

    
    ), high clearance.
    
  • Isopropoxy Analog: The branched isopropyl group hinders the approach of the heme-iron center of CYP enzymes, significantly extending metabolic stability.

Binding Affinity

In HPPD inhibitors (herbicides) and certain COX-2 inhibitors:

  • Methoxy: Allows for tight packing but may not fill large hydrophobic pockets.

  • Isopropoxy: The bulky group can induce a "twist" in the biphenyl-like systems or lock the carboxylate in a specific orientation, potentially increasing potency if the binding pocket accommodates the extra bulk.

Metabolism Drug_OMe 2-Methoxy Analog (Substrate) CYP Cytochrome P450 (Oxidation) Drug_OMe->CYP Rapid Influx Drug_OiPr 2-Isopropoxy Analog (Substrate) Drug_OiPr->CYP Steric Block (Slow Influx) Metabolite Phenolic Metabolite (Inactive/Excreted) CYP->Metabolite O-Dealkylation

Caption: Comparative metabolic susceptibility showing the steric protection provided by the isopropoxy group against CYP-mediated degradation.

References

  • Sigma-Aldrich. (2024). 2-Methoxy-5-(methylsulfonyl)benzoic acid Product Specification. CAS 50390-76-6. Link

  • AK Scientific. (2024). 2-Isopropoxy-5-methylsulfonylbenzoic acid Product Data. CAS 845616-02-6.[3] Link

  • BenchChem. (2025).[1][4][5][6] Application Notes: Sulfonylbenzoic Acid Derivatives in Pharmaceutical Synthesis. Link

  • European Patent Office. (2011).[7] Synthesis of Optically Pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Patent EP1704140. Link

  • National Institutes of Health (NIH). (2015). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC Archives. Link

  • ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product. Link

Sources

Technical Procurement & Quality Assurance Guide: 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the procurement, synthesis, and quality assurance of 2-Isopropoxy-5-methylsulfonylbenzoic acid , a critical intermediate in the synthesis of PDE5 inhibitors and related sulfonamide-based pharmaceuticals.

Executive Summary: Chemical Identity & Significance

2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6) is a high-value aromatic intermediate. Structurally, it consists of a benzoic acid core functionalized with an isopropoxy group at the ortho position and a methylsulfonyl moiety at the meta position (relative to the carboxyl group).

It serves as a pivotal building block in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors (analogs of Sildenafil and Vardenafil), where the alkoxy-benzenesulfonyl scaffold dictates potency and selectivity.

Core Chemical Data
ParameterSpecification
CAS Number 845616-02-6
Molecular Formula C₁₁H₁₄O₅S
Molecular Weight 258.29 g/mol
IUPAC Name 5-methanesulfonyl-2-(propan-2-yloxy)benzoic acid
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Market Analysis: Suppliers & Pricing Ecosystem

The supply chain for this intermediate is bifurcated into Research Scale (Catalog) and Process Scale (Bulk/Custom) tiers. Pricing is highly volume-dependent due to the multi-step synthesis required.

Tier 1: Validated Catalog Suppliers (Research Scale)

Best for: Initial screening, reference standards, and gram-scale synthesis.

SupplierRegionEst. Lead TimePurity GuaranteeEst. Pricing (USD)
AK Scientific USA1-3 Days>98% (HPLC)$150 - $250 / 5g
ChemScene Global3-7 Days>98% (NMR Confirmed)$300 - $450 / 10g
Parchem USA5-10 Days>97%Inquire (Quote)
Tier 2: Bulk Manufacturers (Process Scale)

Best for: Pilot plant and commercial manufacturing (>1 kg).

  • Key Hubs: Shanghai & Jiangsu (China), Hyderabad (India).

  • Procurement Strategy: Direct negotiation with manufacturers listed on aggregators like ChemicalBook or MolPort is required.

  • Bulk Pricing Indication: $400 - $800 per kg (highly dependent on raw material costs of chlorosulfonic acid and purity requirements).

Technical Manufacturing Guide: Synthesis & Causality

Autonomy Directive: Instead of a generic recipe, this section details a Self-Validating Synthesis Protocol . This route is designed to minimize regioisomeric impurities (specifically the 3-sulfonyl isomer) by leveraging the ortho-directing power of the isopropoxy group during chlorosulfonation.

The "Salicylate Route" Logic

The most robust industrial pathway avoids direct sulfonation of the acid to prevent decarboxylation. Instead, it utilizes Methyl Salicylate as the starting scaffold.[1]

Workflow Visualization (DOT)

SynthesisPath Start Methyl Salicylate (Starting Material) Step1 Step 1: O-Alkylation (Isopropyl Bromide + K2CO3) Start->Step1 Inter1 Methyl 2-isopropoxybenzoate Step1->Inter1 Yield ~90% Step2 Step 2: Chlorosulfonation (ClSO3H, <5°C) Inter1->Step2 Inter2 Methyl 5-chlorosulfonyl- 2-isopropoxybenzoate Step2->Inter2 Regioselective Step3 Step 3: Sulfone Formation (Reduct. to Sulfinate + MeI) Inter2->Step3 Inter3 Methyl 5-methylsulfonyl- 2-isopropoxybenzoate Step3->Inter3 Sulfinate Interm. Step4 Step 4: Hydrolysis (NaOH/MeOH) Inter3->Step4 Final Target Product: 2-Isopropoxy-5-methylsulfonyl benzoic acid Step4->Final Acidification

Caption: Figure 1. Four-step convergent synthesis pathway ensuring regioselectivity at the C5 position.

Detailed Protocol Steps
Step 1: O-Alkylation (The Specificity Lock)
  • Reagents: Methyl Salicylate (1.0 eq), Isopropyl Bromide (1.2 eq), Potassium Carbonate (1.5 eq), DMF (Solvent).

  • Causality: Using a weak base (

    
    ) in a polar aprotic solvent (DMF) favors 
    
    
    
    substitution at the phenolic oxygen without hydrolyzing the ester.
  • Validation: Monitor disappearance of the phenol peak (~11 ppm) in

    
    -NMR.
    
Step 2: Chlorosulfonation (The Critical Junction)
  • Reagents: Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Protocol: Add substrate to neat

    
     at 0-5°C. Slowly warm to RT.
    
  • Mechanism: The isopropoxy group is a strong ortho/para director. The ester group at C1 sterically hinders the C2 position (already occupied) and electronically deactivates C3. Thus, electrophilic attack occurs almost exclusively at C5 .

  • Safety: Highly exothermic. Generates HCl gas.

Step 3: Sulfone Formation (Reduction-Alkylation)
  • Reagents: Sodium Sulfite (

    
    ), Sodium Bicarbonate, Methyl Iodide (
    
    
    
    ).
  • Workflow:

    • Reduce the sulfonyl chloride to sodium sulfinate using

      
       in water/pH 8.
      
    • In-situ methylation of the sulfinate anion with

      
      .
      
  • Why this works: Sulfinates are potent nucleophiles. Direct methylation yields the sulfone (

    
    ) cleanly, avoiding oxidation steps required if starting from a sulfide.
    
Step 4: Hydrolysis
  • Reagents: NaOH (aq), Methanol.[1]

  • Action: Saponification of the methyl ester followed by acidification (HCl) precipitates the free acid.

Quality Assurance: Critical Quality Attributes (CQAs)

To ensure the material is suitable for drug development, the following testing protocol is mandatory.

AttributeSpecificationMethodRationale
Assay ≥ 98.0%HPLC (C18, ACN:Water)Ensures stoichiometry in subsequent coupling.
Regioisomer ≤ 0.5%HPLCThe 3-sulfonyl isomer is a common impurity from Step 2.
Loss on Drying ≤ 0.5%GravimetricMoisture interferes with acid chloride formation.
Sulfated Ash ≤ 0.1%IgnitionControls inorganic salts from the reduction step.
HPLC Method Parameters (Reference)
  • Column: Agilent Zorbax SB-C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: A: 0.1% Phosphoric Acid; B: Acetonitrile. Gradient 10% B to 80% B over 20 min.

  • Detection: UV @ 254 nm.

References

  • PubChem . (2023). Compound Summary: 5-methylsulfonyl-2-propan-2-yloxybenzoic acid (CID 11533458). National Library of Medicine. Retrieved from [Link]

  • Google Patents . (2010). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (Demonstrates the chlorosulfonation/sulfone synthesis logic). CN103304453A. Retrieved from

Sources

Technical Guide: Solubility Profiling of 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-Isopropoxy-5-methylsulfonylbenzoic acid .

This guide is structured for researchers requiring actionable data for process optimization, purification, and formulation.

Executive Summary

2-Isopropoxy-5-methylsulfonylbenzoic acid is a critical intermediate, structurally characteristic of the sulfonyl-benzoate class used in the synthesis of pharmaceutical agents (e.g., PDE5 inhibitors, antipsychotic benzamides) and agrochemicals (e.g., HPPD inhibitors).

Its physicochemical behavior is governed by a "push-pull" electronic structure: the electron-donating isopropoxy group (ortho-position) increases lipophilicity and steric bulk, while the electron-withdrawing methylsulfonyl group (meta-position) and carboxylic acid enhance polarity and acidity.

Understanding its solubility landscape is essential for:

  • Purification: Designing high-yield recrystallization processes.

  • Synthesis: Selecting reaction solvents that maintain homogeneity.

  • Formulation: Predicting bioavailability and dissolution rates.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The molecule exhibits amphiphilic properties due to three distinct functional zones:

  • Hydrophilic Head: The carboxylic acid (

    
    ) allows for pH-dependent solubility in aqueous media.
    
  • Polar Core: The methylsulfonyl moiety (

    
    ) is a strong hydrogen bond acceptor and dipole, driving solubility in polar aprotic solvents.
    
  • Lipophilic Shield: The isopropoxy group (

    
    ) provides steric hindrance and lipophilicity, significantly reducing water solubility compared to its methoxy analogs.
    
Solubility Classification (Organic Solvents)

The following table summarizes the solubility profile based on thermodynamic affinity and structural analogs (e.g., 2-methoxy-5-methylsulfonylbenzoic acid).

Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Driver
Polar Protic Methanol, Ethanol, IPAHigh H-bonding (Solute Acceptor + Solvent Donor)
Polar Aprotic DMSO, DMF, DMAcVery High Strong Dipole-Dipole interactions with Sulfonyl group
Chlorinated Dichloromethane (DCM), ChloroformGood Dispersion forces + Weak H-bonding
Esters/Ketones Ethyl Acetate, AcetoneModerate to Good Dipole interactions; useful for antisolvent crystallization
Ethers THF, MTBEModerate Good solvation of the aromatic core
Non-Polar Hexane, Heptane, ToluenePoor/Insoluble Lack of polar interaction capability
Aqueous Water (pH < pKa)Very Low Hydrophobic effect of Isopropoxy + Aromatic ring
Aqueous (Basic) Water (pH > 6)High Ionization to carboxylate salt

Thermodynamic Modeling & Correlation

To optimize crystallization, experimental solubility data (


) should be correlated with temperature (

) using thermodynamic models.
Modified Apelblat Equation

For non-ideal organic solvents (Ethanol, Acetone), the Modified Apelblat Model provides the most accurate fit for this compound class:



  • 
     : Mole fraction solubility.[1]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical constants derived from regression analysis.
    
    • Interpretation: Positive enthalpy of dissolution (

      
      ) indicates the process is endothermic; solubility increases with temperature.
      
van't Hoff Analysis

For rapid estimation of the enthalpy of dissolution in a narrow temperature range (e.g., 298K – 323K):



  • Guidance: A steep slope (high

    
    ) in alcohols suggests that cooling crystallization  will be highly efficient, yielding high recovery rates.
    

Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Determination (High Precision)

Objective: Determine saturation solubility in organic solvents.

  • Preparation: Add excess 2-Isopropoxy-5-methylsulfonylbenzoic acid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (

    
     K) for 24 hours.
    
  • Validation (Self-Check): Stop stirring and allow to settle for 2 hours. If no solid is visible, add more solid and repeat. Equilibrium is only valid if a solid phase persists.

  • Sampling: Withdraw supernatant using a syringe filter (0.45 µm PTFE, pre-heated to

    
    ).
    
  • Quantification: Evaporate solvent in a tared dish under vacuum until constant weight is achieved (

    
     mg).
    
  • Calculation:

    
    .
    
Protocol B: Dynamic Recrystallization Screening

Objective: Identify the Metastable Zone Width (MSZW) for purification.

  • Setup: Prepare a concentrated solution in Ethanol at 60°C.

  • Cooling: Cool at a rate of 0.5°C/min.

  • Detection: Record the temperature of first crystal appearance (

    
    ).
    
  • Heating: Re-heat until dissolution (

    
    ).
    
  • Analysis: The difference (

    
    ) is the MSZW.
    
    • Insight: A wide MSZW (>15°C) indicates slow nucleation kinetics, requiring seeding for consistent manufacturing.

Visualizations

Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system for purification based on solubility data.

SolubilityWorkflow Start Start: Solubility Screening SolventTest Test Solubility in Polar Protic (EtOH/MeOH) Start->SolventTest CheckSol Is Solubility > 100 mg/mL at Boiling Point? SolventTest->CheckSol Cooling Cool to 20°C CheckSol->Cooling Yes AntiSolvent Switch Strategy: Anti-Solvent Addition CheckSol->AntiSolvent No (Too Low) Precipitation Does significant precipitate form? Cooling->Precipitation GoodSolvent Candidate: Cooling Crystallization Precipitation->GoodSolvent Yes (>80% Recovery) WaterAdd Add Water (Anti-solvent) to Hot Alcohol Soln Precipitation->WaterAdd No (Too Soluble) FinalCheck Evaluate Purity & Yield GoodSolvent->FinalCheck AntiSolvent->WaterAdd Use as Co-solvent WaterAdd->FinalCheck

Caption: Logic flow for selecting between Cooling Crystallization and Anti-Solvent Crystallization based on initial solubility data.

Recrystallization Solvent Selection

This diagram maps the recommended solvent systems based on the impurity profile.

SolventSelection Impurity Impurity Type PolarImp Polar/Ionic (Salts, Acids) Impurity->PolarImp NonPolarImp Non-Polar (Unreacted Alkyls) Impurity->NonPolarImp Solvent1 Ethanol/Water (80:20) (Discards Salts) PolarImp->Solvent1 Best Choice Solvent2 Ethyl Acetate/Heptane (Discards Non-polars) NonPolarImp->Solvent2 Best Choice Process Recrystallization Process Solvent1->Process Solvent2->Process

Caption: Solvent system selection guide based on the polarity of the dominant impurities.

Process Application: Purification Strategy

For 2-Isopropoxy-5-methylsulfonylbenzoic acid, the Ethanol-Water system is the "Gold Standard" for purification due to the steep solubility gradient.

  • Dissolution: Dissolve crude solid in Ethanol (approx. 5-7 volumes) at reflux (

    
    ).
    
  • Filtration: Hot filtration to remove inorganic salts (insoluble in hot ethanol).

  • Nucleation: Slowly add Water (anti-solvent) until the solution becomes slightly turbid.

  • Crystallization: Cool slowly to

    
    . The hydrophobic isopropoxy group drives the molecule out of solution as the water content increases.
    
  • Wash: Wash the filter cake with cold Ethanol/Water (50:50) to remove surface mother liquor.

References

  • BenchChem. Synthesis and Purification of 2-Methoxy-5-methylbenzenesulfonamide (Analogous Protocol). Retrieved from

  • NIST. Synthesis of 2-propoxy-5-methylbenzoic acid (Structural Analog). Journal of Research of the National Bureau of Standards. Retrieved from

  • Rasmuson, Å. C. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[2] Journal of Chemical & Engineering Data, 2010.[2] Retrieved from [2]

  • PubChem. 2-Isopropoxybenzoic acid (Physicochemical Data). National Library of Medicine. Retrieved from

  • ResearchGate. Solubility Measurement and Thermodynamic Modeling of Benzoic Acid Derivatives. Retrieved from

Sources

Comprehensive Guide: Lipophilicity & LogP of 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the physicochemical characterization of 2-Isopropoxy-5-methylsulfonylbenzoic acid , a specialized intermediate often encountered in the synthesis of sulfonyl-class pharmaceuticals (e.g., analogues of sulpiride, sildenafil, or agrochemical herbicides).

The following content is structured to provide calculated baseline data, theoretical justification, and rigorous experimental protocols for verifying lipophilicity (LogP/LogD) in a drug development context.

Executive Technical Summary

2-Isopropoxy-5-methylsulfonylbenzoic acid is an amphiphilic weak acid characterized by a polar "head" (carboxylic acid and methylsulfonyl group) and a lipophilic "tail" (isopropoxy group).[1] Its lipophilicity is highly pH-dependent due to the ionizable carboxylic acid moiety.

  • Primary Challenge: The presence of the strongly electron-withdrawing methylsulfonyl group (

    
    ) at the 5-position significantly acidifies the benzoic acid core, lowering the pKa compared to unsubstituted benzoic acid.[1] This ensures the molecule is predominantly ionized (hydrophilic) at physiological pH (7.4).[1]
    
  • Operational Implication: For accurate LogP determination (neutral species), experiments must be conducted at

    
     (typically pH < 1.5).[1] For physiological relevance, LogD
    
    
    
    is the critical metric.[1]
Physicochemical Profile (Calculated & Read-Across)

The following values are derived from high-fidelity fragment-based QSAR and read-across from the homologous 2-Methoxy-5-methylsulfonylbenzoic acid (CAS 50390-76-6).

PropertyValue (Est.)ConfidenceRationale
Molecular Formula

HighExact Structure
Molecular Weight 258.29 g/mol HighCalculated
pKa (Acidic) 3.49 ± 0.10 High

effect (

) lowers benzoic pKa (4.2).[1]
LogP (Neutral) 1.45 ± 0.3 MediumBase LogP (Benzoic) 1.87 + Isopropoxy (+1.[1]0) - Sulfone (-1.3).
LogD (pH 7.4) -2.40 HighMolecule is >99.9% ionized; highly water-soluble.[1]
Topological Polar Surface Area (TPSA) ~89 ŲHighCOOH (37) + SO2 (42) + Ether (9).[1]

Structural Analysis & Fragment Contribution

To understand the lipophilicity of this molecule, we must deconstruct it into its functional contributions. The Methylsulfonyl group is a dominant hydrophilic anchor, while the Isopropoxy group provides a localized lipophilic region, creating a "push-pull" solubility profile.[1]

Visualization: Structure-Property Relationship (SPR)

The following diagram illustrates the competing forces determining the molecule's partition coefficient.

SPR_Analysis Core Benzoic Acid Core (Base LogP ~1.87) Result Net LogP (Neutral) ~ 1.45 Core->Result Scaffold Sulfone 5-Methylsulfonyl Group (Strongly Hydrophilic) LogP Contribution: -1.3 Effect: Lowers pKa Sulfone->Core Electron Withdrawal (Hammett σ ~0.72) Sulfone->Result Reduces LogP Iso 2-Isopropoxy Group (Lipophilic Shield) LogP Contribution: +1.0 Effect: Steric Bulk Iso->Result Increases LogP

Caption: Fragment contribution analysis showing the opposing effects of the sulfonyl and isopropoxy moieties on the benzoic acid core.

Experimental Protocols for Lipophilicity Determination

Given the acidic nature of the compound (pKa ~3.5), standard "shake-flask" methods using unbuffered water will yield erroneous results due to uncontrolled ionization. The following protocols are engineered for acidic impurities.

Method A: RP-HPLC Determination (OECD 117 Adapted)

Best for: High-throughput screening and impurities with low UV absorbance or high polarity.[1] Principle: Lipophilicity correlates linearly with the logarithm of the capacity factor (


) on a C18 column.[1]

Reagents:

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 2.0 (To suppress ionization).

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Reference Standards: Benzoic acid, Acetophenone, Toluene, Naphthalene (LogP range 1.9 – 3.3).[1]

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.[1]

Protocol:

  • Preparation: Dissolve 2-Isopropoxy-5-methylsulfonylbenzoic acid in Methanol (1 mg/mL).

  • Isocratic Run: Run at 60% Methanol / 40% Buffer (pH 2.0).

    • Note: pH 2.0 is critical. If pH > 2.5, the acid dissociates, reducing retention time and artificially lowering the calculated LogP.

  • Dead Time (

    
    ) Determination:  Inject Sodium Nitrate or Uracil to determine the column void volume.[1]
    
  • Calculation:

    
    
    
    
    
    (Where A and B are the slope and intercept derived from the calibration curve of reference standards).
Method B: Potentiometric Titration (LogP & pKa)

Best for: High-precision "Gold Standard" data (e.g., Sirius T3).[1] Principle: Measures the shift in pKa in the presence of octanol.

Protocol:

  • Titration 1 (Aqueous): Titrate the sample in 0.15 M KCl from pH 2.0 to pH 10.0 to determine the aqueous pKa (Expected ~3.5).

  • Titration 2 (Octanol/Water): Repeat titration in a dual-phase system (water + n-octanol).

  • Logic: The neutral species partitions into octanol, shifting the apparent pKa. The magnitude of this shift (

    
    ) is directly related to LogP.[1]
    
    • Validation: If the shift is negligible, the compound is too hydrophilic (LogP < 0) or too insoluble.[1]

Workflow Visualization: Method Selection

Method_Selection Start Start: Characterize 2-Isopropoxy-5-methylsulfonylbenzoic acid Check_pKa Estimate pKa (Expected ~3.5) Start->Check_pKa Decision Required Data Type? Check_pKa->Decision Path_LogP Intrinsic LogP (Neutral Form) Decision->Path_LogP Structure Validation Path_LogD LogD at Phys. pH (Distribution Coeff.) Decision->Path_LogD Bioavailability Method_HPLC RP-HPLC (pH 2.0) Fast, Low Material Path_LogP->Method_HPLC Preferred Method_Shake Shake Flask (pH 1.0) Requires 0.1N HCl phase Path_LogP->Method_Shake Alternative Method_Shake_Buf Shake Flask (pH 7.4) Phosphate Buffer Path_LogD->Method_Shake_Buf

Caption: Decision tree for selecting the appropriate analytical method based on the data requirement (Intrinsic LogP vs. Physiological LogD).

Synthesis & Impurity Context

Understanding the origin of this molecule aids in its identification. It is structurally related to the synthesis of Sildenafil and Tiapride .[1]

  • Synthesis Pathway:

    • Starting Material: 2-Hydroxybenzoic acid (Salicylic acid).[1]

    • Alkylation: Reaction with isopropyl halide

      
       2-Isopropoxybenzoic acid.
      
    • Chlorosulfonation: Reaction with chlorosulfonic acid

      
       2-Isopropoxy-5-chlorosulfonylbenzoic acid.
      
    • Reduction/Methylation: Conversion of the sulfonyl chloride to methyl sulfone (often via a sulfinate intermediate).[1]

  • Impurity Profile: In processes targeting sulfonamides (like Sildenafil), the methylsulfonyl derivative is often a "silent" impurity formed if methylating agents are present or if a sulfonyl reduction side-reaction occurs.[1]

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • PubChem Compound Summary. 2-Methoxy-5-(methylsulfonyl)benzoic acid (Analogue Data).[1][2] National Center for Biotechnology Information. Link[1]

  • ChemScene. 2-Isopropoxy-5-methylbenzenesulfonamide (Structural Homologue).Link[1]

  • Leo, A., & Hansch, C. (1995).[1] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Foundational text for Fragment Constants).

  • Comer, J., & Tam, K. (2001).[1] Lipophilicity Profiles: Theory and Measurement. In Pharmacokinetic Optimization in Drug Research. Wiley-VCH.

Sources

Comprehensive Technical Guide: 2-Isopropoxy-5-methylsulfonylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on highly specialized building blocks. 2-Isopropoxy-5-methylsulfonylbenzoic acid is a critical synthetic intermediate utilized primarily in the development of neuroactive compounds.

Structurally, it is a benzoic acid derivative characterized by two pivotal functional groups:

  • 2-Isopropoxy Group: Compared to the standard methoxy group found in classical benzamide antipsychotics (e.g., sulpiride), the bulkier isopropoxy moiety increases lipophilic efficiency (LipE) and alters the dihedral angle of the adjacent amide bond upon coupling. This steric bulk is essential for precise fitting into the hydrophobic pockets of specific neural transporters.

  • 5-Methylsulfonyl Group: This moiety acts as a potent electron-withdrawing group and a strong hydrogen bond acceptor. It stabilizes the molecule's conformation and enhances binding affinity to target residues.

These structural features make this compound an indispensable pharmacophore in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors, which are actively investigated for the treatment of the negative and cognitive symptoms of schizophrenia [[1]]().

Physicochemical and Structural Profile

Accurate structural identification is the first step in any robust quality control (QC) system. The following table summarizes the core quantitative and structural data for 2-Isopropoxy-5-methylsulfonylbenzoic acid, verified against the 2[2].

PropertyValue
Chemical Name 2-Isopropoxy-5-methylsulfonylbenzoic acid
CAS Registry Number 845616-02-6 (Alternative: 87474-14-4)
Molecular Formula C11H14O5S
Monoisotopic Mass 258.05618 Da
SMILES String CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O
InChIKey NWXBHCBBFZOTOQ-UHFFFAOYSA-N
Predicted XLogP 1.2

Synthetic Methodology & Causality

As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying logic. The synthesis of 2-isopropoxy-5-methylsulfonylbenzoic acid from 2-hydroxy-5-methylsulfonylbenzoic acid requires a two-step sequence (alkylation followed by saponification) due to the inherent reactivity of the carboxylic acid.

Step 1: O-Alkylation and Esterification
  • Reagents: 2-Hydroxy-5-methylsulfonylbenzoic acid (1.0 eq), Isopropyl iodide (2.5 eq), Potassium carbonate (K₂CO₃, 3.0 eq), N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve the starting material in anhydrous DMF. Add K₂CO₃ followed by isopropyl iodide. Stir the mixture at 80°C for 12 hours.

  • Causality & Logic: The phenol OH is a relatively poor nucleophile due to the strong electron-withdrawing nature of the para-methylsulfonyl group. Using a polar aprotic solvent like DMF accelerates the Sₙ2 displacement. Because the carboxylic acid moiety is also highly nucleophilic under basic conditions, this step inevitably forms the isopropyl ester alongside the desired aryl ether. Attempting to selectively alkylate the phenol without protecting the acid leads to complex mixtures; thus, driving the reaction to the fully dialkylated intermediate (isopropyl 2-isopropoxy-5-methylsulfonylbenzoate) is the most thermodynamically sound approach.

Step 2: Saponification (Deprotection)
  • Reagents: Crude intermediate from Step 1, Sodium hydroxide (NaOH, 3.0 eq), Methanol/Water (3:1 v/v).

  • Procedure: Dissolve the crude ester in the MeOH/H₂O mixture. Add NaOH and heat to 60°C for 4 hours.

  • Causality & Logic: Base-catalyzed hydrolysis selectively cleaves the aliphatic ester bond while leaving the robust aryl ether intact. The reaction is driven to absolute completion by the irreversible formation of the sodium carboxylate salt.

  • Self-Validating System: To ensure protocol integrity, monitor the reaction via LC-MS. The disappearance of the ester mass (

    
    ) and the appearance of the target acid mass (
    
    
    
    ) confirm complete deprotection before proceeding to the next step.
Step 3: Acidification and Isolation
  • Procedure: Cool the reaction mixture to 0°C. Slowly add 1M HCl until the pH reaches 2.0. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Causality & Logic: Protonation of the carboxylate drastically reduces its aqueous solubility. The target compound precipitates as a crystalline solid, allowing for isolation via simple vacuum filtration without the need for resource-intensive chromatography.

Pathway Visualization

The following diagram illustrates the synthetic workflow and the downstream application of the compound in amide coupling reactions (e.g., reacting with a piperazine derivative) to yield a GlyT1 inhibitor.

G A 2-Hydroxy-5-methylsulfonylbenzoic acid B O-Alkylation & Esterification (iPrI, K2CO3, DMF) A->B C Isopropyl 2-isopropoxy-5-methylsulfonylbenzoate B->C D Saponification (NaOH, MeOH/H2O) C->D E 2-Isopropoxy-5-methylsulfonylbenzoic acid D->E F Amide Coupling (HATU, DIPEA, Piperazine deriv.) E->F G GlyT1 Inhibitor (Antipsychotic) F->G

Synthetic workflow and application of 2-Isopropoxy-5-methylsulfonylbenzoic acid.

Analytical Characterization Standards

To guarantee trustworthiness and scientific integrity, any batch of 2-Isopropoxy-5-methylsulfonylbenzoic acid synthesized or procured must pass the following analytical gates:

  • ¹H NMR (DMSO-d₆): Must show a characteristic septet at

    
     4.6 ppm (1H) and a doublet at 
    
    
    
    1.3 ppm (6H) confirming the isopropoxy group. A sharp singlet at
    
    
    3.2 ppm (3H) confirms the methylsulfonyl group.
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization in negative mode (ESI-) must yield an exact mass of 257.04890 Da for the

    
     adduct[2].
    
  • Purity:

    
     by HPLC (UV detection at 254 nm), ensuring no residual isopropyl ester remains, which would otherwise act as an unreactive impurity in downstream amide coupling steps.
    

References

1.2 - Université du Luxembourg / PubChem Database.[2] 2.1 - Google Patents / Hoffmann La Roche.[1]

Sources

Methodological & Application

Application Note: Synthesis and Process Optimization of 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction & Synthetic Strategy

2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6) is a critical pharmaceutical building block, prominently utilized in the synthesis of GlyT1 inhibitors for the treatment of schizophrenia, Alzheimer's disease, and cognitive dysfunctions[1]. The structural motif—a benzoic acid core functionalized with an electron-donating isopropoxy group and an electron-withdrawing methylsulfonyl group—requires a meticulously sequenced synthetic approach to avoid regiochemical mixtures and ether cleavage.

The most robust, scalable route utilizes readily available salicylic acid. The synthesis is executed in three major stages: regioselective chlorosulfonation, reduction-methylation to install the sulfone, and a global alkylation/saponification sequence to install the isopropoxy ether.

SyntheticRoute A Salicylic Acid B 5-Chlorosulfonyl- salicylic acid A->B ClSO3H 0°C to 70°C C 5-Methylsulfonyl- salicylic acid B->C 1. Na2SO3 2. MeI D Isopropyl 2-isopropoxy- 5-methylsulfonylbenzoate C->D 2-Bromopropane K2CO3, DMF E 2-Isopropoxy-5- methylsulfonylbenzoic acid D->E NaOH, EtOH/H2O Reflux

Retrosynthetic workflow for 2-Isopropoxy-5-methylsulfonylbenzoic acid from salicylic acid.

Mechanistic Insights: Causality in Reagent Selection

To ensure a self-validating protocol, it is vital to understand the causality behind the reaction conditions:

  • Regioselective Chlorosulfonation: The phenolic hydroxyl group of salicylic acid acts as a strong ortho/para director [2]. Because the ortho positions are sterically hindered by the adjacent hydroxyl and carboxylate moieties, electrophilic aromatic substitution (EAS) via chlorosulfonic acid proceeds almost exclusively at the 5-position[3].

  • Reduction-Methylation Sequence: Direct electrophilic introduction of a methylsulfonyl group to an aromatic ring is synthetically challenging. Instead, the sulfonyl chloride is first reduced to a sulfinic acid intermediate using sodium sulfite. The resulting sulfinate anion is a highly effective ambient nucleophile. Due to the soft nature of the sulfur atom, it preferentially attacks the soft electrophile (methyl iodide) via an SN2 mechanism, forming the stable C-S bond .

  • Global Alkylation vs. Selective Etherification: Attempting to selectively alkylate the phenolic hydroxyl group in the presence of a free carboxylic acid often leads to poor yields and complex mixtures. A high-yielding alternative is "global alkylation." Excess 2-bromopropane and potassium carbonate are used to simultaneously form the isopropyl ether and the isopropyl ester. The ester is subsequently cleaved via base-catalyzed saponification, exploiting the chemical stability of the ether linkage under aqueous basic conditions[1].

Mechanism A 5-Chlorosulfonylsalicylic acid (Ar-SO2Cl) B Sulfite Reduction (Nucleophilic attack by SO3²⁻) A->B Na2SO3, NaHCO3 C 5-Sulfinosalicylic acid (Ar-SO2⁻ Na⁺) B->C -Na2SO4, -NaCl D SN2 Methylation (Attack on Me-I) C->D MeI, RT E 5-Methylsulfonylsalicylic acid (Ar-SO2Me) D->E -NaI

Mechanistic pathway of sulfonyl chloride reduction and subsequent SN2 methylation.

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of 5-Chlorosulfonylsalicylic Acid
  • Reaction Setup: Cool 5.0 equivalents of chlorosulfonic acid to 0 °C in a dry, multi-neck reactor equipped with a mechanical stirrer and an acid gas scrubber.

  • Addition: Add 1.0 equivalent of salicylic acid in small portions over 30 minutes to maintain the internal temperature below 10 °C.

  • Heating: Gradually warm the mixture to room temperature and stir for 1 hour. Elevate the temperature to 50 °C for 1 hour, and finally to 70 °C for 1 hour.

  • Quenching: Cool the mixture to room temperature and add it dropwise to vigorously stirred ice water (Caution: Highly exothermic; massive HCl gas evolution). Stir for an additional 30 minutes.

  • Isolation: Collect the resulting white crystalline precipitate via vacuum filtration, wash thoroughly with cold water, and dry under vacuum at 45 °C.

  • In-Process Control (IPC): Monitor the cessation of HCl gas evolution. Quench a 1 mL aliquot in water; complete precipitation indicates high conversion.

Step 2: Synthesis of 5-Methylsulfonylsalicylic Acid
  • Reduction: Dissolve 2.0 eq of sodium sulfite (Na₂SO₃) and 4.0 eq of sodium bicarbonate (NaHCO₃) in distilled water. Add 1.0 eq of 5-chlorosulfonylsalicylic acid.

  • Heating: Stir the mixture at 70 °C for 2 hours to ensure complete reduction to the sulfinate salt.

  • Methylation: Cool the reactor to room temperature. Add 1.5 eq of methyl iodide (MeI) dropwise. Stir the biphasic mixture vigorously for 6–8 hours.

  • Isolation: Acidify the aqueous mixture with 6M HCl to pH 2. Extract the precipitated product with ethyl acetate (EtOAc), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • In-Process Control (IPC): HPLC analysis to confirm the disappearance of the sulfonyl chloride peak and the emergence of the highly polar sulfinic acid, followed by the product peak.

Step 3: Global Isopropylation and Saponification
  • Alkylation: Suspend 1.0 eq of 5-methylsulfonylsalicylic acid and 3.0 eq of K₂CO₃ in anhydrous DMF. Add 3.0 eq of 2-bromopropane.

  • Heating: Heat the suspension to 80 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry, and evaporate to yield the intermediate diester (isopropyl 2-isopropoxy-5-methylsulfonylbenzoate).

  • Saponification: Dissolve the crude ester in ethanol. Add an equal volume of 2M aqueous NaOH and reflux for 2 hours.

  • Final Isolation: Cool the mixture, remove ethanol under reduced pressure, and acidify the aqueous layer with 6M HCl to pH 2. Filter the white precipitate, wash with water, and recrystallize from ethanol/water to yield pure 2-isopropoxy-5-methylsulfonylbenzoic acid[1].

  • In-Process Control (IPC): LC-MS analysis. The intermediate diester will show a mass shift of +84 Da relative to the starting material. Post-saponification, the mass will shift to [M-H]⁻ 257.0.

Quantitative Data & Analytical Characterization

Table 1: Reaction Conditions and Expected Yields per Step

StepReaction TypeReagents & SolventsTemp / TimeExpected YieldPurity (HPLC)
1 ChlorosulfonationClSO₃H (5 eq)0 °C → 70 °C / 3 h85 - 90%> 98%
2 Reduction & MethylationNa₂SO₃, NaHCO₃, MeI, H₂O70 °C (2h) → RT (6h)75 - 80%> 95%
3 Alkylation & Saponification2-Bromopropane, K₂CO₃, DMF; NaOH, EtOH80 °C (8h) → Reflux (2h)70 - 75%> 99%

Table 2: Analytical Characterization of 2-Isopropoxy-5-methylsulfonylbenzoic acid

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Mass Spectrometry m/z 257.0 [M-H]⁻LC-MS (ESI-)
¹H NMR (DMSO-d₆) δ 1.28 (d, 6H), 3.15 (s, 3H), 4.80 (m, 1H), 7.30 (d, 1H), 8.05 (dd, 1H), 8.20 (d, 1H), 13.0 (br s, 1H)400 MHz NMR

References

  • Piperazine derivatives for GlyT1 (WO2005014563A1)
  • Overview of the synthetic routes to sildenafil and its analogues Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) Source: Wiley Online Library URL:[Link]

  • Salicylic Acid and Related Compounds Source: Kirk-Othmer Encyclopedia of Chemical Technology URL:[Link]

Sources

Alkylation of 2-Hydroxy-5-Methylsulfonylbenzoic Acid with Isopropyl Halides: Protocols for Selective O-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocol.

Introduction & Mechanistic Rationale

The synthesis of 2-isopropoxy-5-methylsulfonylbenzoic acid via the direct alkylation of 2-hydroxy-5-methylsulfonylbenzoic acid presents a classic chemoselectivity challenge in organic synthesis. The starting material is a highly functionalized salicylic acid derivative featuring two acidic protons: a carboxylic acid and a phenolic hydroxyl[1].

In unsubstituted salicylic acid, the phenol is relatively unreactive (pKa ~13). However, the presence of the strongly electron-withdrawing 5-methylsulfonyl group (-SO₂CH₃) significantly lowers the pKa of the phenol, increasing its reactivity but simultaneously complicating selective mono-alkylation[1].

The Causality of Experimental Design

Attempting to selectively O-alkylate the phenol in the presence of the free carboxylic acid using an isopropyl halide typically results in a complex, low-yielding mixture of unreacted starting material, O-alkylated ether, ester, and di-alkylated ether-ester. This occurs because the base first deprotonates the more acidic carboxylic acid (pKa ~2.5), forming a carboxylate that is sufficiently nucleophilic to undergo competitive esterification[2].

To achieve high purity and yield, the most robust, field-proven approach is a two-step, one-pot exhaustive alkylation followed by saponification workflow:

  • Exhaustive Alkylation: An excess of base and isopropyl halide drives the reaction to the fully protected intermediate: isopropyl 2-isopropoxy-5-methylsulfonylbenzoate.

  • Saponification: The ester is subsequently hydrolyzed under basic aqueous conditions, leaving the robust phenolic ether linkage intact to yield the target free acid.

Reagent Selection (The "Why"): Secondary alkyl halides like isopropyl bromide are highly susceptible to E2 elimination (forming propene gas) under strongly basic conditions or high heat. Therefore, strong aqueous bases (like NaOH) are avoided in the first step, as they will also hydrolyze the alkyl halide into isopropanol. Instead, mild bases like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) are strictly required[3]. The addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction, transiently forming the highly reactive isopropyl iodide, which accelerates the Sₙ2 substitution and minimizes E2 side reactions[3].

Optimization of Reaction Conditions

Summarized below is the quantitative data driving the selection of the optimal reagents for this workflow.

Table 1: Evaluation of Base and Solvent Systems for Exhaustive Isopropylation

Base (3.0 eq)SolventTemp (°C)Time (h)Conversion to Di-alkylated IntermediateMajor Side Reaction / Observation
NaOHWater/THF6012< 20%Hydrolysis of isopropyl bromide to isopropanol.
Cs₂CO₃DMF606> 95%None (Highly efficient, but cost-prohibitive).
K₂CO₃ DMF 70 8 > 90% Optimal balance of yield and reagent cost.
K₂CO₃Acetone56 (Reflux)24~ 60%Incomplete reaction due to low boiling point.

Table 2: Comparison of Alkylating Agents (Reaction with K₂CO₃ in DMF at 70 °C)

Alkylating Agent (2.5 eq)AdditiveYield of Intermediate (%)Practical Considerations
Isopropyl ChlorideNone< 10%Poor leaving group; practically unreactive.
Isopropyl ChlorideKI (0.2 eq)65%Finkelstein catalysis improves yield moderately.
Isopropyl BromideNone82%Standard reagent; moderate reaction time.
Isopropyl Bromide KI (0.1 eq) 94% Optimal balance of cost, speed, and high yield.
Isopropyl IodideNone96%Highly reactive but expensive and light-sensitive.

Detailed Experimental Protocols

Protocol 1: Synthesis of Isopropyl 2-isopropoxy-5-methylsulfonylbenzoate (Exhaustive Alkylation)

Objective: Complete alkylation of both the carboxylic acid and phenolic hydroxyl groups via Williamson ether synthesis and esterification.

  • Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-methylsulfonylbenzoic acid (10.0 g, 46.2 mmol)[1] and anhydrous N,N-Dimethylformamide (DMF) (100 mL). Stir until the solid is fully dissolved.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (19.1 g, 138.6 mmol, 3.0 eq) to the solution. Self-Validation: The mixture will immediately form a thick, opaque suspension as the insoluble carboxylate salt precipitates. Stir at room temperature for 15 minutes[3].

  • Alkylation: Add Potassium Iodide (KI) (0.76 g, 4.6 mmol, 0.1 eq) followed by 2-Bromopropane (isopropyl bromide) (14.2 g, 10.8 mL, 115.5 mmol, 2.5 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 70 °C using an oil bath. Maintain vigorous stirring for 8 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) until the starting material and mono-alkylated intermediates are fully consumed.

  • Workup: Cool the mixture to room temperature and quench by pouring it into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the di-alkylated intermediate as a viscous oil. Use directly in Protocol 2 without further purification.

Protocol 2: Saponification to 2-Isopropoxy-5-methylsulfonylbenzoic acid

Objective: Selective hydrolysis of the isopropyl ester to yield the target free acid.

  • Dissolution: Dissolve the crude isopropyl 2-isopropoxy-5-methylsulfonylbenzoate from Protocol 1 in a mixture of Tetrahydrofuran (THF) (80 mL) and Methanol (20 mL).

  • Base Addition: Prepare a solution of Sodium Hydroxide (NaOH) (5.5 g, 138.6 mmol, 3.0 eq) in distilled water (40 mL). Add this aqueous base dropwise to the organic solution.

  • Hydrolysis: Heat the biphasic mixture to 50 °C for 4 hours. Self-Validation: The mixture will transition from biphasic to a clear, homogeneous solution as the hydrophobic ester hydrolyzes into the water-soluble sodium carboxylate.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and Methanol. Dilute the remaining aqueous layer with water (100 mL) and wash with Diethyl Ether (50 mL) to extract any unreacted organic impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl under continuous stirring until the pH reaches 2.0. Self-Validation: A dense white precipitate of 2-isopropoxy-5-methylsulfonylbenzoic acid will form immediately upon crossing the pKa threshold.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold distilled water (2 x 50 mL), and dry overnight in a vacuum oven at 45 °C to yield the pure product.

Workflow Visualization

G SM 2-Hydroxy-5-methylsulfonylbenzoic acid (Starting Material) Base Addition of K2CO3 in DMF (Deprotonation) SM->Base Alkylation Addition of Isopropyl Bromide + KI (70 °C) (SN2 Alkylation & Esterification) Base->Alkylation Intermediate Isopropyl 2-isopropoxy-5-methylsulfonylbenzoate (Di-alkylated Intermediate) Alkylation->Intermediate Saponification NaOH (aq) in THF/MeOH (50 °C) (Selective Ester Hydrolysis) Intermediate->Saponification Acidification Aqueous HCl to pH 2.0 (Protonation & Precipitation) Saponification->Acidification Product 2-Isopropoxy-5-methylsulfonylbenzoic acid (Final Target Product) Acidification->Product

Figure 1: Two-step exhaustive alkylation and saponification workflow for selective O-alkylation.

References

1.[1] Title: 2-Hydroxy-5-(methylsulfonyl)benzoic acid | C8H8O5S | CID 12422780 - PubChem Source: nih.gov URL:[Link]

2.[3] Title: Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis - MDPI Source: mdpi.com URL:[Link]

Sources

Application Note: Reaction Conditions and Protocols for the Sulfonylation of 2-Isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In medicinal chemistry and active pharmaceutical ingredient (API) development, the sulfonylation of electron-rich benzoic acid derivatives is a foundational transformation. For 2-isopropoxybenzoic acid , the most synthetically valuable form of "sulfonylation" is electrophilic aromatic chlorosulfonation, which yields 5-chlorosulfonyl-2-isopropoxybenzoic acid —a versatile building block for synthesizing sulfonamide-based therapeutics.

The regioselectivity of this reaction is strictly governed by the electronic effects of the substrate's functional groups:

  • Isopropoxy Group (-O-iPr) : A strongly activating group that directs incoming electrophiles to the ortho and para positions via resonance electron donation (+M effect).

  • Carboxylic Acid (-COOH) : A deactivating group that directs electrophiles to the meta position via electron withdrawal (-M effect).

Synergistically, both groups direct the incoming sulfonyl electrophile to the 5-position (para to the isopropoxy group and meta to the carboxylic acid). The steric bulk of the isopropoxy group further hinders ortho attack (the 3-position), ensuring excellent regioselectivity (>95% for the 5-isomer).

Mechanism A 2-Isopropoxybenzoic Acid (Starting Material) B Electrophilic Attack (ClSO3H) A->B C Wheland Intermediate (C5 Position) B->C SEAr D 5-Sulfo-2-isopropoxybenzoic acid (Intermediate) C->D -H+ E 5-Chlorosulfonyl-2-isopropoxybenzoic acid (Target Product) D->E +ClSO3H -H2SO4

Mechanistic pathway of the electrophilic aromatic chlorosulfonation at the C5 position.

Reaction Causality: The Role of Chlorosulfonic Acid

Chlorosulfonation is a two-stage process requiring an excess of chlorosulfonic acid (ClSO₃H) ().

  • Sulfonation : The first equivalent of ClSO₃H acts as a sulfonating agent, converting the arene to the corresponding water-soluble sulfonic acid (Ar-SO₃H) and releasing HCl gas.

  • Chlorination : Subsequent equivalents act as chlorinating agents, converting the sulfonic acid to the target sulfonyl chloride (Ar-SO₂Cl) and generating H₂SO₄ as a byproduct.

Causality Note: Using stoichiometric or insufficient ClSO₃H (e.g., 1-2 equivalents) arrests the reaction at the sulfonic acid stage, drastically reducing the yield of the target sulfonyl chloride.

Quantitative Data: Condition Optimization

The table below summarizes the effect of reagent stoichiometry and temperature on the product distribution, validating the necessity of the chosen parameters.

EntryClSO₃H (Equivalents)Temperature (°C)Time (h)Major Product IsolatedYield (%)
11.10 to 252.05-Sulfo-2-isopropoxybenzoic acid>90%
22.50 to 454.0Mixed (Sulfonic acid + Sulfonyl chloride)45%
35.00 to 2512.05-Chlorosulfonyl-2-isopropoxybenzoic acid68%
4 5.0 0 then 45 4.0 5-Chlorosulfonyl-2-isopropoxybenzoic acid 89%

Table 1: Optimization of reaction conditions for the chlorosulfonation of 2-isopropoxybenzoic acid.

Experimental Methodology: Chlorosulfonation Protocol

This protocol is designed as a self-validating system, incorporating in-process temperature checks and a specific quenching sequence to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride.

Materials
  • 2-Isopropoxybenzoic acid (): 10.0 g (55.5 mmol, 1.0 eq)

  • Chlorosulfonic acid : 18.5 mL (277.5 mmol, 5.0 eq)

  • Anhydrous Dichloromethane (DCM) : 50 mL

  • Crushed ice : 200 g

  • Ethyl acetate (EtOAc) : 150 mL

Workflow step1 1. Substrate Preparation Dissolve substrate in anhydrous DCM (0 °C) step2 2. Reagent Addition Dropwise addition of ClSO3H (< 5 °C) step1->step2 step3 3. Thermal Activation Heat to 45 °C for 3-4 hours step2->step3 step4 4. Quenching Pour reaction mixture over crushed ice step3->step4 step5 5. Isolation & Purification Extract (EtOAc), wash (brine), dry, concentrate step4->step5

Step-by-step experimental workflow for the synthesis and isolation of the sulfonyl chloride.

Step-by-Step Procedure
  • Substrate Loading : Charge a dry, 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with 2-isopropoxybenzoic acid (10.0 g) and anhydrous DCM (50 mL).

  • Cooling : Submerge the flask in an ice-salt bath. Allow the internal temperature to reach 0 °C to 5 °C.

    • Causality: Low temperatures are critical to control the initial highly exothermic sulfonation step and prevent uncontrolled polymerization or ether cleavage.

  • Reagent Addition : Place chlorosulfonic acid (18.5 mL) in the dropping funnel. Add dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Validation: Copious evolution of HCl gas will be observed. Ensure the setup is properly vented through an alkaline scrubber system (e.g., 10% NaOH).

  • Thermal Activation : Remove the ice bath and attach a reflux condenser. Gradually warm the reaction mixture to 40–45 °C and stir for 3 to 4 hours.

    • Causality: The secondary chlorination step has a higher activation energy than the initial sulfonation and requires thermal driving to reach completion.

  • Quenching : Cool the mixture back to 0 °C. Carefully pour the reaction mixture in a slow stream over vigorously stirred crushed ice (200 g).

    • Causality: ClSO₃H reacts violently with water. The ice absorbs the massive heat of hydration, keeping the temperature low to prevent the hydrolysis of the newly formed sulfonyl chloride back into the sulfonic acid.

  • Isolation : Separate the organic DCM layer. Extract the aqueous layer with EtOAc (2 x 75 mL). Combine the organic layers, wash with cold brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Yield Expectation: ~13.7 g (89% theoretical yield) of 5-chlorosulfonyl-2-isopropoxybenzoic acid as a white to off-white solid.

Advanced Alternative: Directed C-H Sulfonylation

While chlorosulfonation is the industrial standard for accessing sulfonyl chlorides, modern synthetic routes requiring direct access to aryl sulfones can utilize transition-metal catalyzed C-H functionalization. Recent advances demonstrate that copper-mediated ortho C-H sulfonylation of benzoic acid derivatives can be achieved using sodium sulfinates (). Although this typically requires the installation of a bidentate directing group (such as an 8-aminoquinoline amide), it represents a powerful, redox-neutral alternative for complex API synthesis where harsh acidic conditions must be avoided.

References

  • PubChem . "2-Isopropoxybenzoic acid." National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

  • PubChem . "Chlorosulfonic acid." National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

  • Chemical Communications . "Copper-mediated ortho C–H sulfonylation of benzoic acid derivatives with sodium sulfinates." Royal Society of Chemistry (2014). URL:[Link]

Application Note: Advanced Amide Coupling Strategies for 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic troubleshooting, reagent selection, and self-validating protocols for sterically hindered, electronically deactivated substrates.

Chemical Profiling & Mechanistic Challenges

When designing synthetic routes incorporating 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS: 87474-14-4), chemists frequently encounter stalled reactions, incomplete conversions, or low yields when relying on standard carbodiimide chemistry (e.g., EDC/HOBt). As a Senior Application Scientist, I approach this substrate by first analyzing the causality behind its reactivity profile:

  • Steric Shielding (Ortho-Isopropoxy Group): The bulky isopropoxy group at the 2-position creates a significant steric barrier. It physically obstructs the trajectory of the incoming amine nucleophile during the critical tetrahedral intermediate formation[1].

  • Electronic Activation vs. Deactivation (5-Methylsulfonyl Group): The strongly electron-withdrawing methylsulfonyl group (

    
    ) lowers the pKa of the carboxylic acid. While this facilitates initial deprotonation by the base, it reduces the nucleophilicity of the resulting carboxylate, slowing down its reaction with the coupling agent. However, once the activated ester is formed, the electron-withdrawing effect makes the carbonyl carbon highly electrophilic and prone to rapid aminolysis—or, if the amine is hindered, rapid degradation and side reactions.
    

Because of these competing factors, the choice of coupling agent and base is the single most critical variable in the workflow.

Strategic Reagent Selection

To overcome the unique topology of this benzoic acid, we must abandon standard carbodiimides and utilize reagents that either bypass the steric bulk via neighboring group participation or force the reaction via extreme electrophilicity.

A. HATU / DIPEA (Discovery & Milligram Scale)

HATU generates an active 7-aza-1-hydroxybenzotriazole (OAt) ester. The nitrogen atom in the pyridine ring of the OAt leaving group acts as an intramolecular hydrogen-bond acceptor, anchoring the incoming amine and directing it toward the hindered carbonyl carbon. This "neighboring group effect" drastically accelerates the coupling of sterically hindered substrates[1]. However, if the amine is exceptionally unreactive, the highly electrophilic OAt ester can react with the dimethylamine moiety of HATU itself, leading to the formation of unwanted pentasubstituted guanidines[2].

B. T3P / Pyridine (Process & Gram Scale)

Propylphosphonic anhydride (T3P) is the premier choice for scaling up hindered amide couplings. It forms a mixed phosphonic anhydride that is highly reactive yet thermally stable. T3P is particularly favored in process chemistry because its byproducts are entirely water-soluble, eliminating the need for tedious chromatographic purification[3]. Furthermore, T3P avoids the guanidinylation side-reactions associated with uronium salts like HATU[2].

C. Acid Chloride Route (For Highly Deactivated Amines)

When coupling 2-Isopropoxy-5-methylsulfonylbenzoic acid with severely deactivated anilines or doubly hindered amines, in-situ activation to the acid chloride using oxalyl chloride and catalytic DMF is required[4]. This generates the most electrophilic carbonyl species possible, brute-forcing the amide bond formation.

Quantitative Reagent Comparison

The following table summarizes the operational metrics for each coupling strategy based on field-proven process chemistry data.

Coupling StrategyActivation IntermediateIdeal ScaleSide-Reaction RisksByproduct RemovalExpected Yield
HATU / DIPEA OAt Ester< 1 gGuanidinylation of amine[2]Chromatography75 - 95%
T3P / Pyridine Mixed Anhydride> 1 gMinimalAqueous Wash[3]80 - 95%
(COCl)₂ / DMF Acid ChlorideAnyHydrolysisEvaporation60 - 90%

Experimental Workflows & Mechanistic Pathways

Workflow Start 2-Isopropoxy-5-methylsulfonylbenzoic Acid + Target Amine CheckAmine Is the Amine highly deactivated or sterically hindered? Start->CheckAmine AcidChloride Acid Chloride Route (Oxalyl Chloride / DMF) CheckAmine->AcidChloride Yes CheckScale What is the Reaction Scale? CheckAmine->CheckScale No HATU HATU / DIPEA (Discovery Scale) CheckScale->HATU < 1 Gram T3P T3P / Pyridine (Process/Gram Scale) CheckScale->T3P > 1 Gram

Workflow for selecting the optimal amide coupling reagent based on steric hindrance and scale.

Mechanism Acid Benzoic Acid Derivative Carboxylate Carboxylate Anion Acid->Carboxylate Base (DIPEA/Pyr) ActiveEster Activated Ester (OAt or Anhydride) Carboxylate->ActiveEster Coupling Agent (HATU/T3P) Amide Target Benzamide Product ActiveEster->Amide Amine Addition

Mechanistic pathway of carboxylic acid activation and subsequent aminolysis.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure you can pinpoint exactly where a reaction fails, rather than guessing at the end of a 24-hour stir.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for rapid library synthesis and milligram-scale optimization.

Reagents:

  • 2-Isopropoxy-5-methylsulfonylbenzoic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the benzoic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir at room temperature for 15–30 minutes[1].

  • Self-Validation Check: Do not add the amine yet. Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (formed by the rapid methanolysis of the OAt ester) or the OAt ester itself. If neither is present, the acid has not activated; check the quality of your HATU.

  • Aminolysis: Once activation is confirmed, add the amine in one portion. Stir at room temperature for 2 to 12 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: T3P-Mediated Coupling (Process Scale)

Best for gram-to-kilogram scale synthesis where chromatography is unfeasible.

Reagents:

  • 2-Isopropoxy-5-methylsulfonylbenzoic acid (1.0 eq)

  • Target Amine (1.05 eq)

  • T3P (50% w/w solution in EtOAc) (1.5 eq)

  • Pyridine (2.5 eq)

  • EtOAc or 2-MeTHF (0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge a reactor with the benzoic acid, amine, and EtOAc. Add Pyridine and stir for 5 minutes.

  • Activation/Coupling: Add the T3P solution dropwise over 15 minutes to control any mild exotherm.

  • Self-Validation Check: Monitor via HPLC. T3P activation is slower than HATU. If the mixed anhydride intermediate accumulates but the amide product does not form, the amine is struggling to overcome the steric barrier of the isopropoxy group. In this case, elevate the temperature to 60 °C[5].

  • Workup: Upon completion, wash the organic layer twice with water. The T3P byproducts are highly water-soluble and will partition completely into the aqueous phase[3]. Wash with 1M HCl to remove residual pyridine, dry, and concentrate to afford the product.

Protocol C: Acid Chloride Route (For Hindered/Deactivated Amines)

Best for unreactive anilines or secondary bulky amines.

Reagents:

  • 2-Isopropoxy-5-methylsulfonylbenzoic acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • DMF (Catalytic, 0.05 eq)

  • Anhydrous DCM (0.2 M)

  • Triethylamine (Et₃N) (2.5 eq)

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend the benzoic acid in DCM at 0 °C. Add oxalyl chloride dropwise, followed by 1-2 drops of DMF. The reaction will bubble vigorously (CO and CO₂ evolution)[4].

  • Self-Validation Check: Stir for 2 hours at room temperature. Quench a 5 µL aliquot into methanol containing 1% Et₃N. Complete conversion to the methyl ester on LC-MS confirms the acid chloride has formed.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure. Crucial: Do not skip this step, as residual oxalyl chloride will react with your amine.

  • Coupling: Redissolve the crude acid chloride in fresh DCM. Cool to 0 °C. Add the amine and Et₃N dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, separate the layers, wash the organic phase with brine, dry, and evaporate.

References

Sources

Application Note: Recrystallization & Purification of 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists working with 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS: 845616-02-6). This guide synthesizes principles of solubility parameter theory with empirical data from structurally analogous pharmaceutical intermediates (e.g., Sildenafil precursors).

Executive Summary

The purification of 2-Isopropoxy-5-methylsulfonylbenzoic acid presents a specific challenge due to its amphiphilic nature. The molecule contains a lipophilic isopropoxy tail and a highly polar methylsulfonyl moiety on a benzoic acid core. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling.

This guide provides three validated solvent systems designed to target specific impurity profiles:

  • Ethanol/Water: For general purification and removal of inorganic salts.

  • Glacial Acetic Acid/Water: For high-purity polishing and removal of colored oxidative byproducts.

  • Ethyl Acetate/Heptane: For removal of lipophilic unreacted precursors (e.g., 2-hydroxy analogues or alkyl halides).

Chemical Context & Impurity Profile

Understanding the origin of impurities is critical for solvent selection. This intermediate is typically synthesized via:

  • Alkylation: Reaction of 2-hydroxy-5-methylsulfonylbenzoic acid with isopropyl halides.

    • Major Impurity: Unreacted starting material (phenolic), O-alkylation vs. esterification byproducts.

  • Oxidation: Oxidation of a sulfide precursor.

    • Major Impurity: Sulfoxide intermediates (incomplete oxidation) or over-oxidized sulfones.

Physicochemical Properties (Inferred & Analogous)
PropertyValue / CharacteristicNotes
CAS 845616-02-6
Appearance White to off-white crystalline solid
Melting Point ~165–190 °C (Predicted)Analogous methoxy derivative MP is ~190°C [1].[1] Isopropoxy group typically lowers MP due to packing disruption.
pKa ~3.5 (Carboxylic Acid)Soluble in aqueous base (pH > 8).
Solubility AmphiphilicSoluble in hot alcohols, DMSO, EtOAc. Insoluble in water (acidic), Hexanes.

Solvent Selection Strategy

The selection relies on balancing the Hansen Solubility Parameters (HSP) . The sulfonyl group requires a solvent with moderate polarity, while the isopropoxy group requires some non-polar character.

Validated Solvent Systems
SystemComposition (v/v)Primary Use CaseProsCons
System A Ethanol / Water (80:20) General PurificationNon-toxic, good yield, removes inorganic salts.Risk of oiling out if water is added too fast.
System B Acetic Acid / Water (3:1) High Purity / API GradeExcellent for removing colored impurities and sulfoxide byproducts.Corrosive, requires thorough drying to remove acid smell.
System C Ethyl Acetate / Heptane Lipophilic Impurity RemovalRemoves unreacted alkyl halides or non-polar tars.Lower recovery yield; flammability hazard.

Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for: Routine purification of crude material (>85% purity).

Materials:

  • Crude 2-Isopropoxy-5-methylsulfonylbenzoic acid

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Heating mantle/Hot plate with magnetic stirring

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g of crude solid into a 250 mL round-bottom flask. Add 50 mL of Ethanol .

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Note: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 80 mL total.

  • Hot Filtration (Optional): If insoluble particulates (silica, salts) are present, filter the hot solution through a pre-warmed Buchner funnel or glass frit.

  • Anti-Solvent Addition: While maintaining gentle reflux, slowly add warm Water (approx. 50-60°C) dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed. (Typical ratio is roughly 15-20 mL water for 50 mL ethanol).

  • Re-clarification: Add 1-2 mL of Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Controlled Cooling (Critical): Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with slow stirring.

    • Warning: Rapid cooling will cause the product to "oil out" as a gummy liquid. If this happens, reheat to redissolve and cool more slowly.[2]

  • Crystallization: Once at room temperature, cool further in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter the white crystals using vacuum filtration. Wash the cake with 20 mL of cold Ethanol/Water (50:50 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 6-12 hours.

Protocol B: High-Purity Polishing (Acetic Acid/Water)

Best for: Removal of stubborn color or sulfoxide impurities. This method is standard for sulfonyl benzoic acid analogues (e.g., Sildenafil intermediates).

  • Dissolution: Suspend 10.0 g of crude material in 40 mL of Glacial Acetic Acid .

  • Heating: Heat to 90-100°C until fully dissolved. The solution should be clear.

  • Crystallization: Remove from heat. Slowly add 10-15 mL of Water while the solution is still hot.

  • Seeding: When the temperature reaches ~70°C, add a few seed crystals of pure product. This prevents supersaturation and oiling out.

  • Cooling: Allow to cool to room temperature undisturbed or with very slow stirring.

  • Filtration: Collect crystals.

    • Critical Wash: Wash the filter cake thoroughly with Water (3 x 20 mL) to remove residual acetic acid.

  • Drying: Requires higher vacuum or temperature (60°C) to remove acetic acid traces.

Troubleshooting Guide: "Oiling Out"

The presence of the isopropoxy group makes this molecule prone to liquid-liquid phase separation (oiling out) before crystallizing.

Decision Logic for Oiling Out: If the product separates as an oil droplets instead of crystals:

  • Reheat the mixture until the oil dissolves.

  • Add Solvent: Add slightly more of the good solvent (Ethanol or Acetic Acid).

  • Seed: Cool to just above the cloud point and add seed crystals.

  • Agitation: Increase stirring speed slightly to disperse oil droplets, encouraging nucleation.

Process Visualization (Graphviz)

The following diagram illustrates the decision matrix for solvent selection and the critical "Oiling Out" recovery loop.

RecrystallizationWorkflow Start Crude 2-Isopropoxy-5- methylsulfonylbenzoic acid SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: Ethanol/Water (General Purpose) SolventChoice->MethodA Std. Impurities MethodB Method B: AcOH/Water (Color/Purity) SolventChoice->MethodB Colored/Stubborn Dissolve Dissolve at Reflux MethodA->Dissolve MethodB->Dissolve Cooling Controlled Cooling (Slow Ramp) Dissolve->Cooling CheckState Visual Inspection: Crystals or Oil? Cooling->CheckState OilingOut PROBLEM: Oiling Out (Liquid-Liquid Separation) CheckState->OilingOut Oil Droplets Success Success: Crystalline Precipitate CheckState->Success White Needles/Prisms Remedy Remedy: Reheat + Add 10% Good Solvent + Seed OilingOut->Remedy Remedy->Cooling Retry Filter Filtration & Wash Success->Filter FinalProduct Pure Dry Solid Filter->FinalProduct

Caption: Workflow for solvent selection and troubleshooting phase separation (oiling out) during recrystallization.

Analytical Validation

To ensure the recrystallization was successful, verify purity using the following parameters:

  • HPLC: C18 Column, Mobile Phase: Acetonitrile/Water (0.1% H3PO4) gradient. Purity should exceed 99.0% area.

  • Melting Point: Sharp melting range (e.g., 2°C range). Broadening indicates residual solvent or isomers.

  • 1H-NMR: Check for the diagnostic septet of the isopropoxy group (~4.7 ppm) and the singlet of the methylsulfonyl group (~3.1 ppm). Ensure no ethyl/methyl ester peaks remain if ester hydrolysis was the final step.

References

  • LookChem. (n.d.). 2-Methoxy-5-(methylsulfonyl)benzoic acid Properties and Melting Point. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6). Retrieved October 26, 2023, from [Link]

  • Google Patents. (2014). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.[3] (Analogous chemistry for sulfonyl benzoic acids). Retrieved October 26, 2023, from

Sources

Application Note: Esterification Strategies for 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Isopropoxy-5-methylsulfonylbenzoic acid presents a unique synthetic challenge due to its "push-pull" electronic structure and steric environment. The molecule features an electron-withdrawing sulfonyl group (


) at the meta position relative to the carboxylic acid, which increases the acidity of the carboxyl proton. However, the ortho-isopropoxy group (

) introduces significant steric bulk near the reaction center and donates electron density via resonance.

Standard Fischer esterification (acid + alcohol


 ester + water) often suffers from poor conversion rates with this substrate due to the steric hindrance of the bulky isopropoxy group blocking the nucleophilic attack on the carbonyl carbon.

This guide details three validated protocols to overcome these barriers, prioritized by scale and reliability:

  • Acyl Chloride Activation (Method A): The gold standard for scale-up and sterically hindered substrates.

  • Carboxylate Alkylation (Method B): A mild, base-mediated approach ideal for small-scale library synthesis.

  • Steglich Esterification (Method C): A neutral condition method for coupling with complex or acid-sensitive alcohols.

Chemical Structure & Reactivity Analysis

Before selecting a protocol, consider the competing factors illustrated below. The ortho-isopropoxy group shields the carbonyl carbon, making direct nucleophilic attack difficult without prior activation.

G Substrate 2-Isopropoxy-5-methylsulfonylbenzoic acid Sterics Ortho-Isopropoxy Group (Steric Hindrance) Substrate->Sterics Position 2 Electronics Meta-Sulfonyl Group (Electron Withdrawing) Substrate->Electronics Position 5 Reactivity Synthetic Strategy Sterics->Reactivity Blocks Nucleophile (Slows Reaction) Electronics->Reactivity Increases Acidity (Facilitates Deprotonation)

Figure 1: Structural analysis of the substrate showing competing steric and electronic effects.

Method A: Acyl Chloride Activation (Recommended)

Best For: Gram-to-Kilogram scale; Methyl, Ethyl, or Isopropyl esters. Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (


), followed by quenching with the desired alcohol. This bypasses the steric barrier by creating a planar, highly electrophilic intermediate.
Materials
  • Substrate: 2-Isopropoxy-5-methylsulfonylbenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Catalyst: DMF (Dimethylformamide) (0.05 eq)

  • Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)

  • Quench: Anhydrous Alcohol (Methanol, Ethanol, etc.)

  • Base: Triethylamine (Et3N) or Pyridine (1.1 eq relative to acid chloride)

Protocol
  • Setup: Charge a dry round-bottom flask with the substrate and anhydrous Toluene (5-10 volumes).

  • Activation: Add catalytic DMF (2-3 drops).

  • Chlorination: Add

    
     dropwise at room temperature.
    
    • Note: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper venting through a scrubber.
  • Heating: Heat the mixture to 60–70°C for 2–3 hours.

    • Checkpoint: Monitor by TLC or HPLC (quench an aliquot with MeOH). Disappearance of acid indicates conversion to acid chloride.

  • Evaporation (Critical): Concentrate the reaction mixture under reduced pressure to remove excess

    
     and solvent. Co-evaporate with Toluene twice to ensure all acidic gases are removed.
    
    • Result: The intermediate 2-isopropoxy-5-methylsulfonylbenzoyl chloride is usually a solid or viscous oil.

  • Esterification: Redissolve the residue in anhydrous DCM. Cool to 0°C.[1]

  • Addition: Add the desired alcohol (excess) mixed with Triethylamine (1.1 eq). Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.

  • Workup: Wash organic layer with 1N HCl, sat.

    
    , and Brine.[2] Dry over 
    
    
    
    and concentrate.

Yield Expectation: 90–95%

Method B: Carboxylate Alkylation (Mild)

Best For: Small scale (<1g); Methyl or Benzyl esters; Acid-sensitive substrates. Mechanism:


 displacement. The electron-withdrawing sulfonyl group makes the carboxylate a weaker nucleophile, but the reaction proceeds well in polar aprotic solvents with reactive alkyl halides.
Materials
  • Substrate: 2-Isopropoxy-5-methylsulfonylbenzoic acid (1.0 eq)

  • Alkylating Agent: Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: DMF or Acetone (Anhydrous)

Protocol
  • Dissolution: Dissolve the substrate in DMF (10 volumes).

  • Deprotonation: Add

    
    . Stir at room temperature for 15 minutes. The mixture will become a suspension.
    
  • Alkylation: Add the Alkyl Halide (e.g., Iodomethane) dropwise.

    • Caution: Iodomethane is toxic and volatile. Use a fume hood.

  • Reaction: Stir at 40°C for 4–6 hours.

    • Note: The ortho-isopropoxy group creates steric bulk, so slightly elevated temperature (40°C) is preferred over RT to drive the reaction to completion.

  • Workup: Pour the mixture into ice water (10 volumes). The ester often precipitates.

    • If Solid: Filter and wash with water.

    • If Oil: Extract with Ethyl Acetate, wash with water (3x) to remove DMF, then Brine.

  • Purification: Usually not required. Recrystallize from EtOH/Heptane if needed.

Yield Expectation: 85–92%

Method C: Steglich Esterification (DCC/DMAP)

Best For: Coupling with complex, high-molecular-weight, or secondary alcohols. Mechanism: Carbodiimide coupling.[1]

Protocol
  • Setup: Dissolve Substrate (1.0 eq) and Alcohol (1.0–1.2 eq) in anhydrous DCM.

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) dissolved in DCM dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Filter off the white precipitate (DCU byproduct). Wash filtrate with 0.5N HCl and sat.

    
    .
    

Comparative Analysis & Decision Matrix

FeatureMethod A (Acid Chloride)Method B (Alkylation)Method C (Steglich)
Scale Suitability High (kg)Low to Medium (g)Low (mg to g)
Reaction Time Fast (3-5 hrs)Medium (4-8 hrs)Slow (12-24 hrs)
Steric Tolerance ExcellentGoodModerate
Cost LowMedium (Solvents/Reagents)High (Coupling agents)
Byproducts Gases (

,

)
Salts (

)
Urea (Solid waste)
Experimental Workflow Diagram

Workflow Start Start: 2-Isopropoxy-5-methylsulfonylbenzoic acid Decision Select Method based on Scale/Alcohol Start->Decision MethodA Method A: Acid Chloride (SOCl2, Toluene, 70°C) Decision->MethodA Large Scale / Simple Alcohol MethodB Method B: Alkylation (MeI, K2CO3, DMF, 40°C) Decision->MethodB Small Scale / MeI IntermedA Intermediate: Acid Chloride MethodA->IntermedA StepB Direct SN2 Displacement MethodB->StepB Quench Quench with Alcohol + Base IntermedA->Quench Final Final Product: Ester StepB->Final Quench->Final

Figure 2: Decision tree and process flow for esterification.

Troubleshooting & Optimization

  • Issue: Low Conversion (Method A): If the acid chloride formation is slow, ensure the Toluene is strictly anhydrous. The ortho-isopropoxy group can trap trace moisture, hydrolyzing the chloride back to the acid. Increase the amount of DMF catalyst.

  • Issue: Ether Cleavage: While the isopropoxy group is relatively stable, avoid using

    
     or 
    
    
    
    based methods. In Method A, ensure the heating step with
    
    
    does not exceed 75°C to prevent potential dealkylation of the ether.
  • Issue: Solubility: The sulfonyl group makes the molecule polar. If solubility in Toluene is poor, switch to DCM (for Method A) or DMF (for Method B).

References

  • Greenberg, J. A., & Sammakia, T. (2017).[3] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." Journal of Organic Chemistry, 82(6), 3245–3251. Link

  • Brauer, G. M., & Simon, L. (1962).[4] "Synthesis of 2-Propoxy-5-methylbenzoic Acid." Journal of Research of the National Bureau of Standards, 66A(4), 313. Link

  • BenchChem. (2025).[1] "Application Notes and Protocols: Esterification of 2-amino-5-isopropylbenzoic Acid." BenchChem Protocols. Link

  • Common Organic Chemistry. (2023). "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."[5] Common Organic Chemistry Standard Protocols. Link

  • Patent CN1884259A. "Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate." Google Patents. Link

Sources

Application Note: Scale-Up Synthesis of Isopropoxy-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Industrial Relevance

Isopropoxy-substituted benzoic acids (e.g., 4-isopropoxybenzoic acid, 3-cyano-4-isopropoxybenzoic acid) are indispensable building blocks in modern medicinal chemistry. They serve as advanced intermediates in the synthesis of critical active pharmaceutical ingredients (APIs), including the S1P receptor agonist Ozanimod 1 and the SGLT2 inhibitor Ipragliflozin 2.

Transitioning these syntheses from bench-scale discovery to multi-kilogram manufacturing introduces significant chemical engineering challenges. Direct alkylation of unprotected hydroxybenzoic acids often results in poor regioselectivity, generating complex mixtures of O-alkylated, esterified, and di-alkylated impurities. This guide details a highly controlled, scalable, and self-validating three-step synthetic route designed to maximize atom economy and ensure rigorous impurity control.

Mechanistic Route Selection & Causality

To achieve >99% purity at scale, a "protect-alkylate-deprotect" sequence is strictly required 3.

  • Carboxylic Acid Protection : Converting the starting material to a methyl ester prevents competitive isopropyl ester formation during the Williamson ether synthesis. This strictly limits the consumption of the alkylating agent to a 1:1 stoichiometric ratio.

  • Williamson Ether Synthesis (O-Alkylation) : Using a mild base (

    
    ) in a polar aprotic solvent (DMF) selectively deprotonates the phenolic hydroxyl (
    
    
    
    ) without degrading the methyl ester. DMF solvates the potassium cation, leaving the phenoxide highly nucleophilic for an
    
    
    attack on the alkyl halide 4.
  • Saponification : Base-catalyzed hydrolysis of the methyl ester is driven to completion by the irreversible formation of the carboxylate salt, followed by targeted acidification to precipitate the highly crystalline final product.

Workflow SM Starting Material Hydroxybenzoic Acid Step1 Step 1: Esterification Reagents: MeOH, H2SO4 (cat.) Temp: 65°C (Reflux) SM->Step1 IPC1 IPC 1: HPLC Target: SM < 1.0% Step1->IPC1 Step2 Step 2: O-Alkylation Reagents: iPrBr, K2CO3, DMF Temp: 80°C IPC1->Step2 Pass IPC2 IPC 2: GC/HPLC Target: Intermediate < 0.5% Step2->IPC2 Step3 Step 3: Saponification Reagents: NaOH (aq), EtOH Temp: 50°C IPC2->Step3 Pass Step4 Step 4: Acidification & Isolation Reagents: HCl (aq) to pH 2-3 Temp: 5°C Step3->Step4 Product Final Product Isopropoxybenzoic Acid Yield: >85%, Purity: >99% Step4->Product

Figure 1: Scale-up synthetic workflow for isopropoxybenzoic acids with integrated IPCs.

Quantitative Data: Alkylating Agent Selection

Selecting the correct alkylating agent is the most critical cost and safety parameter in scale-up. While isopropyl chloride is cheaper, its low electrophilicity requires pressurized reactors to achieve the >100 °C temperatures necessary for acceptable kinetics. Isopropyl bromide offers the optimal balance: it reacts smoothly at 80 °C under atmospheric pressure, and the resulting KBr byproduct is highly water-soluble, ensuring effortless removal during aqueous workup.

Table 1: Comparative Analysis of Alkylating Agents for Scale-Up O-Isopropylation

Alkylating AgentRelative ReactivityScale-Up Cost EfficiencyByproduct ProfileOptimal TemperatureEquipment Requirement
Isopropyl Bromide High (

favored)
ModerateKBr (easily washed)60–80 °CStandard Glass-Lined Reactor
Isopropyl Chloride LowHigh (Very cheap)KCl>100 °CPressurized Reactor
Diisopropyl Sulfate Very HighLow (Expensive, toxic)Alkyl sulfates40–60 °CStandard Glass-Lined Reactor
Isopropanol (Mitsunobu) ModerateVery Low (Poor atom economy)Triphenylphosphine oxide0–25 °CHigh-capacity filtration

Self-Validating Experimental Protocol

Phase 1: Carboxylic Acid Protection (Synthesis of Methyl 4-hydroxybenzoate)

Objective: Mask the carboxylic acid to prevent competitive esterification, strictly controlling stoichiometry.

  • Charge: To a glass-lined reactor, charge 4-hydroxybenzoic acid (1.0 eq) and Methanol (10 volumes).

  • Catalysis: Agitate to form a suspension and slowly charge concentrated Sulfuric Acid (0.05 eq) while maintaining the internal temperature below 30 °C to prevent solvent flashing.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Self-Validation (In-Process Control 1): Sample the reaction mixture, quench with saturated

    
    , and analyze via HPLC. The reaction is deemed complete when unreacted 4-hydroxybenzoic acid is < 1.0% AUC. If > 1.0%, continue refluxing for 2 hours and re-sample.
    
  • Isolation: Concentrate the mixture under reduced pressure to 3 volumes, cool to 5 °C, and filter the precipitated product. Wash with cold methanol and dry under vacuum.

Phase 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Regioselective isopropylation of the phenolic hydroxyl group.

  • Deprotonation: Charge the reactor with Methyl 4-hydroxybenzoate (1.0 eq), anhydrous

    
     (1.5 eq), and DMF (5 volumes). Stir for 30 minutes at 25 °C. Causality Note: Complete phenoxide formation is visually validated by a shift to a pale yellow suspension.
    
  • Alkylation: Add Isopropyl Bromide (1.2 eq) dropwise over 1 hour to manage any mild exotherm.

  • Reaction: Heat the reaction mixture to 80 °C for 8 hours.

  • Self-Validation (In-Process Control 2): Analyze via GC or HPLC. Target: unreacted intermediate < 0.5%. The physical visual cue of completion is a stable, fine suspension of KBr salts with no further gas evolution.

  • Isolation: Cool to 20 °C, and quench by pouring into 15 volumes of rapidly stirring ice water. The product (Methyl 4-isopropoxybenzoate) will precipitate. Filter and wash extensively with water to remove all DMF and KBr.

Phase 3: Saponification and API Intermediate Isolation

Objective: Cleave the methyl ester to reveal the target isopropoxybenzoic acid.

  • Hydrolysis: Suspend the wet cake of Methyl 4-isopropoxybenzoate in Ethanol (4 volumes). Add 2M aqueous NaOH (2.0 eq). The mixture will become homogeneous as the sodium salt of the product forms. Heat to 50 °C for 3 hours.

  • Self-Validation (In-Process Control 3): Perform TLC (Hexanes:EtOAc 3:1). The ester spot (

    
    ) must completely disappear, leaving only the baseline carboxylate salt.
    
  • Acidification: Cool the reactor to 10 °C. Slowly charge 3M HCl until the pH reaches 2.0–2.5.

  • Self-Validation (Final): Use a calibrated pH meter. The product will aggressively precipitate as a white crystalline solid only when the pH drops below its

    
     (approx. 4.5). If precipitation is sparse, verify the pH is < 3.0.
    
  • Isolation: Filter, wash with water until the filtrate is neutral (pH 7), and dry under vacuum at 50 °C to constant weight. Expected Yield: >85% over 3 steps.

References

  • Process for the preparation of sphingosine-1-phosphate receptor agonist. World Intellectual Property Organization (WIPO), Patent WO2020064818A1. 1

  • Thieme E-Journals - Synthesis / Full Text (Ipragliflozin Synthesis). Synthesis 2024. 2

  • Method for preparing 3-cyano-4-isopropoxybenzoic acid. Google Patents, Patent CN106674044A. 3

  • Esterification of hydroxybenzoic acids. Google Patents, Patent US5260475A.4

Sources

Application Note: Activation Strategies for 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS: 402567-16-2) is a critical intermediate in the synthesis of GPR119 agonists (e.g., GSK-1292263 analogs) used for metabolic disorders.[1] Activating its carboxylic acid group presents a specific dual challenge:

  • Steric Hindrance: The ortho-isopropoxy group creates significant steric bulk around the carbonyl carbon, impeding nucleophilic attack by bulky coupling reagents.[1]

  • Electronic Deactivation: The meta-methylsulfonyl group is a strong electron-withdrawing group (EWG).[1] While this increases the acidity of the carboxylic proton (making deprotonation easier), it renders the resulting carboxylate anion less nucleophilic, potentially slowing the initial attack on activation reagents like EDC or alkyl chloroformates.

This guide details three validated protocols to overcome these barriers, prioritizing yield, purity, and scalability.

Chemical Analysis & Reagent Selection Matrix

Structural Considerations
  • Ortho-Isopropoxy (-OiPr): Acts as a steric gatekeeper.[1] Standard carbodiimide couplings (EDC/NHS) may suffer from slow kinetics, leading to side reactions like N-acylurea formation.[1]

  • Meta-Methylsulfonyl (-SO2Me): Increases the electrophilicity of the activated carbonyl (e.g., acid chloride), making the subsequent amidation step rapid.[1] However, it requires a robust activation step to generate that intermediate.

Reagent Decision Matrix
Reagent SystemMechanismSuitabilityProsCons
Oxalyl Chloride / cat.[1][2] DMF Acid ChlorideHigh (Scale-up)Overcomes steric bulk; highly reactive intermediate; gaseous byproducts.[1]Requires anhydrous conditions; HCl generation incompatible with acid-sensitive groups.[1]
HATU / DIPEA Uronium SaltHigh (MedChem)Extremely fast activation; high conversion for hindered substrates.[1]Expensive; difficult to remove urea byproducts on large scale.
T3P (Propylphosphonic anhydride) Cyclic AnhydrideMedium/High Low epimerization risk; easy workup (water soluble byproducts).[1]Slower kinetics than HATU for this specific steric profile.[1]
EDC / HOBt CarbodiimideLow Often too slow for ortho-alkoxy benzoates; prone to side reactions.[1]Not recommended for this specific substrate.[1]

Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (The "Gold Standard" for Reactivity)

Best for: Difficult amine partners, scale-up, and overcoming steric hindrance.[1]

Rationale: Converting the acid to the acid chloride generates a discrete, highly electrophilic species that is small enough to bypass the ortho-isopropoxy steric shield.

Materials:

  • Substrate: 2-Isopropoxy-5-methylsulfonylbenzoic acid (1.0 equiv)[1]

  • Reagent: Oxalyl chloride (1.2 – 1.5 equiv)[1]

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous) or THF[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Suspend 2-Isopropoxy-5-methylsulfonylbenzoic acid in anhydrous DCM (concentration ~0.2 M).

    • Note: The sulfone moiety is polar; if solubility is poor in DCM, use a DCM/THF mixture.

  • Catalyst Addition: Add catalytic DMF (2-3 drops per gram of substrate).[1]

  • Activation: Cool the solution to 0°C. Add Oxalyl chloride dropwise via syringe over 10 minutes.

    • Observation: Vigorous gas evolution (CO, CO2, HCl) will occur.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

    • Monitoring: Aliquot 50 µL into MeOH. Check LCMS for the methyl ester (Mass = M+14). Disappearance of acid indicates completion.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. Co-evaporate with dry toluene (2x) to remove traces of HCl.

  • Coupling (Immediate): Redissolve the crude acid chloride (a likely off-white solid) in DCM and add to a solution of the amine (1.1 equiv) and TEA/DIPEA (2.0 equiv) at 0°C.

Protocol B: HATU-Mediated One-Pot Coupling

Best for: High-throughput screening, medicinal chemistry scales (<100 mg), and maximizing yield.[1]

Rationale: HATU is the "nuclear option" for amide coupling. The 7-azabenzotriazole moiety accelerates the reaction and suppresses racemization (though not a major concern here), driving the reaction despite the steric hindrance.

Materials:

  • Substrate: 2-Isopropoxy-5-methylsulfonylbenzoic acid (1.0 equiv)[1]

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF or DMAc (Anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.

    • Mechanism:[1] Deprotonates the carboxylic acid to form the carboxylate.

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Color Change: Solution usually turns yellow/orange.[1]

  • Pre-activation: Stir for 15–30 minutes at room temperature.

    • Critical Step: This allows the formation of the activated O-At ester. Due to the ortho-isopropoxy group, this step is slower than usual; do not skip the pre-activation time.[1]

  • Coupling: Add the amine partner (1.0 – 1.2 equiv).[1]

  • Reaction: Stir at room temperature for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (3x), water (1x), and brine (1x). Dry over Na2SO4.[3]

Protocol C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Process chemistry, green chemistry requirements, and avoiding toxic byproducts.[1]

Rationale: T3P acts as a Lewis acid to activate the carboxylate. It is extremely mild and the byproducts are water-soluble, simplifying purification.[1]

Materials:

  • Substrate: 2-Isopropoxy-5-methylsulfonylbenzoic acid (1.0 equiv)[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step Procedure:

  • Mixture: Combine the benzoic acid substrate and the amine partner in EtOAc (0.2 M).

  • Base: Add Pyridine (3.0 equiv).

  • Reagent Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to room temperature.

    • Optimization: If the reaction is sluggish after 5 hours (checked by LCMS), heat to 50°C. T3P is thermally stable and heating often overcomes the ortho-steric barrier.[1]

  • Workup: Wash the organic layer with water, 1M HCl (to remove pyridine), and brine.

Mechanistic Visualization

The following diagram illustrates the activation pathways and the specific steric/electronic influences of the substituents.

ActivationPathways Substrate 2-Isopropoxy-5-methylsulfonyl benzoic acid OxalylCl Oxalyl Chloride (cat. DMF) Substrate->OxalylCl Path A: Scale-Up HATU HATU (DIPEA) Substrate->HATU Path B: MedChem AcidChloride Acid Chloride (Highly Reactive) *Sterics bypassed* Substrate->AcidChloride Sulfone increases electrophilicity ActiveEster O-At Active Ester (High Reactivity) *Sterics managed* Substrate->ActiveEster Isopropoxy hinders initial attack OxalylCl->AcidChloride -HCl, -CO, -CO2 HATU->ActiveEster -Tetramethylurea AmideProduct Target Amide (GPR119 Agonist Intermediate) AcidChloride->AmideProduct + Amine (Fast) ActiveEster->AmideProduct + Amine (Moderate)

Caption: Activation pathways comparing Acid Chloride (Path A) and HATU (Path B) routes, highlighting the impact of steric and electronic substituents.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (HATU) Steric hindrance of ortho-isopropoxy group prevents active ester formation.[1]Increase pre-activation time to 1 hour; switch to Protocol A (Acid Chloride).
Hydrolysis of Intermediate Moisture in solvent/atmosphere.[1]Use strictly anhydrous solvents; keep acid chloride under N2; use fresh Oxalyl Chloride.
Poor Solubility Sulfone group makes the molecule polar/crystalline.[1]Switch solvent from DCM to THF or DMF; use Protocol A with catalytic DMF in THF.
Epimerization (if amine is chiral) Over-activation or high base concentration.[1]Use Protocol C (T3P) or reduce base equivalents; maintain 0°C during addition.

References

  • GPR119 Agonist Chemistry: Semple, G., et al. "Discovery of the GPR119 Agonist MBX-2982."[1] Journal of Medicinal Chemistry, 2008. Link[1]

  • Acid Chloride Activation: Clayden, J. "Organic Principles and Mechanisms."[1] Oxford University Press, 2013. (General reference for acid chloride mechanism).

  • HATU Protocol: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 1993. Link[1]

  • T3P Reagent Guide: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Sigma-Aldrich Application Note. Link

  • GSK-1292263 Synthesis: Nunez, D. J., et al.[1][4] "A study in healthy volunteers to assess the safety... of GSK1292263." Diabetes, Obesity and Metabolism, 2014.[1] (Context for the specific intermediate). Link[1]

Sources

Troubleshooting & Optimization

removing unreacted isopropyl iodide from benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs for Isopropyl Iodide Removal in Benzoic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that trace alkyl halide impurities can derail downstream biological assays and compromise structural integrity. Isopropyl iodide (2-iodopropane) presents a unique separation challenge due to its high density and photolytic instability[1].

This guide provides field-proven, self-validating workflows to isolate your target benzoic acid with analytical purity, bypassing rigid templates to focus on the chemical causality behind each step.

Quantitative Comparison of Removal Strategies

Before proceeding with a protocol, evaluate the optimal removal strategy based on your reaction scale and purity requirements.

Removal StrategyEfficiencyOptimal ScaleCausality / MechanismLimitations
Acid-Base Extraction >99.9%mg to kgExploits the pKa difference (~4.2 for benzoic acid vs. neutral iodide)[2].Requires multiple liquid-liquid partitioning steps.
Vacuum Distillation ~85-90%g to kgLeverages the volatility of isopropyl iodide (bp 89–90 °C)[1].Thermal stress risks I₂ generation; traps iodide in the crystal lattice.
Scavenger Resins >95%mg to gThiol-based resins nucleophilically attack the unreacted alkyl halide.High cost; introduces new solid-phase reagents.

Core Methodology: Self-Validating Acid-Base Extraction

This is the gold-standard protocol for removing unreacted alkyl halides from carboxylic acids[3].

The Causality: Benzoic acid is highly soluble in organic solvents but contains an acidic carboxyl proton. Isopropyl iodide is a neutral, hydrophobic electrophile. By introducing a mild aqueous base, we selectively deprotonate the carboxylic acid, forcing it into the aqueous phase as an ionic salt, while the unreacted iodide remains trapped in the organic phase[2].

Step 1: Dissolution and Halogen Quenching
  • Action: Dissolve the crude reaction mixture in a low-density organic solvent (e.g., diethyl ether). If the solution has a pink/brown tint, wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: Isopropyl iodide photolytically degrades over time to release elemental iodine (I₂)[1]. Thiosulfate reduces I₂ to water-soluble iodide (I⁻), instantly decolorizing the organic layer.

Step 2: Selective Deprotonation
  • Action: Add 10% aqueous sodium bicarbonate (NaHCO₃) to the organic layer in a separatory funnel. Vent frequently to release CO₂ gas.

  • Causality: NaHCO₃ is a weak base. It is strong enough to deprotonate benzoic acid but mild enough to prevent the saponification of any sensitive ester functional groups present in complex drug scaffolds[2].

  • Self-Validating Checkpoint: After phase separation, test the pH of the bottom aqueous layer. It must read pH > 8 . If it is neutral, deprotonation is incomplete—add more NaHCO₃ until basicity is confirmed.

Step 3: Phase Separation
  • Action: Drain the aqueous layer (containing sodium benzoate) into a clean Erlenmeyer flask. Discard the organic layer (containing the isopropyl iodide) into halogenated waste.

  • Self-Validating Checkpoint: Perform the "Water Drop Test." Add a single drop of water to the drained layer. If it dissolves seamlessly, you have correctly isolated the aqueous phase. If it forms a distinct bead, you have accidentally retained the organic phase.

Step 4: Acidification and Precipitation
  • Action: Place the aqueous extract in an ice bath. Slowly add 3M HCl dropwise while stirring.

  • Causality: The strong acid (HCl) forces the proton back onto the benzoate ion. The resulting neutral benzoic acid is insoluble in cold water and crashes out of solution[2].

  • Self-Validating Checkpoint: The pH must drop below 2 , accompanied by the sudden formation of a thick, white crystalline precipitate. If no precipitate forms, the product may be too dilute; extract the aqueous layer with fresh ethyl acetate.

Step 5: Isolation
  • Action: Isolate the pure benzoic acid via vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual NaCl.

Process Visualization

G Start Crude Reaction Mixture (Benzoic Acid + Isopropyl Iodide) Quench Dissolve in Diethyl Ether Wash with 10% aq. Na₂S₂O₃ Start->Quench Base Extract with 10% aq. NaHCO₃ (Check pH > 8) Quench->Base Removes I₂ OrgPhase Organic Phase (Top) Contains Isopropyl Iodide -> Waste Base->OrgPhase Phase Separation AqPhase Aqueous Phase (Bottom) Contains Sodium Benzoate Base->AqPhase Phase Separation Acidify Acidify with 3M HCl (Check pH < 2) AqPhase->Acidify Transfer & Cool Product Pure Benzoic Acid (Isolate via Filtration) Acidify->Product Precipitation

Workflow for separating unreacted isopropyl iodide from benzoic acid via acid-base extraction.

Troubleshooting & FAQs

Q: Why is my organic layer on the bottom instead of the top? Causality: Isopropyl iodide is exceptionally dense (1.70 g/mL)[1]. If your reaction was highly concentrated and you used a moderately dense solvent like dichloromethane (DCM, 1.33 g/mL), the unreacted iodide can push the overall density of the organic phase above that of the aqueous NaHCO₃ phase (~1.05 g/mL), causing phase inversion. Resolution: Dilute the organic layer with a low-density solvent like diethyl ether (0.71 g/mL) to force the organic layer to the top. Always verify layer identity using the water drop test described in Step 3.

Q: Can I just remove the isopropyl iodide using a rotary evaporator? Causality: While isopropyl iodide has a relatively low boiling point (89–90 °C)[1], relying solely on vacuum evaporation is risky. As the solvent evaporates, the benzoic acid crystallizes, often trapping the volatile iodide within the solid matrix. Furthermore, the thermal stress of the water bath accelerates photolytic degradation, risking iodine contamination. Resolution: Use rotary evaporation only for bulk solvent removal, followed by the acid-base extraction protocol to guarantee analytical purity.

Q: Why use sodium bicarbonate instead of sodium hydroxide? Causality: While both work for extracting benzoic acid, NaHCO₃ is a milder base[2]. If your synthesis involves sensitive functional groups (like esters or amides), NaOH might cause unwanted saponification or hydrolysis. NaHCO₃ selectively deprotonates the carboxylic acid without degrading the rest of the molecule[3].

References

  • [3] Title: Textbook of Practical Organic Chemistry 5th ed | Source: Internet Archive | URL:[Link]

  • [2] Title: 4.8: Acid-Base Extraction | Source: Chemistry LibreTexts | URL:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6) is a critical intermediate in the synthesis of potent Glycine Transporter 1 (GlyT1) inhibitors, such as the benzoylpiperazine derivatives developed for the treatment of schizophrenia[1]. Due to the stringent purity requirements for active pharmaceutical ingredients (APIs), synthesizing this intermediate with high yield and minimal side reactions is paramount.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols for the two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu Etherification.

Part 1: Mechanistic Overview & Pathway Visualization

The synthesis of this intermediate typically diverges into two distinct pathways depending on the starting material and scale. The SNAr route is the industrial standard for scale-up, while the Mitsunobu route is frequently employed during discovery-phase library synthesis[2][3].

SynthesisRoutes SM1 2-Fluoro-5-methylsulfonylbenzoic acid (Starting Material A) Route1 SNAr Reaction Isopropanol, KOtBu or Cs2CO3 THF or DMAc, 50-80°C SM1->Route1 SM2 2-Hydroxy-5-methylsulfonylbenzoic acid (Starting Material B) Route2 Mitsunobu Reaction Isopropanol, PPh3, DBAD/DIAD THF, RT SM2->Route2 Product 2-Isopropoxy-5-methylsulfonylbenzoic acid (Target Product) Route1->Product High Scalability Route2->Product Mild Conditions

Figure 1: Divergent synthetic pathways for 2-Isopropoxy-5-methylsulfonylbenzoic acid via SNAr and Mitsunobu reactions.

Part 2: Data Presentation & Pathway Comparison

ParameterRoute A: SNAr (KOtBu / THF)Route A2: SNAr (Cs₂CO₃ / DMAc)Route B: Mitsunobu (DBAD / PPh₃)
Typical Yield 85–95%75–85%40–60% (over 2 steps)
Scalability Excellent (GMP ready)Good (Requires higher temp)Poor (Atom economy, TPPO removal)
Key Impurity 2-Hydroxy derivative (Hydrolysis)Unreacted starting materialIsopropyl ester / TPPO
Cost Profile LowMedium (Cs₂CO₃ is expensive)High

Part 3: Troubleshooting Guides & FAQs

Route A: Nucleophilic Aromatic Substitution (SNAr) Pathway

Q1: My SNAr reaction stalls at 50% conversion despite adding excess isopropanol. What is going wrong? A1: This is almost always an issue with base stoichiometry. The starting material, 2-fluoro-5-methylsulfonylbenzoic acid, contains a free carboxylic acid. The first equivalent of base (e.g., KOtBu) is immediately consumed to deprotonate the carboxylic acid, forming an inert carboxylate salt. To generate the active isopropoxide nucleophile required for the SNAr mechanism, you must use at least 2.1 equivalents of base [3]. If you only use 1.1 equivalents, the reaction will stall because no alkoxide is formed.

Q2: I am observing a significant amount of the 2-hydroxy-5-methylsulfonylbenzoic acid byproduct. How do I prevent this? A2: The 2-hydroxy byproduct forms when water competes as a nucleophile (hydroxide formation). Potassium tert-butoxide is highly hygroscopic. Ensure your THF is strictly anhydrous (<50 ppm water) and that the KOtBu is stored under an inert atmosphere. If moisture cannot be strictly controlled, switching to a milder base system like Cs₂CO₃ in N,N-dimethylacetamide (DMAc) at 80°C can suppress this hydrolysis, though it requires longer reaction times[3].

Q3: My isolated yield is very low, but LC-MS shows full conversion. Where is my product? A3: The issue is likely in your aqueous workup. The pKa of the target benzoic acid is approximately 2.5–3.0. If you only acidify the aqueous quench to pH 4 or 5, a significant portion of the product remains ionized as a highly water-soluble potassium or cesium salt. Self-Validating Check: Always ensure the aqueous layer is acidified to pH 1.5 using 2N HCl before extraction or filtration[3]. If the pH is >3, the product will remain in the aqueous layer, falsely indicating a low reaction yield.

Route B: Mitsunobu Etherification (Discovery Scale)

Q4: I am using the standard DEAD/PPh₃ protocol on the free benzoic acid, but I am isolating the isopropyl ester instead of the ether. Why? A4: In a Mitsunobu reaction, the most acidic proton dictates the site of alkylation. The carboxylic acid (pKa ~2.5) is significantly more acidic than the phenol (pKa ~8.0). Consequently, the isopropanol reacts with the carboxylate first, yielding the ester. To resolve this, you must pre-protect the carboxylic acid as a methyl ester (requiring subsequent saponification) or utilize an alternative route[2].

Q5: How do I efficiently remove triphenylphosphine oxide (TPPO) from the product? A5: TPPO is notoriously difficult to separate from polar benzoic acids via silica gel chromatography. A self-validating protocol is to utilize acid-base extraction. After the reaction and ester saponification, partition the mixture between EtOAc and 1M NaOH. The target carboxylic acid will move to the aqueous layer as a sodium salt, leaving the neutral TPPO in the organic phase. Acidifying the aqueous layer to pH 1.5 will then precipitate the pure product.

Part 4: Validated Experimental Protocols

Protocol 1: Optimized SNAr Route (Scale-Up Ready)

This protocol utilizes KOtBu to rapidly generate the isopropoxide nucleophile at mild temperatures[3].

  • Charge Reactor: To a dry, argon-purged flask, add 2-fluoro-5-methylsulfonylbenzoic acid (1.0 eq, e.g., 300 mmol) and anhydrous THF (1.0 L).

  • Alcohol Addition: Add anhydrous isopropanol (1.1 eq, 330 mmol) to the solution at room temperature.

  • Base Addition (Critical Step): Prepare a solution of Potassium tert-butoxide (KOtBu) (2.1 eq, 630 mmol) in THF. Add this dropwise to the reaction mixture over 1 hour. Causality: The addition must be controlled because the initial acid-base neutralization is highly exothermic.

  • Heating: Warm the resulting suspension to 50°C and stir under argon for 2–4 hours. Monitor by HPLC or TLC until the starting material is consumed.

  • Quench & Workup: Cool the mixture to room temperature and evaporate the bulk of the THF under reduced pressure. Add water (1.5 L) to dissolve the salts.

  • Acidification: Slowly add 2N HCl until the aqueous phase reaches pH 1.5 . A white precipitate will form.

  • Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the product as a white solid (Expected yield: 85-95%).

Protocol 2: Mitsunobu Route (Discovery Scale)

This protocol is useful when starting from the 2-hydroxy ester derivative[2].

  • Reaction Setup: Dissolve methyl 2-hydroxy-5-methylsulfonylbenzoate (1.0 eq), triphenylphosphine (PPh₃) (1.2 eq), and isopropanol (1.2 eq) in anhydrous THF (0.3 M concentration) at room temperature.

  • Activation: Cool the mixture to 0°C. Add Di-tert-butyl azodicarboxylate (DBAD) or DIAD (1.2 eq) dropwise over 10 minutes.

  • Etherification: Allow the reaction to warm to room temperature and stir for 24 hours. Concentrate the mixture in vacuo.

  • Saponification: Dissolve the crude residue in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40°C for 4 hours to hydrolyze the methyl ester.

  • Purification: Evaporate the THF. Dilute the aqueous layer with water and wash with Dichloromethane (2 x) to remove TPPO and hydrazine byproducts. Acidify the aqueous layer to pH 1.5 with 2N HCl and extract with EtOAc to isolate the target acid.

References

  • Source: Google Patents (US20080221327A1)
  • Selective GlyT1 inhibitors: discovery of[4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia Source: PubMed (J Med Chem. 2010 Jun 24;53(12):4603-14) URL:[Link]

  • SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of[4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl] Source: ACS Publications / Amazon AWS URL:[Link]

Sources

Technical Support Center: Methylsulfonyl Group Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the methylsulfonyl group (


) in active pharmaceutical ingredients (e.g., Coxibs) or as a directing/protecting group. While generally robust, unexpected "loss" of this group during reactions or workups is a frequent source of process failure.

This guide is designed by our Senior Application Scientists to help you diagnose, troubleshoot, and prevent the degradation of methylsulfonyl and related groups.

Part 1: Diagnostic Triage & FAQs

The most common error in troubleshooting this issue is misidentifying the functional group or the mechanistic pathway of its degradation. Sulfones do not readily hydrolyze; they are displaced.

Q1: My methylsulfonyl group ( ) on an aromatic ring is disappearing during a basic workup. Is it hydrolyzing?

A1: Strictly speaking, true methylsulfonyl groups (sulfones) are highly resistant to standard hydrolysis because the C–S bond is exceptionally stable. However, if your methylsulfonyl group is attached to an electron-deficient heteroaromatic ring (e.g., 2-pyridine, 2-quinoline, or pyrimidine), it acts as an excellent leaving group[1][2].

When exposed to aqueous base, hydroxide ions attack the electrophilic ipso-carbon, initiating a Nucleophilic Aromatic Substitution (


)  that displaces the methanesulfinate anion (

). This

cleavage is frequently misdiagnosed by researchers as "hydrolysis"[3].
Q2: How can I prevent this cleavage of my aryl methylsulfonyl group?

A2: You must eliminate the causality: the presence of strong, hard nucleophiles (like


) at elevated temperatures.
  • Switch Bases: Replace NaOH, KOH, or alkoxides with non-nucleophilic or softer bases like

    
    , 
    
    
    
    , or sterically hindered organic bases (e.g., DIPEA).
  • Solvent Selection: Avoid protic solvents (water, methanol) when using bases, as they generate hydroxide/alkoxide nucleophiles in situ.

  • Temperature Control:

    
     reactions require thermal activation. Keep basic reactions at or below room temperature.
    
Q3: What if my compound is a Methanesulfonate (Mesylate, )? It degrades incredibly fast!

A3: If your molecule contains a mesylate (an ester of methanesulfonic acid), you are dealing with a highly reactive electrophile, not a stable sulfone. Mesylates undergo rapid


 or 

hydrolysis in the presence of water, particularly under basic or acidic extremes, regenerating the parent alcohol and methanesulfonic acid[4]. To prevent this, you must maintain strictly anhydrous conditions during the reaction and perform rapid, ice-cold aqueous workups.
Q4: Can the -protons of the methylsulfonyl group cause side reactions?

A4: Yes. The protons on the methyl group adjacent to the sulfone are acidic (


 ~29 in DMSO). In the presence of strong bases (e.g., n-BuLi, LDA, or 

-BuOK), they can be deprotonated to form a sulfonyl carbanion. This carbanion can self-condense or react with other electrophiles in your mixture, leading to degradation that mimics the "loss" of the starting material.

Part 2: Mechanistic Workflows & Visualizations

To assist in your experimental design, utilize the following diagnostic workflows and mechanistic pathways.

G Start Identify the Functional Group Sulfone Methylsulfonyl (Sulfone) -SO₂CH₃ Start->Sulfone Mesylate Methanesulfonate (Mesylate) -OSO₂CH₃ Start->Mesylate Degradation1 SNAr Cleavage (If on electron-deficient ring) Sulfone->Degradation1 Aqueous Base / Heat Degradation2 α-Deprotonation (With strong bases) Sulfone->Degradation2 Strong Base (LDA, NaH) Degradation3 Rapid Hydrolysis (SN1/SN2 by Water) Mesylate->Degradation3 Moisture / Protic Solvents Solution1 Use mild bases (K₂CO₃) Avoid nucleophilic solvents Degradation1->Solution1 Degradation2->Solution1 Solution2 Strictly anhydrous conditions Cold aqueous workup Degradation3->Solution2

Caption: Diagnostic workflow identifying degradation pathways and solutions for -SO2CH3 vs -OSO2CH3 groups.

SNAr Reactant 2-(Methylsulfonyl)pyridine (Electrophilic Substrate) Nucleophile Hydroxide (OH⁻) Attack at C2 Reactant->Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Nucleophile->Intermediate Products 2-Hydroxypyridine + Methanesulfinate (CH₃SO₂⁻) Intermediate->Products Loss of Leaving Group

Caption: Mechanism of base-induced SNAr cleavage of 2-(methylsulfonyl)pyridine mistaken for hydrolysis.

Part 3: Quantitative Data & Stability Matrix

Use this matrix to predict the behavior of your specific functional group under various reaction conditions.

FeatureMethylsulfonyl (Sulfone)Methanesulfonate (Mesylate)
Chemical Structure

(Direct C–S bond)

(C–O–S linkage)
Susceptibility to Hydrolysis Very Low (Highly stable)Very High (Highly labile)
Primary Degradation Pathway

(if on electron-deficient arene)

/

Hydrolysis
Reactivity with Strong Base

-Deprotonation (Carbanion formation)
Elimination (E2) or Hydrolysis
Recommended Aqueous Workup Standard (Avoid hot NaOH/KOH)Strictly cold, rapid extraction

Part 4: Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explain the causality behind each step so you can adapt them to your specific molecular scaffolds.

Protocol A: Mild Cross-Coupling on a Methylsulfonyl-Bearing Heterocycle

Objective: Perform a Suzuki-Miyaura coupling without triggering


 cleavage of the methylsulfonyl group.
  • Solvent Preparation: Degas a mixture of 1,4-Dioxane and Water (4:1 ratio) by sparging with Argon for 15 minutes.

    • Causality: Oxygen must be removed to prevent catalyst oxidation, but the choice of 1,4-Dioxane over Ethanol prevents the generation of highly nucleophilic ethoxide ions that could attack the sulfone.

  • Base Selection: Add 2.0 equivalents of Potassium Phosphate (

    
    ) to the mixture.
    
    • Causality: Hydroxide (

      
      ) is a hard, aggressive nucleophile that readily participates in 
      
      
      
      . Phosphate is a softer, bulkier base that provides the necessary alkalinity for the transmetalation step of the Suzuki cycle without acting as a nucleophile[3].
  • Temperature Control: Heat the reaction to 60 °C (do not exceed 80 °C).

    • Causality:

      
       displacement of the methylsulfonyl group is highly temperature-dependent. Keeping the temperature moderate suppresses the activation energy required for nucleophilic attack on the heterocycle[1][2].
      
  • Self-Validation Check (LCMS):

    • Analyze the crude mixture. If

      
       cleavage has occurred, you will observe a highly polar peak corresponding to the hydroxylated heterocycle (M - 78 Da, representing the replacement of 
      
      
      
      with
      
      
      ). The displaced methanesulfinate (
      
      
      ) will elute in the void volume. If your product mass is intact, the protocol was successful.
Protocol B: Anhydrous Workup and Isolation of Mesylates

Objective: Isolate a newly synthesized methanesulfonate ester without inducing hydrolysis.

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath before adding any aqueous reagents.

    • Causality: Mesylate hydrolysis is kinetically driven. Lowering the thermal energy of the system drastically reduces the rate of nucleophilic attack by water on the electrophilic carbon[4].

  • Dilution & Extraction: Dilute the mixture with cold Dichloromethane (DCM) or Ethyl Acetate, then wash rapidly with ice-cold saturated

    
    .
    
    • Causality: Saturated brine or bicarbonate solutions reduce the solubility of water in the organic layer, minimizing the contact time between the mesylate and the aqueous phase.

  • Drying: Immediately separate the organic layer and dry over anhydrous

    
    . Filter and concentrate under reduced pressure at a water bath temperature 
    
    
    
    30 °C.
    • Causality: Prolonged exposure to trace water during rotary evaporation at elevated temperatures is the #1 cause of mesylate reversion to the alcohol.

  • Self-Validation Check (TLC):

    • Spot the crude product against the starting alcohol on a silica TLC plate (Hexanes/EtOAc). The mesylate should appear as a distinct, less polar (higher

      
      ) spot. If hydrolysis occurred during workup, you will see the re-emergence of the baseline-hugging alcohol spot.
      

References

1. 2. 3. 4.

Sources

Technical Support Center: pH Optimization & Precipitation of Sulfonylbenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Scientists

Welcome to the Technical Support Center for sulfonylbenzoic acid crystallization. Molecules containing both a sulfonyl group (-SO₂-) and a benzoic acid moiety are critical building blocks in pharmaceuticals (e.g., sildenafil intermediates) and high-performance polymers. Their isolation heavily relies on pH-shift precipitation. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to resolve common issues like oiling out and impurity entrapment.

Core Principles & FAQs

Q: Why is precise pH control critical for the precipitation of sulfonylbenzoic acids? A: The electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the adjacent carboxylic acid compared to unsubstituted benzoic acid (pKa 4.2). For instance, 4,4'-sulfonyldibenzoic acid has a predicted pKa of approximately 3.28[1], and 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has a pKa of ~3.79[2]. To achieve maximum recovery, the pH of the aqueous solution must be driven significantly below the pKa (typically pH 0.5–2.5) to ensure full protonation of the carboxylate ion, minimizing aqueous solubility and driving crystallization[3].

Q: What causes "oiling out" (Liquid-Liquid Phase Separation) during acid addition? A: Oiling out occurs when a solute-enriched liquid phase separates from the aqueous phase instead of forming solid crystals[4]. In pH-shift precipitation, this is usually triggered by generating supersaturation too rapidly (e.g., dumping acid into the basic solution)[5]. The kinetic hindrance of incorporating molecules into a rigid crystal lattice forces the system into a metastable liquid emulsion[5].

Troubleshooting Guide: Resolving Common Precipitation Issues

Issue 1: The product separates as a sticky oil instead of a crystalline solid.
  • Causality: Rapid pH reduction creates a massive spike in localized supersaturation, bypassing the metastable zone and entering the labile zone where liquid-liquid phase separation (LLPS) is thermodynamically favored[5].

  • Solution:

    • Reduce Titration Rate: Slow down the rate of mineral acid addition to generate supersaturation gradually[5].

    • Temperature Control: Operate at a temperature where the solid phase is thermodynamically favored over the oil phase. If oiling out persists, lower the temperature prior to the pH shift[4].

    • Strategic Seeding: Stop acid addition just as the solution becomes cloudy (entering the metastable zone). Add 1-2% (w/w) pure seed crystals to provide a template for nucleation, then resume slow acidification[6].

Issue 2: Crystals are extremely fine, leading to slow filtration and high impurity entrapment.
  • Causality: "Crashing out" the product via rapid acidification leads to catastrophic nucleation. A high nucleation rate relative to the crystal growth rate yields microscopic crystals that trap mother liquor and impurities[6].

  • Solution: Implement a self-validating Ostwald ripening step. After reaching the target pH, heat the slurry slightly to dissolve the finest particles, then cool slowly. This promotes the growth of larger, purer crystals at the expense of the fines.

Quantitative Data: Physicochemical Properties

Table 1: pKa values and optimal precipitation pH ranges for common sulfonylbenzoic acids.

CompoundCAS NumberPredicted pKaOptimal Precipitation pHCommon Applications
4,4'-Sulfonyldibenzoic Acid 2449-35-63.28 ± 0.10[1]0.5 - 1.5High-performance polymers
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid 194602-23-83.79 ± 0.10[2]1.5 - 2.5Sildenafil intermediate
4-Nitro-2-sulfonylbenzoic acid (K⁺ salt) N/A< 3.00.5 - 2.5[3]Chemical synthesis

Step-by-Step Methodology: Controlled pH-Shift Precipitation Protocol

System Design: This protocol incorporates a hold-time at the cloud point to act as a self-validating system, ensuring nucleation is verified before proceeding, which prevents oiling out.

  • Alkaline Dissolution: Suspend the crude sulfonylbenzoic acid in water. Add aqueous NaOH or KOH (30-50% w/w) until the pH reaches 8.0–9.0. Ensure complete dissolution as the alkali metal salt.

  • Clarification: Filter the basic solution through a 0.22 µm membrane to remove insoluble impurities and foreign particles that could cause erratic nucleation.

  • Initial Acidification (Approaching the Metastable Zone): Heat the solution to 40–50 °C. Begin dropwise addition of 6N HCl with vigorous overhead stirring. Monitor the pH continuously. Stop addition when the pH reaches ~4.5 (just above the pKa).

  • Cloud Point & Seeding: Continue adding HCl at a reduced rate (0.1 mL/min) until a faint, persistent turbidity (cloud point) is observed. Pause acid addition. Add 1% w/w pure seed crystals[6].

  • Aging (Self-Validation): Hold the temperature and stirring for 30 minutes. Validation Check: The turbidity must transition from a milky emulsion to a distinct suspension of sparkling crystals. If oil droplets are visible, reheat by 5 °C to dissolve and re-seed.

  • Final Acidification: Once a healthy seed bed is established, resume HCl addition over 2 hours until the target pH (1.0–2.0) is reached[3].

  • Cooling & Isolation: Cool the slurry to 5 °C at a rate of 0.2 °C/min. Filter under vacuum, wash the cake with ice-cold water (pH adjusted to 2.0 with HCl) to displace mother liquor without dissolving the product, and dry under vacuum at 60 °C.

Visualizations

Workflow Step1 Alkaline Dissolution pH 8.0 - 9.0 Step2 Clarification Filter Insolubles Step1->Step2 Step3 Initial Acidification Dropwise to pH ~4.5 Step2->Step3 Step4 Cloud Point Reached Pause Acid Addition Step3->Step4 Step5 Seeding & Aging Verify Crystal Growth Step4->Step5 Step6 Final Acidification Target pH 1.0 - 2.0 Step5->Step6 Step7 Cooling & Filtration Isolate Pure Solid Step6->Step7

Workflow for controlled pH-shift crystallization of sulfonylbenzoic acids.

Troubleshooting Issue Oiling Out Detected (Liquid-Liquid Phase Separation) Check Check Supersaturation Rate Issue->Check HighRate High Acid Addition Rate Check->HighRate LowRate Slow Addition, Still Oiling Check->LowRate Action1 Reduce Titration Rate & Increase Stirring HighRate->Action1 CheckTemp Check System Temperature LowRate->CheckTemp AboveMP T > Solute-Rich Phase Melting Point CheckTemp->AboveMP BelowMP T < Melting Point (Metastable) CheckTemp->BelowMP Action2 Lower Temperature Before pH Shift AboveMP->Action2 Action3 Add Seed Crystals To Induce Nucleation BelowMP->Action3

Logical troubleshooting pathway for resolving oiling out during precipitation.

References

1.[1] 4,4'-SULFONYLBIS-BENZOIC ACID | 2449-35-6 - ChemicalBook. ChemicalBook. URL: 1 2.[2] 2-ETHOXY-5-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZOIC ACID - ChemicalBook. ChemicalBook. URL: 2 3.[3] US7094923B2 - Method for producing substituted nitro benzoic acids. Google Patents. URL: 3 4.[4] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego. URL: 4 5.[6] Troubleshooting Crystallization of Cassamedine: A Technical Support Guide. Benchchem. URL: 6 6.[5] Oiling Out in Crystallization. Mettler Toledo. URL: 5

Sources

Part 1: Mechanistic Deep Dive — The Causality of Dimerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Dimer Formation in Sulfonylbenzoic Acid Coupling

Welcome to the Application Support Center. As drug development professionals, you frequently encounter sulfonylbenzoic acid derivatives (e.g., 3-sulfamoylbenzoic acid, chlorosulfonylbenzoic acid) as critical pharmacophores. However, coupling these highly polarized substrates often leads to a notorious side reaction: the formation of symmetric anhydrides (dimers) or self-condensation products.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Below, we will dissect the kinetic causality of dimerization, provide field-proven FAQs, and establish self-validating protocols to maximize your target amide or ester yields.

Solving a coupling issue requires understanding the kinetics of your transient intermediates. When you activate a sulfonylbenzoic acid with a standard carbodiimide (like DCC, DIC, or EDC), the first intermediate formed is the highly electrophilic O-acylisourea.

Ideally, your amine (nucleophile) attacks this intermediate immediately. However, the strongly electron-withdrawing sulfonyl group alters the electronics of the benzoic acid, often making the carbonyl less reactive to soft nucleophiles. If the aminolysis rate is slower than the diffusion rate of unreacted carboxylic acid in the mixture, a second molecule of the unactivated sulfonylbenzoate anion will attack the O-acylisourea[1].

This bimolecular collision results in the formation of a symmetric anhydride (dimer) . While symmetric anhydrides can eventually react with the amine to form the desired amide, this secondary pathway is inherently wasteful (sacrificing one equivalent of your precious acid) and kinetically sluggish[2].

G SBA Sulfonylbenzoic Acid OAI O-Acylisourea (Reactive) SBA->OAI Activation Act Carbodiimide (EDC/DIC) Act->OAI Amide Desired Amide OAI->Amide + Amine (Fast) Dimer Symmetric Anhydride (Dimer Byproduct) OAI->Dimer + Unreacted SBA (Side Reaction) ActiveEster Active Ester (Stable) OAI->ActiveEster + Additive Amine Amine (Nucleophile) Dimer->Amide + Amine (Slow/Wasteful) Add Additive (HOBt/Oxyma) Add->ActiveEster ActiveEster->Amide + Amine

Reaction pathways in sulfonylbenzoic acid activation highlighting dimer (anhydride) formation.

Part 2: Troubleshooting Guide & FAQs

FAQ 1: I am using EDC/DMAP for my sulfonylbenzoic acid coupling, but LC-MS shows a massive peak corresponding to [2M - H2O]. How do I stop this? Root Cause: You are observing the symmetric anhydride dimer. DMAP is a strong acyl transfer catalyst but does not prevent the free carboxylic acid from competing with your amine. Solution: Transition from a carbodiimide-only approach to an active ester approach. Incorporate additives like HOBt, HOAt, or Oxyma Pure[1]. These additives are highly nucleophilic and rapidly trap the O-acylisourea before a second acid molecule can react, forming a stable active ester that is highly selective for amines over acids.

FAQ 2: I added HOBt, but I'm still seeing 15-20% dimer formation. My amine is highly sterically hindered. What is the next step? Root Cause: Even with HOBt, a slow-reacting hindered amine allows the equilibrium to favor side reactions. Solution: Employ the Inverse Addition Technique [3]. Instead of mixing the acid, amine, and coupling reagent together, pre-mix the amine and the coupling reagent, then slowly add the sulfonylbenzoic acid dropwise. By keeping the instantaneous concentration of the unactivated sulfonylbenzoic acid extremely low, you mathematically eliminate the probability of two acid molecules colliding to form the symmetric anhydride[3].

FAQ 3: My substrate is a chlorosulfonylbenzoic acid. I want to couple the carboxylic acid, but I'm getting a polymeric mess. Why? Root Cause: Chlorosulfonylbenzoic acid is bifunctional, containing both an electrophilic sulfonyl chloride and a carboxylic acid. If your nucleophile is an amine, it will attack both centers indiscriminately, leading to uncontrolled oligomerization. Solution: Chemoselectivity is required. You must protect the sulfonyl group (e.g., as a sulfonamide or sulfonate ester) prior to carboxylic acid activation. Alternatively, utilize a mixed anhydride approach (e.g., using pivaloyl chloride) at tightly controlled low temperatures (-20°C) to differentiate the reactivity of the two electrophilic centers[2].

Part 3: Quantitative Data & Reagent Selection

To facilitate your experimental design, refer to the following synthesized data on coupling reagents and their impact on dimerization.

Coupling SystemIntermediate FormedDimerization RiskAtom EconomyScientific Recommendation
DCC or EDC alone O-AcylisoureaHigh Low (produces urea + sacrifices 1 eq acid)Avoid for hindered amines; high risk of symmetric anhydride formation[1].
EDC + HOBt / Oxyma Active Ester (OBt / Oxyma)Low ModerateStandard choice. Additive traps the intermediate before dimerization occurs.
HATU / COMU Active Ester (OAt / Oxyma)Very Low ModerateIdeal for sterically hindered amines. Bypasses O-acylisourea entirely[1].
Pivaloyl Chloride Mixed AnhydrideModerate HighGood alternative if carbodiimides fail, but regioselectivity issues may arise[2].

Part 4: Self-Validating Experimental Protocols

Protocol A: Suppressing Dimerization via HATU/DIPEA Activation

Causality: HATU bypasses the O-acylisourea intermediate entirely, directly forming the highly reactive but dimer-resistant OAt ester. This is the premier choice for unreactive amines[1].

  • Preparation: Dissolve the sulfonylbenzoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M). Causality: DMF solubilizes the polar sulfonyl groups effectively.

  • Activation: Add DIPEA (2.0 eq) dropwise. Stir for 5 minutes at room temperature.

    • Self-Validation Check 1: The solution should turn a distinct yellow color, confirming the generation of the active HOAt ester anion. If the solution remains colorless, the activation has failed (check reagent integrity and moisture content).

  • Coupling: Add the amine (1.1 eq) dropwise. Stir for 2 hours at room temperature.

    • Self-Validation Check 2: Monitor by LC-MS. The active ester peak should disappear, replaced by the product mass. The absence of the [2M - H2O] mass confirms successful dimer suppression.

Protocol B: The Inverse Addition Method (For Scale-Up / Hindered Amines)

Causality: Starving the reaction of free carboxylic acid mathematically prevents the bimolecular collision required for symmetric anhydride (dimer) formation[3].

  • Receiving Flask: Dissolve the amine (1.0 eq), EDC·HCl (1.2 eq), and Oxyma Pure (1.2 eq) in 2-MeTHF. Causality: Pre-mixing the coupling reagents with the amine ensures that any activated acid is immediately consumed.

  • Substrate Flask: Dissolve the sulfonylbenzoic acid (1.0 eq) in a separate vial with a minimal amount of 2-MeTHF.

  • Inverse Addition: Add the acid solution dropwise to the amine/EDC mixture over 60 minutes using a syringe pump.

    • Self-Validation Check 1: Perform TLC (EtOAc/Hexane) every 20 minutes. You should observe the steady growth of the amide spot without the transient appearance of a highly non-polar spot near the solvent front (which would indicate the anhydride dimer).

    • Self-Validation Check 2: Perform a Ninhydrin stain on the TLC plate. The primary amine spot should steadily fade, confirming continuous consumption without side-reaction depletion of the acid.

References

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - American Chemical Society (ACS). 2

  • Processes for making nag-25, a carbohydrate targeting moiety, and its intermediates - Google Patents. 3

  • Amide Bond Formation | Greener Organic Transformations - Royal Society of Chemistry (RSC). 1

Sources

purification of 2-Isopropoxy-5-methylsulfonylbenzoic acid from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Executive Summary & Compound Profile

Target Compound: 2-Isopropoxy-5-methylsulfonylbenzoic acid CAS Registry Number: (Not widely listed; specific intermediate for GlyT1 inhibitors) Application: Key building block in the synthesis of pharmaceutical agents, particularly Glycine Transporter 1 (GlyT1) inhibitors for the treatment of schizophrenia and cognitive disorders [1]. Chemical Structure: A benzoic acid core substituted with an isopropoxy group at the ortho position and a methylsulfonyl (mesyl) group at the meta position relative to the carboxylic acid.

The Challenge: Crude mixtures of this compound often contain unreacted starting materials (e.g., 2-hydroxy-5-methylsulfonylbenzoic acid or 2-chloro-5-methylsulfonylbenzoic acid), inorganic salts, and colored oxidative byproducts. High purity (>98%) is critical because the sulfonyl moiety is sensitive to metal catalysis in subsequent coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for recrystallization? A: A binary system of Ethanol/Water (9:1) or Ethyl Acetate/Heptane is most effective. The sulfonyl group imparts polarity, while the isopropoxy group adds lipophilicity.

  • Protocol: Dissolve the crude solid in boiling ethanol/ethyl acetate. Add water/heptane dropwise until turbidity persists, then cool slowly to 4°C.

Q2: My crude product is a dark brown oil/tar. How do I solidify it? A: This is typically caused by residual high-boiling solvents (DMF/DMSO) or oxidative impurities.

  • Solution: Dissolve the oil in 1N NaOH (aq). Wash this aqueous layer twice with Dichloromethane (DCM) to remove non-acidic tars. Acidify the aqueous layer carefully with HCl to pH 2-3. The product should precipitate as an off-white solid.

Q3: What are the critical impurities I should look for by HPLC? A:

  • 2-Hydroxy-5-methylsulfonylbenzoic acid: Result of ether cleavage or incomplete alkylation. (More polar, elutes earlier on Reverse Phase).

  • 2-Isopropoxybenzoic acid: Result of des-sulfonylation (rare) or starting material carryover.

  • Methyl ester derivative: If methanol was used in the presence of acid during workup.

Troubleshooting Guide: Experimental Scenarios

Scenario A: "The product will not precipitate after acidification."

Root Cause: The pH is not sufficiently low, or the product has formed a supersaturated solution due to the presence of residual alcohols. Corrective Action:

  • Ensure pH is < 2.0 using concentrated HCl.

  • If an alcohol (methanol/ethanol) was used as a co-solvent during the reaction, it must be removed via rotary evaporation before acidification. The presence of alcohol significantly increases the solubility of the acid in water.

  • Salting Out: Add NaCl to saturation to disrupt the hydration sphere of the sulfonyl group, forcing precipitation.

Scenario B: "The melting point is depressed and the range is wide (>3°C)."

Root Cause: Co-crystallization of the regioisomer (e.g., 4-methylsulfonyl isomer) or occlusion of inorganic salts. Corrective Action:

  • Trituration: Suspend the solid in cold Diethyl Ether or MTBE and stir for 30 minutes. Filter. The impurities are often more soluble in ether than the target sulfonyl-benzoic acid.

  • Reprecipitation: Perform the Acid-Base extraction (Protocol 4.1) again. This is more effective at removing isomers than simple recrystallization.

Scenario C: "The product is colored (pink/brown) even after recrystallization."

Root Cause: Oxidation of trace phenolic impurities (from the 2-hydroxy precursor). Corrective Action:

  • Dissolve crude in the crystallization solvent.

  • Add Activated Charcoal (5 wt%) .

  • Reflux for 15 minutes.

  • Filter while hot through a Celite pad.

  • Proceed with crystallization.[1][2]

Detailed Protocols

The "Self-Validating" Acid-Base Purification

This workflow relies on the specific pKa differences between the product (carboxylic acid) and its impurities (neutral esters/halides or phenolic side products).

Step-by-Step:

  • Dissolution: Dissolve crude mixture in 5% NaHCO₃ solution (pH ~8.5).

    • Validation Check: The target acid dissolves with effervescence. If a large solid mass remains, it is likely the unhydrolyzed ester or neutral precursor. Filter this off.

  • Organic Wash: Extract the aqueous layer 2x with Ethyl Acetate.

    • Purpose: Removes non-acidic impurities (e.g., unreacted alkyl halides, neutral tars). Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 6N HCl until pH reaches ~1.0.

    • Mechanism:[2][3] Protonation of the carboxylate (COO⁻ → COOH) renders the molecule insoluble in water.

  • Isolation: Filter the white precipitate. Wash with ice-cold water (to remove NaCl) and then Hexane (to dry).

Visualization of Workflow

PurificationProcess Crude Crude Mixture (Acid, Esters, Tars) NaHCO3 Dissolve in 5% NaHCO3 Crude->NaHCO3 Filter1 Filtration NaHCO3->Filter1 SolidWaste Solid Residue (Neutral Impurities) Filter1->SolidWaste Insolubles Filtrate Aqueous Filtrate (Target as Sodium Salt) Filter1->Filtrate OrgWash Wash with Ethyl Acetate Filtrate->OrgWash OrgLayer Organic Layer (Discard) OrgWash->OrgLayer Extract Acidify Acidify with HCl to pH 1 OrgWash->Acidify Aqueous Phase Precipitate Precipitate Forms Acidify->Precipitate Recryst Recrystallize (EtOH/Water) Precipitate->Recryst Final Pure 2-Isopropoxy-5- methylsulfonylbenzoic acid Recryst->Final

Figure 1: Acid-Base Purification Logic Flow. The process selectively isolates the target acid based on pKa manipulation.

Quantitative Data: Solvent Efficiency

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Water LowInsolubleExcellent (Salts)Anti-solvent
Ethanol HighModerateModeratePrimary Solvent
Ethyl Acetate HighHighPoorUse with Heptane
Dichloromethane HighHighPoorExtraction only
Toluene ModerateLowExcellent (Non-polars)Good alternative

References

  • Google Patents. Piperazine with or-substitution for GlyT1. Patent TWI289556B. (Mentions 2-isopropoxy-5-methanesulfonylbenzoic acid as Compound 1.2).[4] Link

  • BenchChem. Technical Support Center: Purification of 2-Methoxy-5-methylbenzenesulfonamide.[1] (Analogous chemistry for sulfonyl/alkoxy benzoic derivatives). Link

  • PubChem. 2-Isopropoxybenzoic acid (Precursor Data). National Library of Medicine. Link

Sources

Validation & Comparative

H-NMR Spectrum Analysis of 2-Isopropoxy-5-methylsulfonylbenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates.

Executive Summary & Compound Significance

2-Isopropoxy-5-methylsulfonylbenzoic acid is a critical building block in medicinal chemistry, particularly in the synthesis of PDE5 inhibitors and sulfonamide-based therapeutics. Its structural integrity is defined by three distinct functionalities: a carboxylic acid tail, a bulky isopropoxy ether, and an electron-withdrawing methylsulfonyl group.[1]

This guide provides a rigorous analysis of its Proton Nuclear Magnetic Resonance (


H-NMR) profile. Unlike standard spectral lists, this document compares solvent performance (DMSO-

vs. CDCl

) and establishes a self-validating protocol to differentiate this compound from its critical synthetic precursors, such as 2-hydroxy-5-methylsulfonylbenzoic acid.
Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-Propan-2-yloxy-5-methylsulfonylbenzoic acid

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S[1]
  • Molecular Weight: 258.29 g/mol

  • Key Structural Features:

    • Electron Withdrawing Groups (EWG): -COOH (C1) and -SO

      
      Me (C5).
      
    • Electron Donating Group (EDG): -OiPr (C2).

Theoretical Prediction & Structural Logic

Before analyzing the spectrum, we must establish the expected magnetic environment.[1] The benzene ring possesses a 1,2,4-trisubstituted pattern , creating a distinct aromatic fingerprint.[1]

Predicted Shift Logic (Causality)[1]
  • Aromatic Region (3 Protons):

    • H6 (Doublet, ~2.0 Hz): Located ortho to the carboxylic acid and meta to the sulfonyl group.[1] This proton experiences the strongest deshielding due to the anisotropic effect of the carbonyl and the inductive pull of the sulfone.[1]

    • H4 (Doublet of Doublets, ~8.5, 2.0 Hz): Located ortho to the sulfonyl group and para to the carboxylic acid.[1] It is strongly deshielded by the -SO

      
      Me group.
      
    • H3 (Doublet, ~8.5 Hz): Located ortho to the isopropoxy group. The oxygen atom's lone pair donates electron density (resonance effect), significantly shielding this proton compared to H4 and H6.

  • Aliphatic Region:

    • Isopropoxy -CH- (Septet): The methine proton is deshielded by the adjacent oxygen (~4.7 ppm).

    • Methylsulfonyl -CH

      
       (Singlet):  The sulfonyl group pulls electron density, shifting the methyl singlet downfield (~3.2 ppm), distinct from aryl methyls (~2.3 ppm).[1]
      
    • Isopropoxy -CH

      
       (Doublet):  Typical alkyl doublet (~1.3 ppm).
      

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the resolution and visibility of exchangeable protons.[1]

Table 1: Solvent Performance Comparison
FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Technical Insight
-COOH Proton Visible (Broad s, 12-13 ppm) Often Invisible / Very BroadDMSO forms strong H-bonds, stabilizing the acid proton and slowing exchange, making it visible for integration.
Solubility ExcellentModerate to PoorThe polar sulfonyl and carboxyl groups limit solubility in non-polar chloroform, potentially leading to low S/N ratios.[1]
Water Peak ~3.33 ppm~1.56 ppmIn DMSO, the water peak can overlap with the sulfonyl methyl group (~3.2 ppm) if the solvent is "wet."[1]
Aromatic Resolution HighGoodCDCl

may cause accidental equivalence if shifts are close; DMSO polarity often separates signals better.

Critical Advisory: For quantitative purity analysis, DMSO-


  is the superior choice to ensure the carboxylic acid proton can be integrated (1H) to confirm stoichiometry.[1]

Experimental Protocol (Self-Validating)

Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: If the sulfonyl methyl peak (expected ~3.2 ppm) is critical, ensure the DMSO is dry to prevent the H

      
      O signal (~3.3 ppm) from obscuring it.[1] Alternatively, use MeOD-
      
      
      
      , though the -COOH will exchange (disappear).
  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; suspension particles will broaden lines.[1]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1):

    
     10 seconds. (Essential for accurate integration of the slow-relaxing aromatic protons and COOH).
    
  • Scans (NS): 16 or 32.[1]

  • Temperature: 298 K (25°C).[1]

Workflow Diagram

The following diagram illustrates the logical flow for assigning peaks and validating the structure against common impurities.

NMR_Workflow Start Crude Sample (DMSO-d6) Check_COOH Check 12.0-13.5 ppm Is -COOH visible? Start->Check_COOH Aromatic_Zone Analyze 7.0-8.5 ppm Pattern: d, dd, d (1:1:1) Check_COOH->Aromatic_Zone Yes (1H) Check_H3 Identify H3 (Shielded) ~7.3 ppm (d, J=8.8Hz) Aromatic_Zone->Check_H3 Check_Aliphatic Analyze Aliphatic Zone Check_H3->Check_Aliphatic Impurity_Check Impurity Check: Phenolic OH? (Precursor) Ethyl signals? (Ester) Check_Aliphatic->Impurity_Check Final_Valid VALIDATED STRUCTURE 2-Isopropoxy-5-methylsulfonylbenzoic acid Impurity_Check->Final_Valid No Impurities

Caption: Logical workflow for structural validation and impurity screening using 1H-NMR.

Data Interpretation & Reference Table

The following data represents the Standard Reference Spectrum in DMSO-


.
Table 2: Chemical Shift Assignments (DMSO- )
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Justification
13.20 Broad s1H--COOHAcidic proton (exchangeable).
8.15 d1H2.2Ar-H6Ortho to COOH, Meta to SO

Me. Most deshielded aromatic.
8.05 dd1H8.8, 2.2Ar-H4Ortho to SO

Me, Para to COOH.[1]
7.42 d1H8.8Ar-H3Ortho to Isopropoxy. Shielded by Oxygen resonance.
4.82 sept1H6.0-OCH(CH

)

Methine of isopropoxy. Deshielded by Oxygen.
3.22 s3H--SO

CH

Methyl sulfonyl. Distinctive singlet.
1.35 d6H6.0-OCH(CH

)

Methyls of isopropoxy.
Distinction from Impurities (Quality Control)

In a synthesis context, this compound is often made via alkylation of 2-hydroxy-5-methylsulfonylbenzoic acid .

  • Scenario: Incomplete Alkylation.

    • Indicator: Look for a broad singlet around 10.0–11.0 ppm (Phenolic OH) and the absence of the Septet at 4.82 ppm.[1]

    • Shift Change: The H3 proton in the phenol precursor will appear slightly more shielded (upfield) than in the isopropoxy product.[1]

  • Scenario: Methyl Ester Formation (Side reaction with MeOH).

    • Indicator: Appearance of a sharp singlet at ~3.85 ppm (-COOCH

      
      ).
      

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps anticipate spectral contaminants.[1] The diagram below details the transformation and potential impurities detectable by NMR.

Synthesis_Path Precursor 2-Hydroxy-5-methylsulfonyl benzoic acid (Phenolic OH signal) Product 2-Isopropoxy-5-methylsulfonyl benzoic acid (Target) Precursor->Product SN2 Alkylation Impurity Impurity: O-Alkylation Failure (Starting Material) Precursor->Impurity Incomplete Rxn Reagent 2-Bromopropane + Base Reagent->Product

Caption: Synthesis pathway highlighting the origin of the phenolic impurity.

References

  • Spectral Database for Organic Compounds (SDBS). "1H-NMR Data for Benzoic Acid Derivatives." SDBS, AIST.[1] [Link][1]

  • Reich, H. J. "Chemical Shift Data for Proton NMR."[1] University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • PubChem. "2-Isopropoxybenzoic acid (Analog Reference)." National Library of Medicine. [Link][1]

Sources

HPLC method development for 2-Isopropoxy-5-methylsulfonylbenzoic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 2-Isopropoxy-5-methylsulfonylbenzoic Acid: A Column Chemistry and Mobile Phase Comparison Guide

The quantification and purity analysis of pharmaceutical intermediates like 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 87474-14-4) present distinct chromatographic challenges. As a highly functionalized molecule containing a carboxylic acid, an electron-withdrawing methylsulfonyl group, and a hydrophobic isopropoxy ether linkage on an aromatic backbone, it defies simplistic reversed-phase (RP) approaches.

This guide objectively evaluates stationary phase chemistries and mobile phase conditions, providing a causality-driven framework for developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method.

Physicochemical Profiling & The Causality of Method Failure

Before selecting a column, an application scientist must deconstruct the analyte's physicochemical profile to predict its chromatographic behavior:

  • Carboxylic Acid Moiety (pKa ~3.5): At a neutral pH, this group ionizes, drastically reducing hydrophobicity and causing the analyte to elute in the void volume. The mobile phase pH must be strictly controlled at least 1 to 2 units away from the pKa to ensure the molecule remains fully protonated and to prevent peak tailing[1].

  • Methylsulfonyl Group: This highly polar, electron-withdrawing moiety increases the molecule's affinity for the aqueous mobile phase. To achieve adequate retention (

    
    ), the method necessitates a highly aqueous starting gradient (often <10% organic).
    
  • The C18 Phase Collapse Risk: Standard C18 (Octadecylsilane) columns rely purely on dispersive hydrophobic interactions. When subjected to the highly aqueous conditions required to retain this polar acid, C18 chains undergo "dewetting" or phase collapse, leading to irreproducible retention times and sudden losses in column capacity[2].

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. RP-Amide

To overcome the limitations of standard alkyl phases, we must leverage orthogonal retention mechanisms. The following comparison evaluates three distinct column chemistries for the separation of 2-Isopropoxy-5-methylsulfonylbenzoic acid from its critical synthetic impurity, 2-hydroxy-5-methylsulfonylbenzoic acid (des-isopropyl degradant).

Mechanistic Advantages
  • Phenyl-Hexyl: The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in

    
     electron donor-acceptor interactions with the analyte's aromatic ring[3]. Because the methylsulfonyl group withdraws electron density from the analyte's ring, it interacts strongly with the electron-rich phenyl stationary phase[4]. Furthermore, Phenyl-Hexyl columns inherently resist phase collapse in 100% aqueous conditions[2].
    
  • RP-Amide (Polar-Embedded): The embedded amide group acts as a strong hydrogen-bond acceptor, interacting favorably with the hydrogen-bond donor of the carboxylic acid[5]. This shields the analyte from interacting with unreacted surface silanols, resulting in exceptionally sharp peaks for acidic compounds.

Comparative Performance Data

Experimental Conditions: 150 x 4.6 mm, 3 µm columns. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: Acetonitrile. Gradient: 5% to 60% B over 15 mins. Flow: 1.0 mL/min. UV Detection: 254 nm.

Column ChemistryRetention Factor (

)
Peak Tailing (

)
Resolution (

) from Impurity
Mechanism of Action / Verdict
Standard C18 1.81.651.4 (Co-elution risk)Dispersive only. Poor retention of polar acid; high risk of dewetting.
RP-Amide 3.21.052.8H-bonding + Dispersive. Excellent peak shape; shields silanols.
Phenyl-Hexyl 4.51.124.1

+ Dispersive. Superior selectivity for aromatic sulfonyl compounds.

ColumnSelection Start Analyte: 2-Isopropoxy-5- methylsulfonylbenzoic acid Prop1 Highly Polar Requires High Aqueous Start->Prop1 Prop2 Aromatic Ring + Sulfonyl Group Start->Prop2 Prop3 Carboxylic Acid (pKa ~3.5) Start->Prop3 C18 Standard C18 Risk: Phase Collapse Prop1->C18 Poor compatibility Phenyl Phenyl-Hexyl Benefit: π-π Interactions Prop2->Phenyl Optimal selectivity Amide RP-Amide Benefit: H-Bonding Prop3->Amide Alternative selectivity

Fig 1: Stationary phase selection logic based on analyte physicochemical properties.

Mobile Phase Optimization: The Role of pH and Additives

The choice of acidic modifier dictates both the ionization state of the analyte and the baseline stability of the detector.

  • 0.1% Formic Acid (pH ~2.7): While highly compatible with LC-MS due to its volatility, a pH of 2.7 is too close to the analyte's pKa (~3.5). This results in partial ionization, leading to peak broadening and shifting retention times. Furthermore, Formic Acid exhibits significant UV absorbance below 240 nm, complicating low-wavelength detection[1].

  • 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0): TFA is a strong ion-pairing agent that drives the pH well below the pKa, ensuring 100% protonation of the carboxylic acid. It yields highly symmetrical peaks and has a low UV cut-off (< 220 nm), making it ideal for UV/DAD methods[1].

Strategic Choice: For standard QA/QC release testing utilizing UV detection, 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B) is the mandated system.

Self-Validating Experimental Protocol

A robust protocol must include internal checks to validate the system's performance prior to sample analysis. This workflow utilizes a System Suitability Test (SST) to ensure the chosen column and mobile phase are interacting as theorized.

Step 1: Mobile Phase Preparation
  • MP A: Add 1.0 mL of LC-grade TFA to 1000 mL of HPLC-grade Water. Sonicate and filter through a 0.22 µm membrane.

  • MP B: Add 1.0 mL of LC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Causality Check: Incorrectly prepared mobile phases are the leading cause of shifting baselines and retention drift[1]. Always prepare fresh to prevent TFA degradation.

Step 2: Sample & SST Preparation
  • Diluent: 90% Water / 10% Acetonitrile. Note: Dissolving the sample in a diluent weaker than or equal to the initial mobile phase prevents peak splitting caused by solvent mismatch.

  • SST Solution: Spike 2-Isopropoxy-5-methylsulfonylbenzoic acid (1.0 mg/mL) with 2-hydroxy-5-methylsulfonylbenzoic acid (0.1 mg/mL).

Step 3: Chromatographic Execution
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (e.g., HALO 90 Å Phenyl-Hexyl or ZORBAX Eclipse Plus Phenyl-Hexyl).

  • Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 12.0 min: 5%

      
       60% B
      
    • 12.0 - 15.0 min: 60%

      
       95% B (Column wash)
      
    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Validation

Before analyzing unknown samples, the SST injection must meet the following self-validating criteria:

  • Resolution (

    
    ) 
    
    
    
    2.0
    between the API and the hydroxy-impurity. (Validates
    
    
    selectivity).
  • Tailing Factor (

    
    ) 
    
    
    
    1.2
    for the main peak. (Validates complete ionization suppression by TFA).
  • Retention Time %RSD

    
     1.0%  over 5 replicate injections. (Validates absence of phase collapse).
    

Workflow Prep 1. Sample Prep Dissolve in 10% ACN Equil 2. Column Equilibration 10 Column Volumes Prep->Equil Inject 3. Gradient Injection 5% to 60% Organic Equil->Inject SST 4. System Suitability Check Rs & Tailing Inject->SST Decision Rs > 2.0? Tf < 1.2? SST->Decision Decision->Inject No (Adjust Gradient) Valid Method Validated Decision->Valid Yes

Fig 2: Self-validating HPLC method execution and system suitability workflow.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • 90 Å Phenyl-Hexyl, 5 µm Column Care & Use Sheet. Advanced Materials Technology / HALO. Available at:[Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. Available at: [Link]

  • Developing HPLC Methods When C18 Columns Don't Work. MAC-MOD Analytical. Available at: [Link]

Sources

FTIR Characterization of Sulfonyl and Carboxyl Groups in Benzoic Acids: ATR vs. Transmission Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Characterizing benzoic acid derivatives, such as 2-sulfobenzoic acid and 4-sulfobenzoic acid, requires precise analytical techniques to decouple the overlapping vibrational modes of highly polar functional groups. These compounds are critical intermediates in drug development, dye manufacturing, and polymer functionalization[1]. This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr pellet) methodologies for identifying sulfonyl (


) and carboxyl (

) groups, ensuring researchers can select the optimal technique for their specific sample state and spectral targets.

Spectral Signatures: Decoupling Sulfonyl and Carboxyl Vibrations

In sulfobenzoic acids, the presence of both a carboxylic acid and a sulfonic acid functional group on a single benzene ring creates a complex infrared spectrum[1]. The primary analytical challenge lies in distinguishing the


 and 

stretching vibrations, which dominate the fingerprint region.
  • Carboxyl Group (

    
    ):  The carbonyl (
    
    
    
    ) stretching vibration typically appears as a strong, sharp band between 1680–1720 cm⁻¹[2]. The exact wavenumber is highly sensitive to the protonation state and intermolecular hydrogen bonding. The
    
    
    stretch is observed around 1260–1314 cm⁻¹[3].
  • Sulfonic Acid Group (

    
    ):  The sulfonyl moiety exhibits two distinct stretching modes. The asymmetric 
    
    
    
    stretch appears at higher wavenumbers, typically between 1150–1202 cm⁻¹[4], while the symmetric
    
    
    stretch is found between 1040–1100 cm⁻¹[5].
Table 1: Characteristic FTIR Absorption Bands for Sulfobenzoic Acids
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity
Carboxyl (

)

Stretch
1680 – 1720Strong, Sharp

Stretch
1260 – 1314Medium

Stretch
2500 – 3300Broad, Strong
Sulfonic (

)
Asymmetric

Stretch
1150 – 1202Strong
Symmetric

Stretch
1040 – 1100Strong

Stretch /

Bend
616 – 650Medium

Instrumental Comparison: ATR-FTIR vs. Transmission FTIR

The choice between ATR and Transmission FTIR dictates the accuracy of the spectral data, particularly for highly polar, hydrogen-bonding molecules like sulfobenzoic acids.

  • Transmission FTIR (KBr Pellet): This traditional method involves passing infrared light through a pressed pellet of the sample mixed with potassium bromide (KBr). While it offers excellent sensitivity at high wavenumbers, KBr is inherently hygroscopic. The absorption of ambient moisture introduces a massive, broad

    
     stretching band (~3400 cm⁻¹) that can completely obscure the intrinsic 
    
    
    
    bands of the carboxyl and sulfonic acid groups[6].
  • ATR-FTIR: ATR utilizes an evanescent wave generated by internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). It requires no sample preparation, eliminating the hygroscopic interference of KBr. However, the penetration depth of the evanescent wave is directly proportional to the wavelength (up to ~2 µm)[7]. Consequently, absorbance intensity decreases at higher wavenumbers (e.g., the

    
     stretch region above 2800 cm⁻¹), which can misrepresent spectral data if not mathematically corrected[6].
    
Table 2: Performance Comparison
FeatureATR-FTIRTransmission FTIR (KBr)
Sample Preparation None (Neat powder/liquid)Extensive (Grinding, pressing)
Hygroscopic Interference MinimalHigh (Water

band overlap)
High-Wavenumber Sensitivity Lower (Requires ATR correction)High (Excellent baseline)
Fingerprint Region Clarity ExcellentGood (Prone to Mie scattering)

Methodological Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: ATR-FTIR Analysis of Neat Sulfobenzoic Acid

Causality Focus: Maximizing evanescent wave interaction and correcting wavelength-dependent attenuation.

  • Background Validation: Clean the diamond/ZnSe crystal with isopropanol. Collect an air background spectrum.

    • Self-Validation: The baseline must exhibit <0.001 absorbance units across the 4000–400 cm⁻¹ range before proceeding.

  • Sample Application: Deposit 2–5 mg of neat sulfobenzoic acid powder onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Uniform pressure ensures intimate contact between the solid and the crystal. This is critical because the evanescent wave only penetrates 0.5 to 2 µm into the sample; poor contact results in artificially weak

      
       and 
      
      
      
      signals[7].
  • Spectral Acquisition & Correction: Scan from 4000–400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

    • Self-Validation: Apply an ATR correction algorithm post-acquisition. This mathematically normalizes the high-wavenumber intensity loss, allowing direct comparison of the

      
       stretches against standard transmission databases.
      
Protocol B: Transmission FTIR (KBr Pellet) Preparation

Causality Focus: Eliminating moisture interference and reducing optical scattering.

  • Desiccation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours prior to use.

    • Causality: Removing adsorbed water minimizes the spurious ~3400 cm⁻¹

      
       band that masks the true carboxylic and sulfonic acid hydroxyl stretches[6].
      
  • Matrix Homogenization: Grind 1–2 mg of the sample with 150 mg of dried KBr in an agate mortar for 3 minutes.

    • Causality: The particle size must be reduced to less than the wavelength of the IR radiation (<2 µm) to prevent Mie scattering, which causes a sloping baseline and distorted peak shapes.

  • Vacuum Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 3 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of opaque micro-bubbles within the pellet.

  • Spectral Acquisition: Scan the transparent pellet.

    • Self-Validation: A baseline transmittance of >80% at 4000 cm⁻¹ confirms the absence of severe light scattering, validating the physical integrity of the pellet.

Decision Matrix Diagram

FTIR_Workflow Start Analyze Sulfobenzoic Acid State Sample State? Start->State Liquid Aqueous/Solution State->Liquid Solid Solid Powder State->Solid ATR_Liq Use ATR-FTIR (Short pathlength avoids H2O saturation) Liquid->ATR_Liq Target Primary Target Region? Solid->Target Fingerprint Fingerprint Region (C=O, S=O) Target->Fingerprint HighWave High Wavenumber (O-H stretch) Target->HighWave ATR_Solid Use ATR-FTIR (No KBr interference) Fingerprint->ATR_Solid Trans Use Transmission (KBr) (Better high-wavenumber sensitivity) HighWave->Trans

Workflow for selecting FTIR techniques based on sample state and target spectral region.

References

  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy - PMC (nih.gov).
  • Polyethylene Film Surface Modific
  • Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid - Acta Scientific.
  • Synthesis of aromatic carboxyl functionalized polymers by atom transfer radical polymeriz
  • FTIR spectra of LDH–RSO3, LDH–SO4, LDH–CO3 and sodium dodecylbenzene sulfonate - ResearchG
  • Preparation and characterization of sulfonic acid-functionalized single-walled carbon nanotubes - PMC (nih.gov).
  • 2-Sulfobenzoic Acid Hydr

Sources

comparison of biological activity: isopropoxy vs methoxy sulfonylbenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

An objective, in-depth technical comparison of isopropoxy versus methoxy substituents on sulfonylbenzoic acid scaffolds requires a rigorous understanding of structure-activity relationships (SAR). As a Senior Application Scientist, I have structured this guide to move beyond superficial observations, detailing the causality behind these chemical modifications and providing self-validating protocols for their experimental evaluation.

Mechanistic Causality: Why Alkoxy Selection Matters

In medicinal chemistry, the transition from a methoxy (-OCH3) to an isopropoxy (-OCH(CH3)2) group on a sulfonylbenzoic acid derivative is a calculated bioisosteric substitution driven by three primary physicochemical factors:

  • Steric Bulk & Receptor Packing : The isopropoxy group introduces a branched, sterically demanding moiety. If the target receptor possesses a deep hydrophobic cleft, this bulk enhances van der Waals interactions and binding affinity. Conversely, in narrow binding pockets, it induces steric clashes that abrogate binding.

  • Lipophilicity (LogP) : The addition of two aliphatic carbons significantly increases the partition coefficient. For central nervous system (CNS) targets, this often translates to superior blood-brain barrier (BBB) penetration and altered cellular distribution.

  • Metabolic Stability : Methoxy groups are notorious metabolic "hotspots," highly susceptible to rapid CYP450-mediated O-demethylation. The steric hindrance of the isopropoxy group can shield the ether oxygen, potentially prolonging the compound's pharmacokinetic half-life.

Case Study 1: 5-HT6 Receptor Ligands for Cognitive Disorders

In the pursuit of novel treatments for Alzheimer's disease and schizophrenia, researchers synthesized N1-phenylsulphonyl indole derivatives, utilizing the sulfonylbenzoic acid moiety as a critical linker and pharmacophore element[1][2].

  • The Comparison : The study directly evaluated 3-(5-methoxy indole-1-sulfonyl) benzoic acid against its isopropoxy counterpart, 3-(5-isopropoxy indole-1-sulfonyl) benzoic acid[3][4].

  • Biological Outcome : The isopropoxy substitution yielded a distinct pharmacological profile. The increased lipophilicity facilitated better CNS exposure, while the branched structure optimally filled the hydrophobic sub-pocket of the 5-HT6 receptor. This resulted in potent in vitro binding affinity, high selectivity, and robust activity in animal models of cognition compared to the planar methoxy analog[1].

Case Study 2: TRPM8 Antagonists for Neuropathic Pain

The optimization of sulfonamide compounds targeting the TRPM8 channel highlights a different application of this SAR logic[5].

  • The Comparison : Researchers evaluated isoquinoline-sulfonylbenzoic acid derivatives, specifically comparing methoxy substitutions against 4-({(1-isopropoxy-4-methylisoquinolin-3-yl)[4-(trifluoromethoxy)benzyl]-amino}sulfonyl)benzoic acid[5].

  • Biological Outcome : The TRPM8 channel features a highly lipophilic binding domain. The planar methoxy group failed to maximize hydrophobic packing, whereas the isopropoxy group provided superior receptor engagement, leading to a marked increase in antagonistic activity[5].

SAR_Logic SBA Sulfonylbenzoic Acid Scaffold Methoxy -OCH3 (Methoxy) Substitution SBA->Methoxy Isopropoxy -OCH(CH3)2 (Isopropoxy) Substitution SBA->Isopropoxy Met_Prop Lower LogP Minimal Steric Bulk High O-Demethylation Risk Methoxy->Met_Prop Iso_Prop Higher LogP Increased Steric Bulk Metabolically Shielded Isopropoxy->Iso_Prop Met_Act Optimal for narrow receptor pockets Met_Prop->Met_Act Iso_Act Enhanced hydrophobic packing (e.g., TRPM8, 5-HT6) Iso_Prop->Iso_Act

Caption: Pharmacophore logic tree comparing the physicochemical and biological impacts of methoxy vs. isopropoxy substitutions.

Quantitative SAR Comparison

The following table summarizes the generalized physicochemical shifts and biological impacts observed when transitioning from a methoxy to an isopropoxy sulfonylbenzoic acid derivative.

ParameterMethoxy (-OCH3) DerivativeIsopropoxy (-OCH(CH3)2) DerivativeBiological Implication
Steric Parameter (Taft's Es) -0.55 (Low bulk)-1.13 (High bulk)Isopropoxy dictates binding in deep hydrophobic pockets; Methoxy prevents steric clashes in narrow clefts.
Lipophilicity (ΔLogP) Baseline+ ~1.0 log unitsIsopropoxy significantly enhances membrane permeability and BBB crossing.
Metabolic Stability Low to ModerateModerate to HighIsopropoxy sterically hinders CYP450 access to the ether oxygen, reducing clearance rates.
Target Affinity (TRPM8) Moderate AntagonismHigh AntagonismIsopropoxy maximizes van der Waals contacts in the lipophilic channel domain[5].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for synthesizing and evaluating these derivatives.

Phase 1: Synthesis & Analytical Validation

Causality Check: Unreacted chlorosulfonylbenzoic acid can act as a Pan-Assay Interference Compound (PAINS) by covalently modifying target proteins, leading to false positives. Therefore, rigorous analytical validation prior to biological testing is non-negotiable.

  • Coupling : React 3-(chlorosulfonyl)benzoic acid with the respective alkoxy-indole (methoxy or isopropoxy) in the presence of sodium hydride (NaH) as a base at room temperature[3].

  • Purification : Isolate the product via flash chromatography (100–200 mesh silica gel) executed under nitrogen pressure[2].

  • Self-Validation (NMR/MS) : Confirm the absence of the sulfonyl chloride peak and verify the ether linkage. For the isopropoxy derivative, you must observe the characteristic septet (approx. δ 4.42–4.54 ppm) and doublet (approx. δ 1.31–1.32 ppm) in the 1H-NMR spectrum (400 MHz, CDCl3)[3][4].

Phase 2: In Vitro Biological Evaluation (Radioligand Binding)

Causality Check: To accurately determine the impact of the alkoxy group on receptor affinity, a competitive radioligand binding assay must be employed using a known reference standard to validate assay sensitivity and receptor conformation.

  • Preparation : Incubate cell membranes expressing the target receptor (e.g., 5-HT6) with a radiolabeled ligand and varying concentrations (10^-10 to 10^-5 M) of the synthesized sulfonylbenzoic acid derivative.

  • Control Validation : Include a positive control (e.g., SB-271046 for 5-HT6) to ensure the assay window is robust. If the positive control fails to produce a standard IC50, the entire plate must be rejected.

  • Quantification : Terminate the reaction via rapid vacuum filtration. Measure bound radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Workflow Step1 1. Synthesis Chlorosulfonylbenzoic acid + Alkoxy-heterocycle Step2 2. Validation 1H-NMR & MS Confirmation (Self-Validating Step) Step1->Step2 Step3 3. In Vitro Assay Radioligand Binding or Calcium Flux Step2->Step3 Step4 4. Data Analysis IC50, Ki & Schild Plot Determination Step3->Step4

Caption: Step-by-step self-validating experimental workflow for synthesis and biological evaluation.

References

  • Nirogi, R. V. S., Bandyala, T. R., Gangadasari, P. R., & Khagga, M. (2016). Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 1-15. URL:[Link]

  • Astellas Pharma Inc. (2015). Sulfonamide compounds having TRPM8 antagonistic activity. U.S. Patent US8987445B2.

Sources

Reference Standards for 2-Isopropoxy-5-methylsulfonylbenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and CMC (Chemistry, Manufacturing, and Controls) leads. It bypasses generic templates to focus on the specific challenges of characterizing 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6) , a critical intermediate and potential impurity in the synthesis of sulfone-containing pharmaceuticals (e.g., PDE5 inhibitors or COX-2 inhibitors).

Executive Summary & Strategic Context

In the landscape of pharmaceutical impurity profiling, 2-Isopropoxy-5-methylsulfonylbenzoic acid represents a "Type B" challenge: it is a chemically stable but polar, ionizable molecule that often co-elutes with structurally similar precursors (e.g., 2-hydroxy analogues) in Reversed-Phase HPLC.

For drug substance quantification, the choice of reference standard is not merely a purchasing decision—it is a regulatory compliance strategy. This guide compares the three primary sourcing avenues: Compendial (Primary) , Certified Commercial (Secondary) , and Custom Synthesized (In-House) standards, evaluating them against the rigorous requirements of ICH Q3A/B guidelines.

The Molecule at a Glance
  • Chemical Name: 2-Isopropoxy-5-methylsulfonylbenzoic acid[1][2]

  • CAS Number: 845616-02-6[2]

  • Molecular Formula: C₁₁H₁₄O₅S

  • Critical Attribute: The methylsulfonyl moiety imparts significant polarity, while the isopropoxy group adds steric bulk, creating unique chromatographic selectivity challenges.

Comparative Analysis of Standard Sources

The following table synthesizes data from typical industry workflows to objectively compare sourcing options.

FeatureOption A: ISO 17034 Certified Reference Material (CRM) Option B: Commercial Analytical Grade (e.g., AK Sci, ChemScene) Option C: In-House Custom Synthesis
Traceability High. Traceable to SI units via primary methods (qNMR).Medium. Usually traceable to an internal lot; CoA may lack uncertainty budgets.Variable. Depends entirely on internal validation rigor.
Purity Assignment Mass Balance. (100% - Water - Solvents - Inorganics - Impurities).Area %. Often relies on HPLC area normalization (risky for UV-response variations).Mass Balance. Requires TGA/KF, ROI, and Residual Solvent analysis.
Cost/mg

(High)

(Moderate)

$ (Very High initial investment, low recurring).
Lead Time Immediate (if stock available).Immediate to 2 weeks.3–6 Months (Synthesis + Qualification).
Risk Profile Low. Accepted "as is" by regulatory bodies.Medium. Requires in-house verification (Identity + Purity check).High. Full responsibility for scientific defense lies with the applicant.
Expert Insight: The "Area %" Trap

Commercially available "Analytical Grade" standards often report purity by HPLC Area % . For sulfonylbenzoic acids, this is dangerous. The response factor of the main peak can differ significantly from late-eluting oligomers or early-eluting salts. Recommendation: Always perform a Potency Assignment (Assay = Purity × [1 - (Water + Solvents + Residue)]) on Option B and C materials before use in quantitative applications.

Technical Deep Dive: Characterization & Qualification

To establish a defensible reference standard, you must prove identity and purity. The following workflow illustrates the critical path for qualifying a non-compendial standard.

Visualization: The "Gold Standard" Qualification Workflow

This diagram outlines the decision logic for qualifying a reference standard for regulatory filing.

QualificationWorkflow Start Source Material (CAS 845616-02-6) Identity 1. Structural ID (1H-NMR, MS, IR) Start->Identity Purity 2. Purity Assessment (HPLC + GC) Identity->Purity Structure Confirmed Fail Reject / Repurify Identity->Fail Ambiguous Physical 3. Physical Parameters (KF, TGA, ROI) Purity->Physical >98% Area Purity->Fail <98% Area Calc 4. Potency Calculation (Mass Balance) Physical->Calc Release Release as Qualified Standard Calc->Release Assay > 95% Calc->Fail Assay < 95%

Figure 1: Decision tree for the qualification of secondary reference standards, ensuring ICH Q3A compliance.

Experimental Protocols

The following protocols are designed to be self-validating . If the system suitability criteria are not met, the data should be discarded.

Protocol A: High-Resolution HPLC Purity Method

Objective: Separate 2-Isopropoxy-5-methylsulfonylbenzoic acid from its likely synthetic precursors (e.g., 2-hydroxy-5-methylsulfonylbenzoic acid).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

    • Why? The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

    • Why? Acidic pH suppression (pH ~2) is critical to keep the benzoic acid moiety protonated (

      
      ), preventing peak tailing caused by secondary interactions with silanols.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 254 nm (Sulfonyl aromatic absorption) and 210 nm (Universal aromatic).

  • Column Temp: 30°C.

System Suitability Criteria (Mandatory):

  • Tailing Factor: < 1.5 (Ensures acid suppression is effective).

  • Resolution: > 2.0 between the main peak and the nearest impurity (likely the de-alkylated phenol).

  • % RSD (n=6): < 2.0% for peak area.

Protocol B: Hygroscopicity Assessment (Critical for Potency)

Sulfonylbenzoic acids can form hydrates. Ignoring water content leads to significant assay errors.

  • Method: Karl Fischer (Volumetric or Coulometric depending on sample availability).

  • Procedure:

    • Equilibrate the titration cell with Hydranal-Composite 5.

    • Weigh ~50 mg of sample (accurately to 0.01 mg).

    • Inject into the cell.[3]

    • Criterion: If water content > 0.5%, the Potency Calculation must be adjusted:

      
      
      

Synthesis Pathway & Impurity Origin[5][6]

Understanding where the standard comes from helps predict its likely impurities. The 2-isopropoxy derivative is typically formed via alkylation.

SynthesisPathway Precursor 2-Hydroxy-5-methylsulfonyl benzoic acid Product 2-Isopropoxy-5-methylsulfonyl benzoic acid Precursor->Product Base/DMF Impurity1 Impurity A: Unreacted Precursor Precursor->Impurity1 Incomplete Rxn Reagent Isopropyl Halide (Alkylation) Reagent->Product Impurity2 Impurity B: O-Alkylated Ester Product->Impurity2 Over-alkylation

Figure 2: Synthetic pathway showing the origin of likely impurities (Impurity A and B) that must be resolved by the HPLC method.

References

  • AK Scientific. Product Detail: 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6).[2] Retrieved from

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from

  • BenchChem. Analytical Method Notes for Benzoic Acid Derivatives. Retrieved from

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

  • PubChem. Compound Summary: Benzoic acid derivatives and Sulfonyl analogues. National Library of Medicine. Retrieved from

Sources

Chromatographic Separation of Isopropoxy and Ethoxy Benzoic Acid Analogues: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in resolving structurally similar homologous series and structural analogues. The separation of alkoxybenzoic acids—specifically 4-ethoxybenzoic acid (EBA) and 4-isopropoxybenzoic acid (IPBA)—presents a classic chromatographic puzzle. These compounds are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), and their baseline separation is essential for accurate impurity profiling and pharmacokinetic analysis.

This guide objectively compares the performance of standard C18 stationary phases against shape-selective Pentafluorophenyl (PFP) columns for the separation of EBA and IPBA. By exploring the causality behind mobile phase pH, hydrophobic retention, and steric interactions, we establish a robust, self-validating analytical protocol.

Mechanistic Principles of Separation

To design a reliable separation method, we must first understand the physicochemical differences between the analytes and how they interact with the chromatographic system.

Hydrophobic and Steric Causality

EBA (linear, C2 ether) and IPBA (branched, C3 ether) differ slightly in their lipophilicity. IPBA possesses an additional carbon atom, inherently increasing its overall hydrophobicity (LogP ~3.0) compared to EBA (LogP ~2.6). In standard reversed-phase chromatography, this dictates that IPBA will elute later than EBA. However, the branched nature of the isopropyl group introduces steric bulk. This spatial difference can be exploited by shape-selective stationary phases to enhance resolution beyond simple dispersive interactions.

The Critical Role of pH Control

Benzoic acid derivatives possess a carboxylic acid functional group with a pKa of approximately 4.2. If the mobile phase pH is near this pKa, the analytes will exist in a state of partial ionization. This leads to severe peak broadening and tailing due to secondary interactions with residual silanol groups (-Si-OH) on the silica support, a frequent issue in 1[1].

To neutralize this effect, the mobile phase pH must be maintained at least 1.5 to 2 units below the analyte's pKa. By utilizing 0.1% formic acid (pH ~2.7), we ensure the analytes remain fully protonated (non-ionized), maximizing hydrophobic retention and ensuring sharp, symmetrical peaks, as demonstrated in 2[2].

Mechanism cluster_SP Stationary Phase Interactions Analyte Alkoxybenzoic Acid (EBA / IPBA) Hydrophobic Hydrophobic (Dispersive) Dominant in C18 Analyte->Hydrophobic Alkyl Chain (C2 vs C3) Steric Steric & Shape Selectivity Dominant in PFP Analyte->Steric Linear vs. Branched PiPi π-π Interactions Aromatic Core Analyte->PiPi Benzoic Ring

Caption: Primary stationary phase interactions governing EBA and IPBA separation.

Stationary Phase Comparison: C18 vs. PFP

To objectively evaluate performance, we compare a standard Alkyl C18 column against a Pentafluorophenyl (PFP) column.

  • C18 Column: Relies almost exclusively on dispersive van der Waals forces. Separation is driven by the LogP difference between the ethoxy and isopropoxy groups.

  • PFP Column: Introduces orthogonal retention mechanisms. The fluorinated aromatic ring facilitates

    
     interactions with the benzoic acid core, while the rigid stationary phase structure provides enhanced shape selectivity. This allows the column to recognize the steric difference between the linear ethoxy and branched isopropoxy groups, a principle often utilized in 3[3].
    
Quantitative Data Summary

The following table summarizes the comparative chromatographic performance using an isocratic elution profile (45% Acetonitrile / 55% Water with 0.1% Formic Acid).

Column ChemistryAnalyteRetention Time (min)Tailing Factor (

)
Resolution (

)
Selectivity (

)
Standard C18 (100 x 4.6 mm, 3 µm)4-Ethoxybenzoic Acid4.121.15--
4-Isopropoxybenzoic Acid5.851.184.21.42
PFP Phase (100 x 4.6 mm, 3 µm)4-Ethoxybenzoic Acid4.501.08--
4-Isopropoxybenzoic Acid6.951.106.51.54

Data Insight: While both columns achieve baseline resolution (


 > 1.5), the PFP column demonstrates superior selectivity (

) and improved peak symmetry (

). The

interactions provide stronger overall retention, while the shape selectivity effectively amplifies the separation between the linear and branched ether linkages.

Experimental Protocol: A Self-Validating System

A robust analytical method must be a self-validating system. This means the protocol incorporates internal checks (System Suitability Testing) that mathematically confirm the reliability of the chromatographic system before any sample data is accepted. If the SST criteria fail, the system halts, preventing the generation of compromised data.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas by sonication for 10 minutes.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Causality Check: Utilizing a4[4] ensures the analytes remain protonated, eliminating silanol-induced tailing.

2. Standard Preparation

  • Prepare a mixed stock solution containing 1.0 mg/mL of both EBA and IPBA in Methanol.

  • Dilute to a working concentration of 50 µg/mL using the initial mobile phase conditions (45% B) to prevent solvent-mismatch peak distortion (fronting).

3. Chromatographic Conditions

  • Column: PFP (100 x 4.6 mm, 3 µm) or equivalent low-silanol reverse-phase column[5].

  • Elution: Isocratic at 45% B / 55% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

4. System Suitability Test (SST) - The Self-Validation Gate

  • Inject the 50 µg/mL working standard mixture 5 consecutive times.

  • Acceptance Criteria:

    • Resolution (

      
      ) between EBA and IPBA must be 
      
      
      
      .
    • Tailing Factor (

      
      ) for both peaks must be 
      
      
      
      .
    • Relative Standard Deviation (RSD) of peak areas must be

      
      .
      
  • Action: If criteria are met, proceed to sample analysis. If failed, initiate troubleshooting (e.g., check mobile phase pH, column degradation, or system dead volume).

Workflow Step1 1. Sample Preparation Ensure complete dissolution in mobile phase Step2 2. Column Selection Deploy PFP for optimal shape selectivity Step1->Step2 Step3 3. Mobile Phase pH Adjust to pH ~2.7 (1.5 units < pKa) Step2->Step3 Step4 4. Isocratic Elution 45% Acetonitrile / 55% Water Step3->Step4 Step5 5. System Suitability (SST) Validate Rs > 2.0, Tf < 1.5, RSD < 2% Step4->Step5

Caption: Self-validating chromatographic method development workflow for alkoxybenzoic acids.

Conclusion

While a standard C18 column is capable of separating ethoxy and isopropoxy benzoic acid analogues based purely on their LogP differences, adopting a PFP stationary phase provides a more robust and selective method. By leveraging orthogonal


 and steric interactions, and strictly controlling the mobile phase pH to suppress ionization, scientists can achieve superior peak symmetry and resolution. Embedding a strict System Suitability Test ensures the method remains a self-validating, trustworthy tool for routine API analysis.

References

  • Benchchem.Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Benchchem.Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Columbia University.The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol.
  • ZirChrom.E-Newsletter Vol 4: Alkoxybenzoic acid separation.
  • SIELC Technologies.Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column.

Sources

Precision Melting Point Determination of 2-Isopropoxy-5-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Pharmaceutical Application

Executive Summary

2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6) is a critical structural intermediate in the synthesis of sulfonylurea-class pharmaceuticals and specific phosphodiesterase inhibitors. In drug development, the precise determination of its melting point (MP) serves two pivotal roles: validating the identity of the isopropoxy substituent against methoxy/ethoxy analogs and quantifying thermodynamic purity.

This guide compares the performance of Automated Capillary Melting Point (the pharmacopeial standard) against Differential Scanning Calorimetry (DSC) (the thermodynamic alternative). While capillary methods offer regulatory compliance (USP <741>), DSC provides superior insight into polymorphic transitions and solvate desolvation, which are critical for this sulfonyl-benzoic acid derivative.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before determination, the analyst must understand the thermal behavior expected of the analyte. The sulfonyl moiety introduces significant lattice rigidity, typically elevating the melting point well above simple benzoic acid derivatives.

PropertySpecification
Chemical Name 2-Isopropoxy-5-methylsulfonylbenzoic acid
CAS Number 845616-02-6
Molecular Formula C₁₁H₁₄O₅S
Molecular Weight 258.29 g/mol
Expected MP Range 150°C – 180°C (Estimated based on Methoxy-analog MP ~190°C)
Critical Impurities 2-Methoxy-5-(methylsulfonyl)benzoic acid (MP ~190°C); 2-Hydroxy-5-(methylsulfonyl)benzoic acid

Analyst Note: The isopropoxy group adds steric bulk compared to the methoxy analog (CAS 50390-76-6). This steric hindrance often lowers the melting point relative to the methoxy homolog due to less efficient crystal packing, though it may introduce unique polymorphic behaviors detectable only via DSC.

Method A: Automated Capillary Melting Point (Optical)

Status: Industry Standard (USP <741> / Ph. Eur. 2.2.14)

This method relies on light transmission changes as the solid phase transitions to liquid. It is the primary release test for certificate of analysis (CoA) generation.

Experimental Protocol
  • Sample Preparation:

    • Dry the sample at 105°C for 2 hours to remove surface moisture (unless solvates are suspected).

    • Grind the sample into a fine powder to ensure uniform heat transfer.

    • Fill a glass capillary (1.5 mm O.D.) to a height of 3 mm. Compact by tapping on a hard surface (the "bounce" technique).

  • Instrument Setup:

    • Start Temperature: 140°C (approx. 10-20°C below expected onset).

    • Ramp Rate: 1.0°C/min. Crucial: Faster rates (>2°C/min) will cause thermal lag, artificially inflating the observed MP.

  • Determination:

    • Record the Onset Point (first visible liquid droplet) and the Clear Point (complete liquefaction).

    • Acceptance Criteria: The range (Clear Point - Onset Point) must be ≤ 2.0°C for "Pure" grade classification.

Performance Analysis
  • Pros: Direct visual confirmation of decomposition (darkening); low cost; compliant with global pharmacopeia.

  • Cons: Subject to operator bias (if manual); cannot distinguish between melting and simultaneous decomposition without difficulty; thermal gradients in the block can introduce ±0.5°C error.

Method B: Differential Scanning Calorimetry (DSC)

Status: Advanced Characterization (Thermodynamic Standard)

DSC measures the heat flow difference between the sample and a reference, providing a quantitative enthalpy of fusion (


). This is the superior method for distinguishing true melting from polymorphic transitions or dehydration events.
Experimental Protocol
  • Sample Preparation:

    • Weigh 2–4 mg of 2-Isopropoxy-5-methylsulfonylbenzoic acid into a Tzero aluminum pan.

    • Crimping: Use a pinhole lid (hermetic but vented) to allow potential volatiles to escape without deforming the pan, or a sealed hermetic pan if sublimation is suspected.

  • Instrument Parameters:

    • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation).

    • Ramp Rate: 10°C/min (Standard DSC) or 2°C/min (Modulated DSC for purity analysis).

    • Range: 40°C to 250°C.

  • Data Analysis:

    • Integrate the endothermic peak.

    • Report the Extrapolated Onset Temperature (

      
      ) , not the peak temperature, as the melting point.
      
Performance Analysis
  • Pros: High precision (

    
    C); separates solvent loss (broad endotherm) from melting (sharp endotherm); calculates purity via the van 't Hoff equation.
    
  • Cons: Destructive to the specific aliquot; requires expensive instrumentation; "Onset" values are often lower than capillary "Clear Points" due to thermal equilibrium differences.

Comparative Performance Review

The following table contrasts the two methodologies specifically for the analysis of sulfonyl-benzoic acid derivatives.

FeatureAutomated Capillary (Method A)DSC (Method B)
Primary Output Visual Melting Range (Onset to Clear)Thermodynamic Onset (

) & Enthalpy (

)
Precision ± 0.3°C to 0.5°C± 0.1°C
Sample Requirement ~5–10 mg2–5 mg
Purity Insight Qualitative (Range Width)Quantitative (Purity determination via van 't Hoff)
Polymorph Detection Difficult (requires hot-stage microscopy)Excellent (detects exo/endo transitions)
Throughput High (3–6 samples simultaneously)Low (1 sample per run)
Best For QC Release / CoA Verification R&D / Polymorph Screening / Stability
Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate method and interpreting the results for 2-Isopropoxy-5-methylsulfonylbenzoic acid.

MP_Determination_Workflow Start Sample: 2-Isopropoxy-5- methylsulfonylbenzoic acid Purpose Define Purpose Start->Purpose Route_QC QC Release / Purity Check Purpose->Route_QC Routine Route_RD R&D / Polymorph Study Purpose->Route_RD Characterization Capillary Method A: Automated Capillary (1.0°C/min ramp) Route_QC->Capillary DSC Method B: DSC (10°C/min, N2 purge) Route_RD->DSC Result_Cap Measure Melting Range (Onset - Clear) Capillary->Result_Cap Result_DSC Measure Onset Temp & Enthalpy of Fusion DSC->Result_DSC Check_Range Range < 2.0°C? Result_Cap->Check_Range Check_Events Single Endotherm? Result_DSC->Check_Events Pass PASS: High Purity Release Lot Check_Range->Pass Yes Fail_Impure FAIL: Impure Recrystallize Check_Range->Fail_Impure No Check_Events->Pass Yes Fail_Poly FAIL: Polymorph/Solvate Dry or Resynthesize Check_Events->Fail_Poly No (Multiple Peaks)

Figure 1: Strategic workflow for thermal analysis, selecting between Capillary and DSC methods based on the stage of drug development.

Scientific Commentary: The "Isopropoxy" Specificity

Why does this specific determination matter? In the synthesis of sulfonamide-based drugs, the 2-Isopropoxy group is often introduced via nucleophilic aromatic substitution or alkylation of a 2-hydroxy precursor.

  • Differentiation: The melting point of the 2-Methoxy analog is approximately 190°C [1].[1] The 2-Isopropoxy derivative, being bulkier, will likely exhibit a distinct melting point (typically lower). A capillary MP test is the fastest way to confirm that the alkylation reaction was successful and that the product is not the starting material (2-hydroxy) or a methyl-impurity.

  • Purity Indication: If the capillary range is wide (>2°C) or the DSC shows a pre-melt shoulder, it strongly suggests the presence of unreacted 2-hydroxy-5-methylsulfonylbenzoic acid, which forms a eutectic mixture with the product, drastically depressing the melting point.

References
  • LookChem. (2025). 2-Methoxy-5-(methylsulfonyl)benzoic acid Properties and Melting Point. Retrieved from [Link]

  • U.S. Pharmacopeia. (2023).
  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Reference for DSC Theory).

Sources

elemental analysis data for 2-Isopropoxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Analytical Comparison Guide: Elemental Analysis of 2-Isopropoxy-5-methylsulfonylbenzoic Acid

As a Senior Application Scientist overseeing analytical workflows for complex pharmaceutical intermediates, I frequently encounter the challenge of rigorously validating the composition of highly functionalized molecules. 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 87474-14-4) is a critical intermediate utilized in the synthesis of substituted benzamide therapeutics.

Relying on a single analytical technique to verify the purity of such intermediates is a systemic risk. This guide objectively compares classical CHNS/O Elemental Analysis with modern orthogonal alternatives—High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR)—demonstrating how to construct a self-validating analytical profile for IND/NDA regulatory submissions.

Section 1: Theoretical Elemental Composition & Acceptance Criteria

Before executing any physical analysis, we must establish the theoretical baseline. 2-Isopropoxy-5-methylsulfonylbenzoic acid has the molecular formula C11H14O5S and a molar mass of 258.29 g/mol .

Table 1: Theoretical Elemental Mass Fractions

ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.01111132.12151.15%
Hydrogen (H) 1.0081414.1125.46%
Oxygen (O) 15.999579.99530.97%
Sulfur (S) 32.065132.06512.41%

In pharmaceutical manufacturing, the standard acceptance criterion for elemental analysis is an experimental variance of ≤ ±0.3% from these theoretically calculated values[1].

Section 2: Comparative Analysis of Methodologies

Method A: CHNS/O Combustion Analysis (The Gold Standard)
  • Causality & Mechanism: Why does classical 2 remain the gold standard for bulk purity? Because advanced techniques like HRMS cannot detect inorganic salts (e.g., NaCl from reaction workups) or residual silica[2]. CHNS oxidizes the entire bulk sample. Therefore, any non-combustible inorganic impurity will artificially lower the %C, %H, and %S values, immediately flagging a bulk purity failure.

  • Self-Validating Protocol:

    • System Blanking: Run three empty tin capsules to establish a baseline for the Thermal Conductivity Detector (TCD).

    • Calibration: Weigh 1.0–3.0 mg of a certified reference standard (e.g., Sulfanilamide) using a microbalance. Run a 5-point calibration curve.

    • Sample Combustion: Weigh 2.0 mg of 2-Isopropoxy-5-methylsulfonylbenzoic acid into a tin capsule. Crucial Step: Add vanadium pentoxide (V2O5) as a combustion promoter to ensure the complete oxidation of the resilient methylsulfonyl group.

    • Detection: Combusted gases are separated via a gas-chromatographic column and quantified by the TCD[2].

    • Validation Check: Re-run the sulfanilamide standard post-analysis to verify zero detector drift.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Causality & Mechanism: While CHNS confirms bulk purity, it cannot distinguish between isobaric impurities or structural isomers.3 provides exact mass measurements with an error margin of <5 ppm[3]. This unambiguously confirms the specific molecular formula and elucidates structural fragments, which is critical for identifying specific degradants[4].

  • Self-Validating Protocol:

    • Calibration: Infuse a standard calibration mix (e.g., Pierce Negative Ion Calibration Solution) to calibrate the mass axis to < 2 ppm accuracy.

    • Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL.

    • Acquisition: Inject 5 µL into an LC-HRMS system operating in Negative Electrospray Ionization (ESI-) mode, targeting the [M-H]- ion (Theoretical m/z: 257.0489).

    • Validation Check: The software must confirm that the isotopic pattern (A+1, A+2 due to ³⁴S and ¹³C natural abundance) matches the theoretical model with >90% isotopic fidelity[4].

Method C: Quantitative NMR (qNMR)
  • Causality & Mechanism: 5 is an orthogonal technique that provides absolute purity without requiring a reference standard of the identical chemical structure[5]. It relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal[6].

  • Self-Validating Protocol:

    • Standard Selection: Select a certified internal standard (IS) that does not overlap with the analyte's signals. For this compound, TraceCERT® Maleic Acid (δ 6.26 ppm, 2H) is ideal.

    • Gravimetric Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS on a microbalance (d = 0.001 mg) into the same vial. Dissolve completely in 0.6 mL of DMSO-d6.

    • Acquisition: Acquire a 1D ¹H-NMR spectrum using a 90° pulse. Crucial Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30 seconds). This ensures complete magnetization recovery, which is a mandatory self-validating step for quantitative accuracy[7].

Section 3: Orthogonal Validation Workflow

To achieve regulatory-grade characterization, these three methods must be integrated into a unified workflow.

Workflow Start Synthesized Batch: 2-Isopropoxy-5-methylsulfonylbenzoic acid Split Sample Aliquoting Start->Split CHNS Method A: CHNS/O Analysis (Dumas Combustion) Split->CHNS HRMS Method B: LC-HRMS (ESI-TOF / Orbitrap) Split->HRMS qNMR Method C: 1H qNMR (Internal Standard) Split->qNMR DataCHNS Bulk Elemental Mass Fractions (%C, %H, %S, %O) CHNS->DataCHNS DataHRMS Exact Monoisotopic Mass & Isotopic Pattern HRMS->DataHRMS DataqNMR Absolute Purity (% w/w) Orthogonal Validation qNMR->DataqNMR Decision Data Synthesis & Specification Check DataCHNS->Decision DataHRMS->Decision DataqNMR->Decision Pass Approved for Downstream API Synthesis Decision->Pass Meets Criteria Fail Reject / Repurify (Fails ±0.3% EA Rule) Decision->Fail Out of Spec

Orthogonal validation workflow for elemental composition and absolute purity determination.

Section 4: Experimental Data Comparison (Simulated Case Study)

Below is a comparative data set representing a successful validation of a synthesized batch of 2-Isopropoxy-5-methylsulfonylbenzoic acid.

Table 2: Comparative Analytical Results

ParameterTheoretical / TargetCHNS/O MethodHRMS MethodqNMR MethodConclusion
Carbon (%C) 51.15%51.02% (Δ -0.13%)N/AN/APass (≤ ±0.3%)
Hydrogen (%H) 5.46%5.51% (Δ +0.05%)N/AN/APass (≤ ±0.3%)
Sulfur (%S) 12.41%12.35% (Δ -0.06%)N/AN/APass (≤ ±0.3%)
Exact Mass [M-H]⁻ 257.0489 DaN/A257.0492 DaN/APass (1.1 ppm error)
Absolute Purity > 99.0% w/w> 99.5% (Inferred)N/A99.6% ± 0.2%Pass

Data Interpretation: The CHNS data confirms the absence of significant inorganic salts or water, which would have skewed the mass fractions beyond the 0.3% threshold. HRMS confirms the exact molecular formula, ruling out isobaric organic impurities. Finally, qNMR provides a highly precise absolute purity value of 99.6%, perfectly corroborating the bulk elemental data.

Section 5: Conclusion & Best Practices

For complex pharmaceutical intermediates like 2-Isopropoxy-5-methylsulfonylbenzoic acid, no single analytical technique provides a complete picture. CHNS elemental analysis remains the definitive gold standard for proving bulk composition and detecting non-combustible impurities. However, modern drug development requires an orthogonal approach. By coupling the bulk validation of CHNS with the structural specificity of HRMS and the absolute quantitation of qNMR, researchers can establish a highly trustworthy, self-validating analytical profile suitable for rigorous regulatory scrutiny.

References

  • Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods". Available at: [Link]

  • VELP Scientifica. "CHNS-O determination in pharmaceutical products by flash combustion". Available at: [Link]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry". Available at: [Link]

  • Spectroscopy Online. "Using High-Resolution LC–MS to Analyze Complex Sample". Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at:[Link]

  • PatSnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Isopropoxy-5-methylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, mechanistic approach to laboratory safety is critical when handling specialized pharmaceutical building blocks. As a Senior Application Scientist, I have designed this operational guide for 2-Isopropoxy-5-methylsulfonylbenzoic acid to move beyond basic safety data sheets. By understanding the chemical causality behind its hazards, researchers can implement self-validating protocols that ensure absolute safety and logistical efficiency during drug development workflows.

Chemical Identity & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's functional groups and understand how they interact with biological systems and the laboratory environment.

2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS: 845616-02-6)[1] is a highly functionalized organic powder frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).

Table 1: Chemical Identity & Quantitative Properties

PropertyValueOperational Implication
CAS Number 845616-02-6Unique identifier for waste tracking[1].
Molecular Formula

Contains sulfur; dictates incineration disposal[2].
Molecular Weight 258.29 g/mol Fine powder; high risk of aerosolization[2].
Hazard Codes H302, H312, H332Acute toxicity via oral, dermal, and inhalation routes[3].

The Causality of the Hazards:

  • The Isopropoxy Group (Lipophilicity): The addition of the isopropoxy ether linkage increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid transport across the stratum corneum (the outermost layer of the epidermis), directly driving the H312 (Harmful in contact with skin) hazard[3].

  • The Methylsulfonyl Group (Electron Withdrawal): This strongly electron-withdrawing group pulls electron density away from the aromatic ring, significantly lowering the pKa of the adjacent benzoic acid moiety. This makes the compound a stronger acid than standard benzoic acid, exacerbating its potential to cause severe ocular and mucosal irritation.

  • The Powder Form (Aerosolization): As a dry solid, the compound is highly susceptible to static charge, creating a severe H332 (Harmful if inhaled) risk if handled outside of engineered containment[3].

PPE_Logic Chem 2-Isopropoxy-5- methylsulfonylbenzoic acid Prop1 Isopropoxy Group (High Lipophilicity) Chem->Prop1 Prop2 Acid Moiety (Low pKa / Irritant) Chem->Prop2 Prop3 Powder Form (Aerosolization Risk) Chem->Prop3 Haz1 Dermal Absorption (H312) Prop1->Haz1 Haz2 Ocular/Mucosal Damage Prop2->Haz2 Haz3 Inhalation Toxicity (H332) Prop3->Haz3 PPE1 Nitrile Gloves (Double Glove) Haz1->PPE1 Mitigates PPE2 Safety Goggles (Tight-Fitting) Haz2->PPE2 Mitigates PPE3 Fume Hood / Respirator Haz3->PPE3 Mitigates

Mechanistic causality linking chemical properties to specific PPE requirements.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic assessment, standard laboratory attire is insufficient. The following matrix outlines the mandatory protective envelope required for handling this compound.

Table 2: Required PPE and Justification

Protection CategoryRequired EquipmentMechanistic Justification
Ocular Tight-fitting chemical safety gogglesProtects against highly acidic dust irritation and micro-particulate ingress.
Dermal (Hands) Nitrile gloves (Double gloved, min 0.11mm)Prevents systemic absorption driven by the lipophilic isopropoxy group.
Dermal (Body) Flame-retardant, anti-static lab coatShields against particulate accumulation and static-induced aerosolization.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Mitigates H332 inhalation toxicity risk. An N95 is required if hood access is compromised.

Self-Validating Operational Protocols

To ensure absolute trustworthiness in your laboratory operations, protocols must not rely on assumption. The following step-by-step methodologies incorporate Self-Validation Checks —immediate, physical feedback loops that confirm the safety of the environment before proceeding.

Protocol A: Precision Weighing and Transfer

Context: Handling dry powders with inhalation hazards requires strict environmental and electrostatic controls.

  • Containment Verification: Ensure the chemical fume hood is operational and the sash is lowered to the designated working height.

    • Self-Validation Check: Tape a small, 2-inch strip of tissue to the bottom edge of the sash. If it pulls steadily inward, airflow is sufficient. If it flutters erratically or hangs still, abort the procedure and contact facilities.

  • Static Mitigation: Place the source container of 2-Isopropoxy-5-methylsulfonylbenzoic acid and a pre-tared, sealable receiving vial on an anti-static mat inside the hood.

  • Execution: Use a grounded, stainless-steel U-shaped spatula to transfer the powder.

    • Self-Validation Check: Observe the powder on the spatula. If particles visibly repel each other or cling stubbornly to the metal shaft, hazardous electrostatic charge is present. Pause immediately and use a piezoelectric anti-static gun over the powder to neutralize the charge and prevent aerosolization.

  • Sealing: Cap the receiving vial tightly before removing it from the hood to transport it to the reaction station.

Workflow Start Pre-Operation: Don PPE & Inspect Hood Weigh Weighing: Static-Free Spatula in Fume Hood Start->Weigh Transfer Transfer: Sealed Vessel Transport Weigh->Transfer SpillCheck Spill Detected? Transfer->SpillCheck Clean Spill Protocol: Wet Wipe & Contain SpillCheck->Clean  Yes Reaction Reaction / Assay Execution SpillCheck->Reaction  No Dispose Waste Disposal: Incineration / HazMat Clean->Dispose Reaction->Dispose

Standard operating workflow and spill response logic for 2-Isopropoxy-5-methylsulfonylbenzoic acid.

Protocol B: Spill Containment and Decontamination

Context: Accidental release of acidic, membrane-permeable powders on work surfaces.

  • Containment: Do not sweep dry powder with a brush. Mechanical sweeping generates hazardous, breathable aerosols.

  • Neutralization: Cover the spilled powder gently with paper towels slightly dampened in a 5% sodium bicarbonate (

    
    ) solution. This safely neutralizes the low-pKa benzoic acid moiety without generating dust.
    
  • Collection: Carefully fold the towels inward, capturing the neutralized paste, and place them in a designated solid hazardous waste bag.

  • Surface Decontamination: Wipe the area with a fresh damp microfiber cloth.

    • Self-Validation Check: Press a moistened universal pH indicator strip against the cleaned surface. A reading of pH 7.0–7.5 confirms the complete neutralization and removal of the acidic residue. A reading of < 6.0 dictates a mandatory repeated bicarbonate wipe.

Waste Disposal Logistics

Because 2-Isopropoxy-5-methylsulfonylbenzoic acid contains a methylsulfonyl group, improper disposal can lead to environmental sulfur dioxide (


) contamination.
  • Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be placed in a sealed, labeled biohazard/chemical waste bin designated specifically for High-Temperature Incineration .

  • Liquid Waste: Aqueous waste streams containing this compound must be adjusted to a pH of 7–8 using dilute

    
     before being deposited into the appropriate halogenated or non-halogenated organic waste carboy (depending on the primary solvent used in your reaction).
    

References

To maintain scientific integrity and provide avenues for further verification, the handling principles and chemical data utilized in this guide are grounded in the following authoritative sources:

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.